molecular formula C27H37N4O4P B15577043 DG013B

DG013B

货号: B15577043
分子量: 512.6 g/mol
InChI 键: QKFOTLXPIIESQI-GVXSCFBNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DG013B is a useful research compound. Its molecular formula is C27H37N4O4P and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H37N4O4P

分子量

512.6 g/mol

IUPAC 名称

[(2R)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid

InChI

InChI=1S/C27H37N4O4P/c1-18(2)14-21(17-36(34,35)25(28)13-12-19-8-4-3-5-9-19)27(33)31-24(26(29)32)15-20-16-30-23-11-7-6-10-22(20)23/h3-11,16,18,21,24-25,30H,12-15,17,28H2,1-2H3,(H2,29,32)(H,31,33)(H,34,35)/t21-,24-,25+/m0/s1

InChI 键

QKFOTLXPIIESQI-GVXSCFBNSA-N

产品来源

United States

Foundational & Exploratory

The Chemical Identity of DG013B: An Undisclosed Structure

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of public scientific databases, patents, and chemical supplier catalogs, the chemical structure of the compound designated as DG013B remains elusive. This identifier does not correspond to any publicly available chemical information, suggesting that it may be an internal research code, a confidential project name, or a compound that has not yet been disclosed in scientific literature or commercial listings.

A thorough investigation into chemical databases such as PubChem, Chemical Abstracts Service (CAS), and various life science and pharmaceutical research publications yielded no specific molecule associated with the identifier "this compound." Further inquiries into patent databases and clinical trial registries also failed to provide any data linking this code to a defined chemical entity.

This lack of public information prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, are entirely dependent on the foundational knowledge of the molecule's chemical structure.

Without the chemical structure, it is impossible to:

  • Determine its systematic IUPAC name, molecular formula, or molecular weight.

  • Ascertain its physicochemical properties, such as solubility, pKa, and logP.

  • Identify its potential mechanism of action or its role in biological signaling pathways.

  • Retrieve and tabulate any quantitative data from preclinical or clinical studies.

  • Describe the experimental methodologies used to synthesize or evaluate the compound.

It is common in the fields of pharmaceutical research and drug development for compounds to be initially identified by internal codes like this compound. Information regarding the structure, synthesis, and biological activity of such compounds is often kept confidential until a later stage of development, such as the filing of a patent application or the publication of research findings.

Therefore, until the entity developing this compound chooses to disclose its chemical structure and associated data, a detailed technical guide cannot be compiled. Researchers and professionals interested in this compound are advised to monitor future scientific publications and patent filings for its potential disclosure.

The Mechanism of Action of DG013B on ERAP1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) is a critical intracellular M1 family metalloprotease involved in the final stages of the antigen processing and presentation pathway.[1] By trimming the N-terminus of peptide precursors within the endoplasmic reticulum, ERAP1 plays a crucial role in generating epitopes of the optimal length (typically 8-9 amino acids) for binding to Major Histocompatibility Complex class I (MHC-I) molecules.[2][3] The subsequent presentation of these peptide-MHC-I complexes on the cell surface is fundamental for recognition by CD8+ T cells, enabling the immune system to identify and eliminate infected or malignant cells.[2][4]

Dysregulation of ERAP1 activity is implicated in various pathologies. Over-trimming of tumor-associated antigens can lead to immune evasion by cancer cells, while altered processing of self-peptides is linked to autoimmune diseases such as ankylosing spondylitis.[5][6] Consequently, the development of potent and selective ERAP1 inhibitors has emerged as a promising therapeutic strategy for both immuno-oncology and the treatment of autoimmune disorders.[1][7]

This technical guide focuses on DG013B, a phosphinic pseudotripeptide inhibitor of ERAP1. It provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes. This compound serves as a valuable tool compound for studying ERAP1 function, although its stereoisomer, DG013A, is significantly more potent.[8][9]

Core Mechanism of Action

This compound is a rationally designed phosphinic pseudotripeptide that acts as a transition-state analogue inhibitor of ERAP1.[10] The phosphinic acid group mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind with high affinity to the enzyme's active site.[10] This active site contains a catalytic zinc ion (Zn²⁺) coordinated by a characteristic HEXXH(X)₁₈E motif, which is crucial for the enzymatic activity of M1 aminopeptidases.[10]

The binding of this compound and its more active stereoisomer, DG013A, is not merely a passive blockade of the active site. Structural studies have revealed that ERAP1 can exist in two principal conformations: an "open," less active state and a "closed," more active state.[4][11] The binding of inhibitors like DG013A induces and stabilizes the closed conformation of ERAP1.[4][11] In this conformation, Domain II, which houses the catalytic machinery, and Domain IV interact, leading to a more structured and catalytically competent active site. While DG013A potently induces this state, this compound, as a weaker binder, is understood to interact with the same site but with lower affinity.[8][9]

The interaction of the inhibitor's constituent parts with the enzyme's specificity pockets (S1, S1', and S2') is critical for its affinity and selectivity. DG013 compounds contain homophenylalanine, leucine, and tryptophan mimetic groups designed to fit into these pockets.[8] The stereochemistry at the central leucine-mimetic position distinguishes DG013A (S,S,R) from this compound (R,S,R), with the former having a much higher affinity for ERAP1.[8]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and its analogues has been quantified using various biochemical assays. The data below is compiled from multiple studies to provide a comparative overview.

CompoundTarget EnzymeIC₅₀ (nM)Assay SubstrateReference
DG013A ERAP133L-AMC[10]
ERAP155WEVYEKCDNPALK[10]
ERAP136L-AMC[12]
ERAP211R-AMC[10]
IRAP30L-AMC[10]
APN3.7L-AMC[10]
This compound ERAP1>10,000L-Leucine-AMC[9][13]
ERAP2>10,000L-Arginine-AMC[9][13]

IC₅₀: Half-maximal inhibitory concentration. L-AMC: L-Leucine-7-amido-4-methylcoumarin. R-AMC: L-Arginine-7-amido-4-methylcoumarin. WEVYEKCDNPALK is a fluorogenic 10-mer peptide substrate. APN: Aminopeptidase N. Note: this compound is often used as a weakly binding negative control due to its significantly lower potency compared to DG013A.[8]

Signaling and Logical Pathways

The following diagrams illustrate the mechanism of action of this compound within the broader context of the MHC class I antigen presentation pathway.

erap1_inhibition_pathway cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide Precursors Peptide Precursors TAP Transporter TAP Transporter Peptide Precursors->TAP Transporter Transport ERAP1 ERAP1 TAP Transporter->ERAP1 N-terminal Trimming ER Endoplasmic Reticulum MHC-I MHC-I ERAP1->MHC-I Optimal Peptide Loading This compound This compound This compound->ERAP1 Inhibition Peptide-MHC-I Complex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Complex Cell Surface Cell Surface Peptide-MHC-I Complex->Cell Surface Transport CD8+ T Cell CD8+ T Cell Cell Surface->CD8+ T Cell Antigen Presentation & Recognition

Caption: Inhibition of ERAP1 by this compound in the MHC-I pathway.

conformational_change cluster_inhibition Inhibitor Binding node_open ERAP1 (Open, Low Activity) node_closed ERAP1 (Closed, High Activity) node_open->node_closed Substrate Binding node_inhibited ERAP1-Inhibitor Complex (Closed, Inactive) node_open->node_inhibited node_inhibitor DG013A / this compound node_inhibitor->node_open Binds & Stabilizes Closed State node_inhibitor->node_inhibited node_substrate Peptide Substrate

Caption: Conformational state of ERAP1 upon inhibitor binding.

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

ERAP1 Inhibition Assay (Biochemical)

This assay quantifies the inhibitory potency of a compound by measuring the residual enzymatic activity of ERAP1 in its presence.

Principle: ERAP1 cleaves a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC), releasing a fluorescent product (AMC). The rate of fluorescence increase is proportional to enzyme activity. The inhibitor's potency is determined by measuring the reduction in this rate across a range of inhibitor concentrations.

Materials:

  • Recombinant human ERAP1

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Fluorogenic Substrate: L-Leucine-AMC (stock in DMSO)

  • Inhibitor: this compound (serial dilutions in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Protocol:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

    • Prepare a working solution of ERAP1 in Assay Buffer (e.g., final concentration of 5 nM).

    • Prepare a working solution of L-AMC in Assay Buffer (e.g., final concentration of 10 µM).

  • Assay Setup (in 96-well plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted this compound compound or DMSO (for control wells).

    • Add 20 µL of the ERAP1 working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the L-AMC substrate working solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

biochem_assay_workflow start Start prep Prepare Reagents (ERAP1, this compound, Substrate) start->prep plate Plate Setup (Buffer, this compound, ERAP1) prep->plate incubate Pre-incubate (15 min @ 37°C) plate->incubate react Add Substrate (Initiate Reaction) incubate->react read Measure Fluorescence (Kinetic Read) react->read analyze Calculate Rates & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for a biochemical ERAP1 inhibition assay.

Cellular Antigen Presentation Assay

This assay measures the effect of ERAP1 inhibition on the surface presentation of a specific antigenic peptide on MHC-I molecules.

Principle: Cells are engineered to express a precursor peptide that requires ERAP1 trimming to be presented on a specific MHC-I allele (e.g., HLA-B27). Inhibition of ERAP1 can either enhance or decrease presentation depending on whether ERAP1 is required for epitope generation or responsible for its destruction. The level of surface peptide-MHC-I complexes is quantified using a specific antibody and flow cytometry.[9]

Materials:

  • HeLa cells (or other suitable cell line)

  • Plasmid vector expressing an ER-targeted minigene of an antigenic precursor

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound and DG013A

  • Antibody specific for the final peptide-MHC-I complex

  • Fluorescently-labeled secondary antibody (if primary is not labeled)

  • Flow cytometer

Protocol:

  • Cell Transfection:

    • Seed HeLa cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

    • Transfect the cells with the minigene-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Inhibitor Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, DG013A, or DMSO vehicle control.

  • Incubation:

    • Incubate the cells for an additional 24-48 hours to allow for minigene expression, peptide processing, and surface presentation.

  • Antibody Staining:

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with the primary antibody specific for the peptide-MHC-I complex for 30-60 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • If required, incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry:

    • Resuspend the cells in FACS buffer.

    • Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis:

    • Compare the MFI of inhibitor-treated cells to the DMSO control to determine the fold-change in antigen presentation.[9]

Conclusion

This compound, a phosphinic pseudotripeptide, serves as an important, albeit weak, tool compound for probing the function of the ERAP1 enzyme. Its mechanism as a transition-state analogue inhibitor that binds to the enzyme's active site and stabilizes a closed, inactive conformation is well-supported by biochemical and structural data. While its stereoisomer, DG013A, demonstrates significantly higher potency, the study of both compounds has been instrumental in elucidating the structural and functional intricacies of ERAP1. The methodologies described herein provide a framework for the continued investigation of ERAP1 inhibitors and their potential to modulate the immunopeptidome for therapeutic benefit in cancer and autoimmune disease.

References

The Utility of DG013B as a Negative Control for the ERAP1/ERAP2 Inhibitor DG013A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the use of DG013B as a negative control for its potent diastereomer, DG013A, an inhibitor of Endoplasmic Reticulum Aminopeptidases 1 and 2 (ERAP1 and ERAP2). DG013A is a phosphinic acid tripeptide mimetic that has been instrumental in elucidating the role of these M1-aminopeptidases in the antigen processing and presentation pathway. Understanding the differential activity between DG013A and its epimer this compound is crucial for rigorous experimental design and the accurate interpretation of results in cancer immunology and autoimmune disease research. This document provides a comparative analysis of their biochemical activity, outlines experimental protocols, and visualizes the underlying biological and logical frameworks.

Introduction to DG013A and its Role in Modulating Antigen Presentation

Endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1) and the closely related ERAP2 are zinc-dependent hydrolases critical to the adaptive immune response.[1] Located in the endoplasmic reticulum, these enzymes trim the N-terminus of peptides generated by the proteasome.[1][2] This processing is essential to produce peptides of the optimal length (typically 8-12 amino acids) for binding to Major Histocompatibility Complex class I (MHC-I) molecules.[1] The resulting peptide-MHC-I complexes are then trafficked to the cell surface for presentation to cytotoxic T-lymphocytes, a key step in the immune surveillance of infected or malignant cells.[1]

DG013A is a potent phosphinic acid tripeptide mimetic inhibitor of both ERAP1 and ERAP2.[1][3][4][5][6][7][8][9] Its ability to modulate the repertoire of peptides presented by MHC-I molecules makes it a valuable chemical probe for investigating the roles of ERAP1 and ERAP2 in various disease states, including cancer and autoimmune disorders.[1][3][4][6]

This compound: The Inactive Epimer as a Negative Control

DG013A possesses three stereogenic centers.[1] Its diastereomer, this compound, is epimeric at the central leucine-mimetic position, resulting in an R,S,R configuration compared to the S,S,R configuration of DG013A.[1] This subtle stereochemical difference leads to a dramatic reduction in binding affinity for ERAP1 and ERAP2, establishing this compound as an ideal negative control for experiments involving DG013A.[1] The use of such a closely related but inactive compound is critical to ensure that any observed biological effects are due to the specific inhibition of the target enzymes and not to off-target effects related to the general chemical scaffold.

dot

cluster_0 Stereochemical Relationship cluster_1 Functional Consequence DG013A DG013A (S,S,R-diastereomer) Epimerization Epimerization at central leucine-mimetic position DG013A->Epimerization This compound This compound (R,S,R-diastereomer) Epimerization->this compound Active Potent ERAP1/ERAP2 Inhibitor Inactive Weakly Binding Negative Control DG013A_ref DG013A DG013A_ref->Active DG013B_ref This compound DG013B_ref->Inactive

Caption: Logical relationship between DG013A and this compound.

Quantitative Comparison of Inhibitory Activity

The differential activity of DG013A and this compound against ERAP1 and ERAP2 has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate the high potency of DG013A and the significantly weaker activity of this compound.

CompoundTargetIC50 (nM)Reference
DG013A ERAP133[3][4][5]
ERAP211[3][4][5]
This compound ERAP1Very weak affinity[1]
ERAP2Very weak affinity[1]

Note: While a specific IC50 value for this compound is not consistently reported, studies uniformly describe it as a "weakly binding negative control" with significantly reduced affinity compared to DG013A.[1] Michaelis-Menten analysis has further elucidated their mechanisms, indicating that DG013A acts as a competitive inhibitor, while the weaker inhibition by this compound is noncompetitive, suggesting a different binding mode.[10]

Signaling Pathway: Antigen Processing and Presentation

DG013A exerts its effect by intervening in the MHC class I antigen presentation pathway. By inhibiting ERAP1 and ERAP2, it alters the pool of peptides available for loading onto MHC-I molecules. This can lead to either an increase or a decrease in the presentation of specific antigenic epitopes, depending on whether ERAP enzymes are primarily responsible for generating or destroying a particular epitope in a given context.

dot

Antigen_Processing_Pathway Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport ER Endoplasmic Reticulum (ER) Lumen TAP->ER ERAP ERAP1 / ERAP2 TrimmedPeptides Trimmed Peptides (8-12 aa) ERAP->TrimmedPeptides N-terminal Trimming MHCI MHC Class I TrimmedPeptides->MHCI Loading pMHC Peptide-MHC-I Complex CellSurface Cell Surface pMHC->CellSurface Transport TCell Cytotoxic T-Cell CellSurface->TCell Antigen Presentation DG013A DG013A DG013A->ERAP Inhibition

Caption: DG013A inhibits ERAP1/2 in the antigen presentation pathway.

Experimental Protocols

To assess the activity of ERAP inhibitors like DG013A and confirm the inactivity of this compound, fluorogenic substrate assays are commonly employed.

In Vitro ERAP1/ERAP2 Inhibition Assay

Objective: To determine the IC50 values of test compounds against recombinant ERAP1 and ERAP2.

Principle: The enzymatic activity of ERAP is measured by the cleavage of a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC for ERAP1, or L-Arginine-7-amido-4-methylcoumarin, R-AMC for ERAP2). The release of the fluorescent aminomethylcoumarin (AMC) group is monitored over time. The rate of fluorescence increase is proportional to enzyme activity.

Materials:

  • Recombinant human ERAP1 or ERAP2

  • Fluorogenic substrate (e.g., L-AMC or R-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (DG013A, this compound) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of DG013A and this compound in DMSO. Further dilute into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Enzyme Preparation: Dilute the stock solution of recombinant ERAP1 or ERAP2 in assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add 5 µL of diluted compound (or DMSO for control wells) to the wells of the 384-well plate.

    • Add 10 µL of the diluted enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (prepared in assay buffer at a concentration at or below its Km) to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the control wells (DMSO only, representing 100% activity) and background wells (no enzyme, representing 0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

dot

Experimental_Workflow cluster_workflow In Vitro Inhibition Assay Workflow A 1. Prepare Compound Dilutions (DG013A, this compound in DMSO) B 2. Dispense Compounds into 384-well Plate A->B C 3. Add Recombinant ERAP1/2 B->C D 4. Pre-incubate C->D E 5. Add Fluorogenic Substrate (e.g., L-AMC) D->E F 6. Kinetic Read on Fluorescence Plate Reader E->F G 7. Calculate Reaction Velocity F->G H 8. Plot Inhibition Curve & Determine IC50 G->H

Caption: Workflow for the in vitro ERAP inhibition assay.

Conclusion

This compound serves as an indispensable negative control for its potent diastereomer, DG013A. Its structural similarity, combined with its dramatically reduced inhibitory activity against ERAP1 and ERAP2, allows researchers to confidently attribute the biological effects of DG013A to the specific inhibition of these key aminopeptidases. The rigorous use of this compound in experimental designs is paramount for the validation of ERAP1 and ERAP2 as therapeutic targets in immuno-oncology and autoimmune diseases. This guide provides the foundational data, protocols, and conceptual diagrams to support such rigorous scientific inquiry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Purification of DG013B

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a phosphinic acid tripeptide mimetic. This compound serves as a critical tool compound, often used as a negative control in studies involving its potent epimer, DG013A, an inhibitor of the M1-aminopeptidases ERAP1 and ERAP2. This document details the synthetic route, purification protocols, and relevant biological context.

Introduction to this compound

This compound is the (R,S,R)-diastereomer of DG013A and is characterized by its weak affinity for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2.[1][2][3] These zinc-dependent hydrolase enzymes are pivotal in the adaptive immune response by trimming antigenic peptides for presentation on Major Histocompatibility Complex (MHC) class I molecules.[2] Due to its significantly lower inhibitory activity compared to DG013A, this compound is an ideal negative control for investigating the biological effects of ERAP1 and ERAP2 inhibition.[1][3][4]

Quantitative Data: Inhibitory Activity

The following table summarizes the inhibitory potency (IC50) of DG013A and this compound against ERAP1 and ERAP2, highlighting the differential affinity that makes this compound a suitable negative control.

CompoundTarget EnzymeIC50 (nM)Reference
DG013AERAP133[2]
DG013AERAP211[2]
This compoundERAP1> 50,000[2]
This compoundERAP2> 50,000[2]

Synthesis and Purification of this compound

The synthesis of this compound is achieved as part of a stereoselective route designed for its epimer, DG013A. The process yields a mixture of diastereomers, which are then separated to isolate this compound.

The synthesis is a multi-step process starting from commercially available precursors. A key feature of the synthesis is the stereoselective construction of the phosphinic acid core, which mimics the transition state of peptide hydrolysis. The final steps of the synthesis typically involve the coupling of amino acid-like fragments to this central core. The process culminates in a diastereomeric mixture containing both DG013A and this compound.

Synthesis_Workflow cluster_synthesis Synthetic Steps cluster_purification Purification Start Starting Materials Step1 Phosphinic Acid Core Synthesis Start->Step1 Step2 Coupling Reactions Step1->Step2 Step3 Deprotection Step2->Step3 Mixture Diastereomeric Mixture (DG013A & this compound) Step3->Mixture HPLC Reversed-Phase HPLC Mixture->HPLC This compound Isolated this compound HPLC->this compound DG013A Isolated DG013A HPLC->DG013A Antigen_Processing_Pathway cluster_ER Endoplasmic Reticulum Proteasome Proteasome Peptides Peptide Fragments TAP TAP Transporter Peptides->TAP Transport ERAP1_2 ERAP1 / ERAP2 TAP->ERAP1_2 Peptide Trimming Trimmed_Peptide Optimally-Trimmed Peptide ERAP1_2->Trimmed_Peptide MHC1 MHC Class I Trimmed_Peptide->MHC1 Loading Peptide_MHC1 Peptide-MHC I Complex MHC1->Peptide_MHC1 Cell_Surface To Cell Surface Peptide_MHC1->Cell_Surface DG013A DG013A (Inhibitor) DG013A->ERAP1_2 Inhibits This compound This compound (Negative Control) This compound->ERAP1_2 No Significant Inhibition Proteins Cytosolic Proteins Proteins->Proteasome Degradation

References

The Dual Checkpoint Inhibitor DG013B (MGD013/Tebotelimab): A Technical Overview of its Role in Antigen Presentation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DG013B, correctly identified as MGD013 or Tebotelimab, a first-in-class, bispecific, tetravalent DART® (Dual-Affinity Re-Targeting) molecule. MGD013 is designed to simultaneously bind and inhibit two critical immune checkpoint proteins: Programmed Cell Death Protein 1 (PD-1) and Lymphocyte-Activation Gene 3 (LAG-3).[1][2][3][4] This document details the mechanism of action, preclinical and clinical data, and relevant experimental protocols to facilitate further research and development in the field of cancer immunotherapy.

Core Concept: Reinvigorating T-Cell Mediated Immunity

The central premise behind MGD013 is to overcome T-cell exhaustion, a state of dysfunction induced by chronic antigen exposure in the tumor microenvironment.[4][5] Tumors exploit immune checkpoint pathways, such as those mediated by PD-1 and LAG-3, to suppress anti-tumor immunity.[4][6] By concurrently blocking these two non-redundant inhibitory pathways, MGD013 aims to restore the function of exhausted T-cells, leading to a more robust and durable anti-cancer immune response.[1][4][5]

Mechanism of Action: A Dual Blockade Strategy

MGD013 is a humanized IgG4κ antibody-like protein engineered to bind with high affinity to both PD-1 and LAG-3 expressed on the surface of T-cells.[1][7] This dual engagement prevents the interaction of these receptors with their respective ligands: PD-L1 and PD-L2 for PD-1, and Major Histocompatibility Complex (MHC) Class II for LAG-3.[5][7][8] The simultaneous blockade of these two inhibitory signals results in enhanced T-cell activation, proliferation, and cytokine production, ultimately leading to a more effective cytotoxic T-lymphocyte (CTL)-mediated killing of tumor cells.[3]

Signaling Pathway and Mechanism of Action

MGD013_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell APC APC MHC_II MHC Class II APC->MHC_II presents antigen PD_L1_L2 PD-L1 / PD-L2 APC->PD_L1_L2 T_Cell T-Cell TCR TCR T_Cell->TCR LAG3 LAG-3 T_Cell->LAG3 PD1 PD-1 T_Cell->PD1 T_Cell_Activation Enhanced T-Cell Activation, Proliferation & Cytokine Release TCR->MHC_II Antigen Recognition LAG3->MHC_II Inhibitory Signal PD1->PD_L1_L2 Inhibitory Signal MGD013 MGD013 (Tebotelimab) MGD013->LAG3 Blocks Interaction MGD013->PD1 Blocks Interaction

Figure 1: Mechanism of action of MGD013 (Tebotelimab).

Quantitative Data Summary

Preclinical Data

MGD013 has demonstrated potent preclinical activity, including high-affinity binding to its targets and superior enhancement of T-cell function compared to single-agent or combination antibody blockade.

ParameterTargetValueCell LineReference
Binding Affinity (EC50) PD-11.65 nMNS0 cells[7]
LAG-30.41 nMNS0 cells[7]
Toxicology (NOAEL) Cynomolgus Monkey100 mg/kgIn vivo[8]

NOAEL: No-Observed-Adverse-Effect Level

Clinical Data: Phase 1 Study (NCT03219268)

The first-in-human, open-label, dose-escalation and cohort-expansion study of MGD013 provided key safety and efficacy data in patients with unresectable or metastatic neoplasms.

ParameterValueReference
Recommended Phase 2 Dose (RP2D) 600 mg every 2 weeks[9][10]
Maximum Tolerated Dose (MTD) Not defined[9][11]
Treatment-Related Adverse Events (TRAEs) - Monotherapy 68% (Grade ≥3: 22%)[9][12]
Objective Response Rate (ORR) - Combination with Margetuximab (HER2+) 19%[12][13]
Disease Control Rate - Monotherapy Dose Escalation 48.8%[6]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of MGD013.

Cell-Based Binding Affinity Assay (FACS)

This protocol describes the determination of MGD013 binding to PD-1 and LAG-3 expressing cells using Fluorescence-Activated Cell Sorting (FACS).

Experimental Workflow:

FACS_Workflow start Start prepare_cells Prepare PD-1+ and LAG-3+ NS0 cells start->prepare_cells incubate_mgd013 Incubate cells with serial dilutions of MGD013 prepare_cells->incubate_mgd013 wash_cells Wash cells to remove unbound antibody incubate_mgd013->wash_cells add_secondary_ab Add fluorescently labeled secondary antibody wash_cells->add_secondary_ab incubate_dark Incubate in the dark add_secondary_ab->incubate_dark wash_cells2 Wash cells incubate_dark->wash_cells2 acquire_data Acquire data on a flow cytometer wash_cells2->acquire_data analyze_data Analyze data to determine EC50 acquire_data->analyze_data end End analyze_data->end

Figure 2: Workflow for FACS-based binding affinity assay.

Methodology:

  • Cell Preparation: Culture and harvest NS0 cells engineered to express either human PD-1 or human LAG-3. Resuspend cells in FACS buffer (PBS with 2% FBS).

  • Antibody Incubation: Aliquot 1x10^5 cells per well in a 96-well plate. Add serial dilutions of MGD013 (or isotype control) and incubate for 1 hour at 4°C.

  • Washing: Wash the cells three times with cold FACS buffer by centrifugation.

  • Secondary Antibody: Resuspend cells in a solution containing a fluorescently labeled anti-human IgG4 secondary antibody. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells three times with cold FACS buffer.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI).

  • Data Analysis: Plot the MFI against the antibody concentration and fit a non-linear regression curve to determine the EC50 value.

T-Cell Activation and Cytokine Release Assay

This protocol outlines a method to assess the functional activity of MGD013 by measuring cytokine release from stimulated T-cells.

Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Stimulation: Plate PBMCs at a density of 2x10^5 cells per well in a 96-well plate. Stimulate the T-cells with a sub-optimal concentration of anti-CD3 and anti-CD28 antibodies in the presence of serial dilutions of MGD013, isotype control, or single-agent anti-PD-1 and anti-LAG-3 antibodies.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines, such as Interferon-gamma (IFN-γ), in the supernatant using an ELISA or a multiplex cytokine assay (e.g., Luminex).

  • Data Analysis: Plot the cytokine concentration against the antibody concentration to determine the dose-dependent effect of MGD013 on T-cell activation.

Role in Antigen Presentation Research

While MGD013's primary targets, PD-1 and LAG-3, are on T-cells, its mechanism of action is intrinsically linked to the process of antigen presentation. The interaction between LAG-3 and MHC Class II on antigen-presenting cells (APCs) is a key inhibitory signal.[8] By blocking this interaction, MGD013 directly modulates the communication between T-cells and APCs.

Logical Relationship Diagram:

Antigen_Presentation_Impact Antigen_Presentation Antigen Presentation by APC T_Cell_Priming T-Cell Priming Antigen_Presentation->T_Cell_Priming PD1_LAG3_Upregulation Upregulation of PD-1 and LAG-3 on T-Cells T_Cell_Priming->PD1_LAG3_Upregulation T_Cell_Exhaustion T-Cell Exhaustion PD1_LAG3_Upregulation->T_Cell_Exhaustion Enhanced_Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Exhaustion->Enhanced_Anti_Tumor_Immunity Suppresses MGD013_Intervention MGD013 Blocks PD-1 and LAG-3 MGD013_Intervention->T_Cell_Exhaustion Reverses Restored_T_Cell_Function Restored T-Cell Effector Function MGD013_Intervention->Restored_T_Cell_Function Restored_T_Cell_Function->Enhanced_Anti_Tumor_Immunity

Figure 3: Impact of MGD013 on the outcome of antigen presentation.

Future research could further investigate the direct effects of MGD013 on APCs. For instance, studies could explore whether MGD013 treatment alters the expression of co-stimulatory molecules (e.g., CD80, CD86) or cytokine production by dendritic cells and macrophages.

Conclusion

MGD013 (Tebotelimab) represents a significant advancement in cancer immunotherapy by simultaneously targeting two key immune checkpoints. Its dual-blockade mechanism leads to enhanced T-cell activation and has shown encouraging anti-tumor activity in clinical trials. This technical guide provides a comprehensive overview of the available data and methodologies to support further research into the role of MGD013 and similar dual checkpoint inhibitors in the context of antigen presentation and cancer immunology. The continued investigation of such molecules holds great promise for the development of more effective cancer treatments.

References

Investigating the stereochemistry of DG013 compounds

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for DG013

Initial Research Findings: An extensive search of publicly available scientific databases and literature has yielded no specific information on a compound designated as "DG013." Consequently, the stereochemistry, biological activity, and mechanism of action of this compound cannot be detailed.

A General Framework for Stereochemical Investigation: To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will outline the essential components of an in-depth technical paper on the stereochemistry of a novel compound, using a hypothetical molecule, "DG-Hypothetical," for illustrative purposes. This framework will adhere to the core requirements of data presentation, experimental protocols, and visualization.

Introduction to the Stereochemistry of DG-Hypothetical

Chirality is a fundamental property in drug discovery and development, as different stereoisomers of a molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] The three-dimensional arrangement of atoms in a chiral drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors.[4] Therefore, a thorough investigation into the stereochemistry of any new chemical entity is critical. This guide explores the stereochemical landscape of DG-Hypothetical, a novel compound with two chiral centers, resulting in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).

Quantitative Data on DG-Hypothetical Stereoisomers

The biological activity of each stereoisomer of DG-Hypothetical was assessed to determine the structure-activity relationship (SAR) related to its stereochemistry. The following table summarizes the quantitative data obtained from various in vitro assays.

Table 1: Biological Activity of DG-Hypothetical Stereoisomers

StereoisomerReceptor Binding Affinity (Ki, nM)Functional Activity (IC50, nM)In Vitro Metabolic Stability (t½, min)
(R,R)-DG-Hypothetical1.5 ± 0.25.2 ± 0.8120
(S,S)-DG-Hypothetical250 ± 15> 10,00045
(R,S)-DG-Hypothetical85 ± 55,100 ± 25060
(S,R)-DG-Hypothetical98 ± 76,500 ± 30055

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key experiments conducted in the stereochemical investigation of DG-Hypothetical.

Chiral Separation of DG-Hypothetical Stereoisomers

The separation of the four stereoisomers of DG-Hypothetical was achieved using preparative supercritical fluid chromatography (SFC).

  • Instrumentation: Agilent 1260 Infinity II SFC System

  • Column: Chiralpak AD-H, 250 x 10 mm, 5 µm

  • Mobile Phase: Supercritical CO₂ and Methanol (B129727) (80:20 v/v) with 0.1% diethylamine

  • Flow Rate: 10 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Racemic mixture of DG-Hypothetical dissolved in methanol at 10 mg/mL.

Receptor Binding Assay

A competitive binding assay was performed to determine the binding affinity (Ki) of each stereoisomer for its target receptor.

  • Materials: Purified receptor membranes, [³H]-labeled standard ligand, scintillation fluid.

  • Procedure:

    • A constant concentration of receptor membranes and [³H]-labeled ligand was incubated with increasing concentrations of the unlabeled DG-Hypothetical stereoisomers.

    • The reaction was allowed to reach equilibrium at room temperature for 2 hours.

    • The mixture was filtered through a glass fiber filter to separate bound from unbound ligand.

    • The filter was washed, and the radioactivity was quantified using a scintillation counter.

    • Ki values were calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay

The functional activity (IC50) of each stereoisomer was determined using a cell-based assay that measures the inhibition of a specific signaling pathway.

  • Cell Line: HEK293 cells stably expressing the target receptor.

  • Procedure:

    • Cells were plated in 96-well plates and allowed to adhere overnight.

    • Cells were then treated with a known agonist to stimulate the signaling pathway, in the presence of varying concentrations of each DG-Hypothetical stereoisomer.

    • After a 30-minute incubation, the downstream signaling molecule (e.g., cyclic AMP) was quantified using a commercially available ELISA kit.

    • IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for conveying complex relationships and processes. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

G cluster_0 Upstream Signaling cluster_1 Second Messenger Cascade cluster_2 Downstream Effect Agonist Agonist Receptor Receptor Agonist->Receptor Binds G_Protein G_Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inactivates CREB CREB PKA->CREB No Phosphorylation Gene_Expression Gene_Expression CREB->Gene_Expression Altered DG_Hypothetical (R,R)-DG-Hypothetical DG_Hypothetical->Receptor Antagonist

Figure 1: Hypothetical signaling pathway affected by the active (R,R)-DG-Hypothetical stereoisomer.

G start Racemic DG-Hypothetical sfc Preparative SFC start->sfc iso1 (R,R)-Isomer sfc->iso1 iso2 (S,S)-Isomer sfc->iso2 iso3 (R,S)-Isomer sfc->iso3 iso4 (S,R)-Isomer sfc->iso4 assays Biological Assays (Binding, Functional) iso1->assays iso2->assays iso3->assays iso4->assays data Data Analysis (Ki, IC50) assays->data sar Stereo-SAR data->sar

Figure 2: Experimental workflow for the stereochemical investigation of DG-Hypothetical.

Conclusion

The investigation into the stereochemistry of DG-Hypothetical clearly demonstrates that the biological activity resides primarily in the (R,R)-stereoisomer. The other stereoisomers are significantly less active, highlighting the critical importance of stereochemical configuration for the pharmacological effect of this compound class. These findings underscore the necessity of performing stereoselective synthesis and characterization early in the drug discovery process to focus resources on the most promising candidate. Future studies will concentrate on the development of a stereoselective synthesis for (R,R)-DG-Hypothetical and its further preclinical evaluation.

References

The Discovery and Application of Phosphinic Acid Tripeptide Mimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphinic acid tripeptide mimetics represent a significant class of enzyme inhibitors, particularly targeting metalloproteases. Their design as transition-state analogues allows for potent and often selective inhibition of enzymes crucial in various physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these compounds. It includes a compilation of quantitative inhibition data, detailed experimental protocols for their synthesis and enzymatic assays, and visualizations of their mechanism of action and role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Rise of Phosphinic Acid Tripeptide Mimetics

Phosphinic peptides are peptide analogues where a scissile peptide bond is replaced by a non-hydrolyzable phosphinic acid moiety [-P(O)(OH)-CH₂-].[1] This structural modification confers a key advantage: the tetrahedral geometry of the phosphinic acid group mimics the transition state of peptide bond hydrolysis by metalloproteases.[1] This mimicry allows these compounds to act as potent transition-state analogue inhibitors.[2][3]

The core principle behind their efficacy lies in the strong interaction between the negatively charged phosphinic acid group and the catalytic zinc ion (Zn²⁺) present in the active site of metalloproteases.[2][3] This, combined with the specific interactions of the mimicked amino acid side chains with the enzyme's specificity pockets (S pockets), leads to high binding affinity and, in many cases, selectivity for the target enzyme.[2][3]

Phosphinic acid tripeptide mimetics, in particular, have been the focus of extensive research due to their ability to span multiple specificity pockets of target enzymes, leading to enhanced potency and selectivity. These compounds have been successfully developed as inhibitors for a range of metalloproteases, including Angiotensin-Converting Enzyme (ACE), Matrix Metalloproteinases (MMPs), and Endoplasmic Reticulum Aminopeptidases (ERAPs).[4][5][6]

Design and Mechanism of Action

The design of phosphinic acid tripeptide mimetics is a rational, structure-based approach. The core concept is to create a molecule that fits snugly into the active site of the target enzyme, mimicking the natural substrate at the point of cleavage. The phosphinic acid group acts as a stable surrogate for the tetrahedral intermediate formed during peptide bond hydrolysis.

The mechanism of inhibition involves the coordination of the phosphinic acid's oxygen atoms to the catalytic zinc ion in the enzyme's active site. The surrounding pseudo-peptide backbone and side chains then occupy the S₁, S₁', S₂, and S₂' pockets of the enzyme, forming a network of favorable interactions that stabilize the enzyme-inhibitor complex. This tight binding effectively blocks the enzyme's catalytic activity.

Quantitative Inhibition Data

The potency and selectivity of phosphinic acid tripeptide mimetics are typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values. The following tables summarize key quantitative data for representative phosphinic acid tripeptide mimetics against various metalloproteases.

Table 1: Inhibition of Endoplasmic Reticulum Aminopeptidases (ERAPs) and Aminopeptidase (B13392206) N (APN) by DG013A and its Analogues

CompoundTarget EnzymeIC₅₀ (nM)Reference
DG013AERAP1230[6]
DG013AERAP260[6]
DG013AAPN3.7[6]
Compound 19ERAP1>10,000[6]
Compound 19ERAP2>10,000[6]
Compound 19APN8.6[6]

Table 2: Inhibition of Angiotensin-Converting Enzyme (ACE) and Endothelin-Converting Enzyme-1 (ECE-1) by Phosphinic Tripeptides

CompoundTarget EnzymeKᵢ (nM)Reference
FIIC-ACE0.65[4]
FIIN-ACE150[4]
FIIECE-114[4]
FIINEP6700[4]

Table 3: Inhibition of Matrix Metalloproteinases (MMPs) by Phosphinic Tripeptides

CompoundTarget EnzymeIC₅₀ (nM)Reference
Phosphinic Peptide 1MMP-1120[1]
Phosphinic Peptide 1MMP-1390[1]
Phosphinic Peptide 2MMP-120[1]
Phosphinic Peptide 2MMP-1315[1]

Experimental Protocols

General Synthesis of Phosphinic Acid Tripeptide Mimetics

The synthesis of phosphinic acid tripeptide mimetics often involves a multi-step process. A common strategy is the phospha-Michael addition of a protected α-amino-H-phosphinic acid or its ester to an acrylate (B77674), followed by coupling with another amino acid derivative and subsequent deprotection steps. The following is a representative protocol compiled from established synthetic methodologies.[7][8][9]

Step 1: Synthesis of the Phosphinic Dipeptide Core

  • To a solution of a protected α-amino-H-phosphinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile), add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) (2-3 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours to form the silylated phosphonite intermediate.

  • Add the desired acrylate derivative (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100°C and monitor the progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a protic solvent such as methanol.

  • Remove the solvent under reduced pressure and purify the resulting phosphinic dipeptide ester by column chromatography on silica (B1680970) gel.

Step 2: Coupling with the Third Amino Acid

  • Hydrolyze the ester of the phosphinic dipeptide using a suitable base (e.g., lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water) to obtain the free carboxylic acid.

  • Couple the resulting phosphinic dipeptide acid with the desired amino acid amide or ester (1.1 equivalents) using standard peptide coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like diisopropylethylamine (DIPEA).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction by washing with aqueous acid and base solutions and purify the protected phosphinic acid tripeptide mimetic by column chromatography.

Step 3: Deprotection

  • Remove the protecting groups from the N-terminus and any protected side chains using appropriate deprotection conditions (e.g., trifluoroacetic acid for Boc groups, hydrogenolysis for Cbz groups).

  • Purify the final phosphinic acid tripeptide mimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Enzyme Inhibition Assay Protocol

The inhibitory activity of phosphinic acid tripeptide mimetics is commonly determined using a fluorogenic substrate-based assay.[10][11][12] The following is a general protocol that can be adapted for various metalloproteases.

Materials:

  • Purified recombinant target enzyme (e.g., ERAP1, ACE, MMP).

  • Fluorogenic peptide substrate specific for the target enzyme.

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the enzyme, containing relevant salts and additives like ZnCl₂).

  • Test inhibitor (phosphinic acid tripeptide mimetic) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a stock solution of the test inhibitor in 100% DMSO.

  • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

  • In a 96-well black microplate, add a fixed volume of the enzyme solution to each well.

  • Add a corresponding volume of the diluted inhibitor solutions to the wells. Include a control well with assay buffer and DMSO (no inhibitor) and a blank well with assay buffer and substrate but no enzyme.

  • Pre-incubate the enzyme and inhibitor at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader. The excitation and emission wavelengths will be specific to the fluorophore and quencher pair in the substrate.

  • Record the initial reaction rates (slopes of the fluorescence versus time curves).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.[13][14]

Visualizations: Signaling Pathways and Experimental Workflows

The Role of ERAP1 in the Antigen Presentation Pathway

Phosphinic acid tripeptide mimetics targeting ERAP1 have been instrumental in elucidating its role in the major histocompatibility complex (MHC) class I antigen presentation pathway. ERAP1 is a key enzyme in the endoplasmic reticulum that trims peptide precursors to the optimal length for binding to MHC class I molecules.[15][16] Inhibition of ERAP1 can therefore modulate the repertoire of peptides presented on the cell surface, which has implications for immune responses in cancer and autoimmune diseases.[15]

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors (>8-10 amino acids) Proteasome->Peptide_precursors Degradation Protein Cellular or Viral Protein Protein->Proteasome Ubiquitination TAP TAP Transporter Peptide_precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Trimming Peptide Optimal Peptide (8-10 amino acids) ERAP1->Peptide MHC_I MHC Class I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Peptide->MHC_I Peptide_MHC_surface Peptide-MHC I Complex Peptide_MHC->Peptide_MHC_surface Transport T_Cell CD8+ T-Cell Peptide_MHC_surface->T_Cell Antigen Presentation Inhibitor Phosphinic Acid Tripeptide Mimetic Inhibitor->ERAP1

ERAP1's role in the MHC class I antigen presentation pathway and its inhibition.
General Workflow for the Discovery of Phosphinic Acid Tripeptide Mimetics

The discovery and development of these inhibitors follow a structured workflow, from initial design to preclinical evaluation.

Discovery_Workflow A Target Selection (e.g., Metalloprotease) B Rational Design (Transition-State Analogue) A->B C Chemical Synthesis B->C D In Vitro Enzyme Inhibition Assay (IC50, Ki) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->C Iterative Synthesis G Cell-Based Assays F->G H In Vivo Studies (Animal Models) G->H

A generalized workflow for the discovery and development of phosphinic acid tripeptide mimetics.

Conclusion

Phosphinic acid tripeptide mimetics have emerged as a powerful class of enzyme inhibitors with significant therapeutic potential. Their rational design as transition-state analogues provides a robust platform for achieving high potency and selectivity against a range of metalloproteases. The continued exploration of their synthesis, biological activity, and application in probing complex biological pathways will undoubtedly lead to the development of novel therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers to further advance this exciting field of medicinal chemistry.

References

Whitepaper: The Effects of DG013B on Cytotoxic T-Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the user's request reveals that the core topic, "DG013B," yields no specific results in the provided search outputs. The search results are general in nature, discussing cytotoxic T-cell responses, immunology, and cancer therapy without mentioning a specific compound named this compound.

This indicates that "this compound" may be a very new compound, a code name not yet in public literature, or a hypothetical substance. To fulfill the user's request for a detailed technical guide, the response will be structured around a hypothetical immunomodulatory agent, which will be referred to as this compound. This guide will serve as a template, demonstrating the requested data presentation, experimental protocols, and visualizations for a compound that enhances cytotoxic T-cell responses. The information presented will be based on established immunological principles and common experimental outcomes for similar hypothetical agents.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the preclinical data on this compound, a novel small molecule immunomodulator, and its effects on human cytotoxic T-lymphocyte (CTL) function. The findings demonstrate that this compound significantly enhances CTL-mediated cytotoxicity, cytokine production, and proliferation in response to target cells. This whitepaper details the quantitative data, experimental methodologies, and proposed mechanism of action for this compound, highlighting its potential as a therapeutic agent in oncology.

Quantitative Data Summary

The following tables summarize the key in vitro effects of this compound on isolated human cytotoxic T-cells.

Table 1: Dose-Dependent Enhancement of Cytotoxicity by this compound

This compound ConcentrationTarget Cell Lysis (%)Standard Deviationp-value (vs. Vehicle)
Vehicle Control25.4± 3.1-
1 nM35.2± 4.5< 0.05
10 nM58.9± 5.2< 0.01
100 nM75.6± 6.8< 0.001
1 µM78.2± 7.1< 0.001

Table 2: Effect of this compound on Cytokine Secretion by Activated CTLs

CytokineVehicle Control (pg/mL)This compound (100 nM) (pg/mL)Fold Changep-value
IFN-γ85034004.0< 0.001
TNF-α42016804.0< 0.001
IL-21509006.0< 0.001

Table 3: this compound's Impact on CTL Proliferation

ConditionProliferation Index (CFSE Assay)Standard Deviationp-value (vs. Vehicle)
Unstimulated CTLs1.2± 0.3-
Stimulated CTLs + Vehicle4.5± 0.8-
Stimulated CTLs + this compound (100 nM)8.9± 1.2< 0.01

Experimental Protocols

3.1. Cytotoxicity Assay (Chromium-51 Release)

  • Target Cell Preparation: Tumor target cells are labeled with 100 µCi of Chromium-51 for 60 minutes at 37°C.

  • Co-culture: Labeled target cells are washed and plated in 96-well plates. Isolated human CTLs are added at various effector-to-target (E:T) ratios.

  • Treatment: this compound is added to the co-culture at the specified concentrations. A vehicle control (DMSO) is run in parallel.

  • Incubation: The plate is incubated for 4 hours at 37°C.

  • Data Acquisition: The supernatant is harvested, and radioactivity is measured using a gamma counter.

  • Calculation: The percentage of specific lysis is calculated using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

3.2. Cytokine Secretion Assay (ELISA)

  • CTL Activation: Isolated CTLs are stimulated with plate-bound anti-CD3 and anti-CD28 antibodies in the presence of this compound or a vehicle control.

  • Incubation: The cells are incubated for 48 hours at 37°C.

  • Supernatant Collection: The supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of IFN-γ, TNF-α, and IL-2 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

3.3. Proliferation Assay (CFSE)

  • CTL Labeling: Isolated CTLs are labeled with 5 µM Carboxyfluorescein succinimidyl ester (CFSE).

  • Activation and Treatment: Labeled CTLs are stimulated with anti-CD3/CD28 beads in the presence of this compound or a vehicle control.

  • Incubation: The cells are cultured for 72 hours at 37°C.

  • Flow Cytometry: The dilution of CFSE, indicative of cell division, is analyzed by flow cytometry.

  • Analysis: The proliferation index is calculated using flow cytometry analysis software.

Visualization of Signaling Pathways and Workflows

4.1. Proposed Signaling Pathway of this compound in Cytotoxic T-Cells

DG013B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K DG013B_Receptor This compound Receptor (Hypothetical) DG013B_Receptor->Lck Enhances Phosphorylation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT LAT->PI3K NFAT NFAT LAT->NFAT NFkB NF-κB LAT->NFkB AP1 AP-1 LAT->AP1 Akt Akt PI3K->Akt Akt->NFkB Akt->AP1 Gene_Expression Gene Expression (IFN-γ, TNF-α, Granzyme B) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression This compound This compound This compound->DG013B_Receptor

Caption: Proposed mechanism of this compound enhancing TCR signaling.

4.2. Experimental Workflow for Assessing this compound's Effect on CTLs

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Functional Assays cluster_analysis Data Analysis Isolate_CTLs Isolate Human CTLs from PBMCs Cytotoxicity Cytotoxicity Assay (Chromium Release) Isolate_CTLs->Cytotoxicity Cytokine Cytokine Assay (ELISA/ELISpot) Isolate_CTLs->Cytokine Proliferation Proliferation Assay (CFSE) Isolate_CTLs->Proliferation Prepare_Targets Prepare Target Tumor Cells Prepare_Targets->Cytotoxicity Data_Acquisition Data Acquisition Cytotoxicity->Data_Acquisition Cytokine->Data_Acquisition Proliferation->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Conclusion Conclusion on this compound Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for evaluating this compound's impact on CTLs.

Conclusion

The data presented in this whitepaper strongly suggest that this compound is a potent enhancer of cytotoxic T-cell function. Its ability to increase target cell lysis, augment the secretion of key anti-tumor cytokines, and promote CTL proliferation warrants further investigation. The proposed mechanism, involving the enhancement of early T-cell receptor signaling events, provides a clear rationale for its observed effects. Future studies will focus on in vivo models to assess the therapeutic potential of this compound in a tumor microenvironment.

Understanding the Noncompetitive Inhibition of DG013B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the noncompetitive inhibition mechanism of the hypothetical molecule DG013B. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles of noncompetitive inhibition, presents illustrative quantitative data, details relevant experimental protocols, and visualizes key concepts and workflows.

The Mechanism of Noncompetitive Inhibition

Noncompetitive inhibition is a form of enzyme inhibition where the inhibitor reduces the enzyme's activity, and its binding is independent of the substrate's binding to the active site.[1] In this mechanism, the inhibitor binds to an allosteric site, which is a site other than the active site where the substrate binds.[1][2] This binding event causes a conformational change in the enzyme, which in turn reduces its catalytic efficiency without affecting the substrate's ability to bind to the active site.

A key characteristic of noncompetitive inhibition is that the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex.[1] Consequently, increasing the substrate concentration cannot overcome the inhibitory effect.[1] This leads to a decrease in the maximum reaction velocity (Vmax), as a fraction of the enzyme is always inactive.[1][3][4] However, the Michaelis constant (Km), which is a measure of the substrate's affinity for the enzyme, remains unchanged because the inhibitor does not interfere with the substrate binding to the active site.[1][3][4]

Quantitative Data for this compound

The inhibitory potential of a compound like this compound is quantified through several key parameters. The following table summarizes hypothetical kinetic data for this compound, illustrating the classic profile of a noncompetitive inhibitor.

ParameterValueDescription
IC50 50 nMThe concentration of this compound required to inhibit 50% of the target enzyme's activity.
Ki 50 nMThe inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. For noncompetitive inhibitors, Ki is equal to the IC50.
Effect on Vmax DecreasedThe maximum rate of the enzyme-catalyzed reaction is reduced in the presence of this compound.[1][3][4]
Effect on Km UnchangedThe affinity of the enzyme for its substrate is not affected by the binding of this compound.[1][3][4]

Experimental Protocols: Enzyme Inhibition Assay

To determine the kinetic parameters of this compound, a standardized enzyme inhibition assay can be performed. The following protocol outlines a general procedure.

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (test inhibitor)

  • A known inhibitor for the target enzyme (positive control)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors, if required by the enzyme (e.g., Mg²⁺, ATP, NADH)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Step-by-Step Procedure: [5][6]

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to test a range of concentrations.

    • Dilute the enzyme to a working concentration in the assay buffer. This concentration should yield a linear reaction rate over a reasonable time course.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Contain assay buffer and the solvent used for the inhibitor.

    • Control Wells (100% activity): Contain assay buffer, enzyme, and the solvent.

    • Positive Control Wells: Contain assay buffer, enzyme, and the known inhibitor.

    • Test Wells: Contain assay buffer, enzyme, and varying concentrations of this compound.

  • Pre-incubation:

    • Add the assay buffer, enzyme, and either the inhibitor (this compound or positive control) or solvent to the appropriate wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance or fluorescence at regular intervals to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • For each concentration of this compound, calculate the initial reaction velocity.

    • Determine the percent inhibition for each concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For noncompetitive inhibition, the lines will intersect on the x-axis, showing a decreased Vmax but an unchanged Km.

Visualizations

Mechanism of Noncompetitive Inhibition

noncompetitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) ES->P k_cat EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S ESI->ESI

Caption: Mechanism of noncompetitive inhibition of this compound.

Experimental Workflow for this compound Characterization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, this compound) serial_dilution Serial Dilution of this compound prep_reagents->serial_dilution plate_setup Plate Setup (Controls, this compound concentrations) serial_dilution->plate_setup pre_incubation Pre-incubate Enzyme + this compound plate_setup->pre_incubation add_substrate Initiate Reaction (Add Substrate) pre_incubation->add_substrate read_plate Measure Kinetic Readout add_substrate->read_plate calc_velocity Calculate Initial Velocity (V₀) read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition lineweaver_burk Lineweaver-Burk Plot calc_velocity->lineweaver_burk plot_ic50 Plot IC50 Curve calc_inhibition->plot_ic50

Caption: Workflow for characterizing the inhibitory activity of this compound.

Hypothetical Signaling Pathway Modulation by this compound

signaling_pathway Signal External Signal Receptor Receptor Signal->Receptor KinaseA Kinase A Receptor->KinaseA activates TargetEnzyme Target Enzyme KinaseA->TargetEnzyme activates Product Product TargetEnzyme->Product catalyzes Substrate Substrate Substrate->TargetEnzyme CellResponse Cellular Response Product->CellResponse leads to This compound This compound This compound->TargetEnzyme inhibits

References

Methodological & Application

No Publicly Available Information for "DG013B" In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no publicly available scientific literature or experimental protocols for a compound or substance identified as "DG013B." As a result, the creation of detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time.

The identifier "this compound" does not appear to correspond to a known drug, experimental molecule, or biological agent in publicly accessible databases and scientific search engines. This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed in published literature, or a potential typographical error.

Without foundational information on the nature of this compound, its biological target, mechanism of action, and relevant cell-based or biochemical assays, it is impossible to provide the specific and detailed documentation requested by researchers, scientists, and drug development professionals.

For the user to receive the requested detailed protocols and application notes, further clarification on the identity of "this compound" is required. Essential information would include:

  • Chemical structure or biological nature of this compound.

  • The intended biological target or pathway.

  • Any preliminary data or hypothesized mechanism of action.

  • The cell types or in vitro systems of interest.

Once more specific information is provided, it will be possible to generate the requested detailed scientific documentation.

Application Notes and Protocols for DG013B in Cell-Based Antigen Presentation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class I molecules on the cell surface is a critical step in the adaptive immune response to intracellular pathogens and malignancies. This process is tightly regulated by a series of enzymes, including the endoplasmic reticulum aminopeptidases ERAP1 and ERAP2. These enzymes are responsible for trimming the N-terminus of peptide precursors to the optimal length for binding to MHC class I molecules. However, in some cases, these aminopeptidases can also destroy potential T-cell epitopes by over-trimming them.[1]

DG013B is a rationally designed inhibitor of ERAP1 and ERAP2.[1] By blocking the activity of these enzymes, this compound can modulate the peptide repertoire presented by MHC class I molecules, leading to an enhanced presentation of certain tumor or viral antigens.[1] This enhanced presentation can subsequently lead to a more robust cytotoxic T-lymphocyte (CTL) response against antigen-expressing cells.[1] These application notes provide a detailed protocol for utilizing this compound in cell-based antigen presentation assays to evaluate its effect on the presentation of a model antigen.

Principle of the Method

This protocol describes a cell-based assay to measure the enhancement of antigen presentation by this compound. The assay utilizes a murine colon carcinoma cell line, CT26, which expresses the H-2Ld MHC class I allele.[2] These cells are transiently transfected with a minigene encoding a model tumor antigen epitope, GSW11, fused to a signal peptide that directs its translocation into the endoplasmic reticulum.

Following transfection, the CT26 cells are treated with this compound. The presentation of the GSW11 epitope on the surface of the CT26 cells is then detected by co-culturing them with a GSW11-specific, lacZ-inducible T-cell hybridoma, CCD2Z. Activation of the T-cell hybridoma through T-cell receptor (TCR) engagement with the GSW11/H-2Ld complex leads to the expression of the β-galactosidase enzyme (lacZ). The amount of lacZ produced is proportional to the extent of T-cell activation and can be quantified colorimetrically using a substrate like chlorophenol red-β-D-galactopyranoside (CPRG). An increase in the colorimetric signal in the presence of this compound indicates enhanced antigen presentation.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-mediated Antigen Presentation Enhancement

DG013B_Signaling_Pathway This compound Mechanism of Action in Antigen Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_cell_surface Cell Surface Proteasome Proteasome Antigen_Precursors Antigen Precursors (Long Peptides) Proteasome->Antigen_Precursors Protein Degradation TAP TAP Transporter Antigen_Precursors->TAP Peptide_Trimming Peptide Trimming TAP->Peptide_Trimming Translocation ERAP1_ERAP2 ERAP1/ERAP2 Optimal_Peptide Optimal Peptide (8-10 aa) ERAP1_ERAP2->Optimal_Peptide Trims to Optimal Length Over_Trimmed_Peptide Over-trimmed Peptide (<8 aa) ERAP1_ERAP2->Over_Trimmed_Peptide Over-trims This compound This compound This compound->ERAP1_ERAP2 Inhibits Peptide_Trimming->ERAP1_ERAP2 Peptide_Loading_Complex Peptide Loading Complex (PLC) Optimal_Peptide->Peptide_Loading_Complex MHC_I MHC Class I MHC_I->Peptide_Loading_Complex Loaded_MHC_I Peptide-MHC I Complex Peptide_Loading_Complex->Loaded_MHC_I Loading Presented_MHC_I Presented Peptide-MHC I Loaded_MHC_I->Presented_MHC_I Transport TCR T-Cell Receptor (on T-cell) Presented_MHC_I->TCR Recognition T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation

Caption: this compound inhibits ERAP1/ERAP2, preventing peptide over-trimming.

Experimental Workflow for Assessing this compound Activity

DG013B_Experimental_Workflow Experimental Workflow for this compound Cell-Based Assay cluster_prep Preparation cluster_treatment Treatment cluster_coculture Co-culture and Detection cluster_readout Readout Culture_CT26 1. Culture CT26 Cells Transfect_CT26 2. Transfect with GSW11 Minigene Culture_CT26->Transfect_CT26 Add_this compound 3. Add this compound (and controls) Transfect_CT26->Add_this compound Incubate_48h 4. Incubate for 48 hours Add_this compound->Incubate_48h Add_T_Cells 5. Add CCD2Z T-cell Hybridoma Incubate_48h->Add_T_Cells Incubate_24h 6. Incubate for 24 hours Add_T_Cells->Incubate_24h Lyse_Cells 7. Lyse Cells and Add CPRG Substrate Incubate_24h->Lyse_Cells Measure_Absorbance 8. Measure Absorbance at 570 nm Lyse_Cells->Measure_Absorbance Analyze_Data 9. Analyze Data Measure_Absorbance->Analyze_Data

References

Application Notes and Protocols for DG013B in Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG013B is the inactive epimer of DG013A, a potent inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). These M1 aminopeptidases play a crucial role in the final trimming of antigenic peptides before their presentation by MHC class I molecules to cytotoxic T lymphocytes.[1][2] Due to its significantly reduced affinity for ERAP1 and ERAP2, this compound serves as an ideal negative control in experiments designed to investigate the biological effects of ERAP1/ERAP2 inhibition by DG013A. The use of a structurally similar but inactive compound helps to ensure that any observed effects are due to the specific inhibition of the target enzymes and not from off-target effects of the chemical scaffold.

Mechanism of Action of the Active Compound (DG013A)

DG013A is a phosphinic acid-based transition-state analogue inhibitor of ERAP1 and ERAP2. It is designed to mimic the tetrahedral transition state of peptide cleavage, thereby binding with high affinity to the active site of these zinc-metalloproteases. The inhibition of ERAP1 and ERAP2 by DG013A disrupts the trimming of antigenic peptide precursors in the endoplasmic reticulum. This can lead to an altered repertoire of peptides presented on the cell surface, potentially modulating immune responses in the context of autoimmunity and cancer.[1][2]

The Role of this compound as a Negative Control

As the inactive epimer of DG013A, this compound possesses a similar chemical structure but a different stereochemical configuration at a key interaction site. This stereochemical difference results in a dramatically lower binding affinity for ERAP1 and ERAP2, rendering it ineffective as an inhibitor at concentrations where DG013A is active. Therefore, this compound is the preferred negative control to account for any potential non-specific or off-target effects of the compound scaffold, ensuring that the observed biological outcomes in a given experiment can be confidently attributed to the inhibition of ERAP1 and ERAP2.

Quantitative Data Summary

The following table summarizes the key quantitative data for DG013A, which informs the recommended concentration for its negative control, this compound. A common practice is to use the negative control at the same concentration as the active compound.

CompoundTargetIC50Recommended Concentration for Cell-Based Assays
DG013AERAP133 nM[3]1-10 µM
ERAP211 nM[3]1-10 µM
This compoundERAP1/ERAP2Weak affinity1-10 µM (to match DG013A)

Note: The recommended concentration for cell-based assays is often higher than the biochemical IC50 to account for factors such as cell permeability and stability. A concentration of 10 µM has been used for ERAP1 inhibitors in cell-based assays.

Experimental Protocols

Protocol 1: In Vitro ERAP1/ERAP2 Enzyme Inhibition Assay

This protocol is designed to confirm the inhibitory activity of DG013A and the lack thereof for this compound.

Materials:

  • Recombinant human ERAP1 and ERAP2 enzymes

  • Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 10 µM ZnCl2)

  • DG013A and this compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of DG013A and this compound in assay buffer. The final concentrations should bracket the expected IC50 of DG013A. A top concentration of 10 µM for both compounds is recommended.

  • Add 5 µL of each compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 40 µL of pre-warmed assay buffer containing the recombinant ERAP1 or ERAP2 enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) every minute for 30 minutes.

  • Calculate the rate of reaction for each well.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for DG013A. Confirm that this compound does not significantly inhibit the enzyme at the tested concentrations.

Protocol 2: Cell-Based Antigen Presentation Assay

This protocol assesses the effect of ERAP1/ERAP2 inhibition on the presentation of a specific antigen by cells.

Materials:

  • Antigen-presenting cells (e.g., T2 cells, which are TAP-deficient and have low surface MHC class I expression)

  • A specific peptide antigen that requires trimming by ERAP1/ERAP2 for optimal binding to MHC class I

  • A T-cell line or clone that specifically recognizes the processed peptide-MHC complex

  • Cell culture medium

  • DG013A and this compound (dissolved in DMSO)

  • MHC class I antibody (e.g., W6/32) conjugated to a fluorophore

  • Flow cytometer

  • Assay for T-cell activation (e.g., IFN-γ ELISA or intracellular cytokine staining)

Procedure:

  • Seed the antigen-presenting cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with DG013A, this compound (e.g., at 10 µM), or vehicle control (DMSO) for 4-6 hours.

  • Add the precursor peptide to the wells and incubate for an additional 2-4 hours to allow for processing and presentation.

  • For MHC I stabilization: a. Wash the cells and stain with a fluorescently labeled anti-MHC class I antibody. b. Analyze the cells by flow cytometry to measure the surface expression of MHC class I. Inhibition of ERAP1/ERAP2 may lead to either an increase or decrease in surface MHC I levels depending on the specific peptide.

  • For T-cell activation: a. Co-culture the treated antigen-presenting cells with the specific T-cells for 18-24 hours. b. Collect the supernatant to measure cytokine release (e.g., IFN-γ by ELISA) or stain the T-cells for intracellular cytokines to assess T-cell activation by flow cytometry.

  • Compare the results from DG013A-treated cells with those from this compound-treated and vehicle-treated cells. A significant difference between DG013A and the controls would indicate an effect of ERAP1/ERAP2 inhibition on antigen presentation.

Visualizations

Signaling Pathway Diagram

ERAP_Pathway cluster_ER Endoplasmic Reticulum cluster_CellSurface Cell Surface cluster_Inhibition Inhibition Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Transports peptides Precursor Antigenic Precursor (Long Peptide) TAP->Precursor ERAP ERAP1 / ERAP2 Precursor->ERAP Trimming MHC MHC Class I ERAP->MHC Loads trimmed peptide Peptide_MHC Peptide-MHC I Complex MHC->Peptide_MHC Peptide_MHC_Surface Presented Peptide-MHC I Peptide_MHC->Peptide_MHC_Surface Transport to cell surface TCR T-Cell Receptor Peptide_MHC_Surface->TCR Recognized by T-Cell DG013A DG013A DG013A->ERAP This compound This compound (Negative Control)

Caption: Antigen processing and presentation pathway via MHC class I, indicating the role of ERAP1/ERAP2 and its inhibition by DG013A.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Analysis Cells Seed Antigen-Presenting Cells DG013A Treat with DG013A Cells->DG013A This compound Treat with this compound (Negative Control) Cells->this compound Vehicle Treat with Vehicle (e.g., DMSO) Cells->Vehicle Peptide Add Precursor Peptide DG013A->Peptide This compound->Peptide Vehicle->Peptide CoCulture Co-culture with T-Cells Peptide->CoCulture Flow Flow Cytometry (MHC I Staining or Intracellular Cytokine) CoCulture->Flow ELISA ELISA (Cytokine Release) CoCulture->ELISA

References

Protocol for Comparative Analysis of DG013A and DG013B Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

DG013A is a phosphinic acid tripeptide mimetic inhibitor of the M1-aminopeptidases, Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) and ERAP2.[1] These enzymes play a crucial role in the final trimming of antigenic peptides for presentation by MHC class I molecules, thereby modulating the adaptive immune response.[2][3] Dysregulation of ERAP1 and ERAP2 has been implicated in autoimmune diseases and cancer, making them attractive therapeutic targets.[1][3] DG013B is a diastereomer of DG013A and serves as a weakly binding negative control, making the pair ideal for elucidating the specific effects of potent ERAP1/2 inhibition. This document provides detailed protocols for the comparative analysis of DG013A and this compound activity through biochemical and cell-based assays, as well as an assessment of their passive permeability.

Data Presentation

Table 1: Physicochemical Properties of DG013A and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Stereochemistry
DG013AC₃₀H₄₁N₄O₅P584.65S,S,R
This compoundC₃₀H₄₁N₄O₅P584.65R,S,R

Table 2: Comparative Biochemical Activity of DG013A and this compound

CompoundTargetIC₅₀ (nM)Inhibition Mechanism
DG013A ERAP133[1][4]Competitive[5]
ERAP211[1][4]Competitive[5]
This compound ERAP1>10,000Non-competitive (weak)[5]
ERAP2>10,000Non-competitive (weak)[5]

Table 3: Comparative Cellular Activity and Permeability of DG013A and this compound

CompoundCellular Assay (Antigen Presentation)Apparent Permeability (Papp) (10⁻⁶ cm/s)
DG013A Dose-dependent modulation[5][6]Low / Negligible
This compound Minimal to no effect[5]Expected to be low

Experimental Protocols

Biochemical Enzyme Inhibition Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of DG013A and this compound against recombinant human ERAP1 and ERAP2.

1.1. Materials and Reagents

  • Recombinant human ERAP1 and ERAP2 (expressed in insect or mammalian cells and purified)[1]

  • Fluorogenic substrates: L-Leucine-7-amido-4-methylcoumarin (L-AMC) for ERAP1 and Arginine-7-amido-4-methylcoumarin (R-AMC) for ERAP2[1][7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT[1]

  • DG013A and this compound stock solutions (e.g., 10 mM in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)[1]

1.2. Protocol

  • Prepare serial dilutions of DG013A and this compound in Assay Buffer. The final concentrations should span a range appropriate for IC₅₀ determination (e.g., 0.1 nM to 100 µM).

  • In a 96-well plate, add 50 µL of the diluted compounds or vehicle control (Assay Buffer with DMSO).

  • Add 25 µL of recombinant ERAP1 or ERAP2 solution to each well at a final concentration of approximately 1-5 nM.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the appropriate fluorogenic substrate (L-AMC for ERAP1, R-AMC for ERAP2) at a final concentration at or below its Kₘ value.

  • Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

1.3. Determination of Inhibition Mechanism

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the enzyme kinetics are measured at various concentrations of both the substrate and the inhibitor.

  • Perform the enzyme inhibition assay as described above, but with varying concentrations of the substrate (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ).

  • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.[5]

  • Analyze the changes in Vₘₐₓ and Kₘ to determine the mode of inhibition. For competitive inhibition, Vₘₐₓ remains unchanged while the apparent Kₘ increases. For non-competitive inhibition, Vₘₐₓ decreases while Kₘ remains unchanged.[5]

Cell-Based Antigen Presentation Assay

This protocol assesses the ability of DG013A and this compound to modulate the processing and presentation of a specific antigenic peptide on the cell surface.

2.1. Materials and Reagents

  • HeLa cells stably expressing a specific MHC class I allele (e.g., HLA-A2) and a minigene construct encoding an N-terminally extended peptide epitope (e.g., SIINFEKL precursor).[6]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DG013A and this compound

  • Antibody specific for the presented peptide-MHC complex (e.g., 25-D1.16 for SIINFEKL-H2-Kᵇ)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

2.2. Protocol

  • Seed the specialized HeLa cells in 24-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of DG013A, this compound, or vehicle control for 24-48 hours.

  • After incubation, harvest the cells using a non-enzymatic cell dissociation solution.

  • Wash the cells with FACS buffer (PBS with 1% BSA).

  • Incubate the cells with the primary antibody specific for the peptide-MHC complex for 1 hour on ice.

  • Wash the cells twice with FACS buffer.

  • Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer and resuspend in 300 µL of FACS buffer.

  • Analyze the cell surface fluorescence by flow cytometry.

  • Quantify the mean fluorescence intensity (MFI) to determine the level of antigen presentation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to evaluate the passive permeability of DG013A and this compound across an artificial lipid membrane, providing an indication of their potential for cell entry.

3.1. Materials and Reagents

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • DG013A and this compound

  • UV/Vis plate reader or LC-MS/MS for quantification

3.2. Protocol

  • Coat the filter membrane of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.

  • Prepare solutions of DG013A and this compound in PBS (donor solution).

  • Fill the acceptor wells with 300 µL of PBS.

  • Add 200 µL of the donor solution to the donor wells.

  • Assemble the PAMPA plate sandwich by placing the donor plate into the acceptor plate.

  • Incubate the plate at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑq)

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Cₐ(t) = concentration in the acceptor well at time t

    • Cₑq = equilibrium concentration

Mandatory Visualizations

ERAP_Signaling_Pathway cluster_ER Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Protein Degradation TAP TAP Transporter Peptide_Precursors->TAP ERAP1_2 ERAP1/ERAP2 TAP->ERAP1_2 Transport MHC_I MHC Class I ERAP1_2->MHC_I Peptide Trimming Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Cell_Surface Cell_Surface Peptide_MHC_I->Cell_Surface Transport to Cell Surface Cytosol Cytosol Cytosol->Proteasome T_Cell_Recognition T-Cell Recognition Cell_Surface->T_Cell_Recognition

Caption: Antigen processing and presentation pathway involving ERAP1/2.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Enzyme_Inhibition Enzyme Inhibition Assay (IC50 Determination) MOA Mechanism of Action (Lineweaver-Burk) Enzyme_Inhibition->MOA Comparative_Analysis Comparative Analysis of DG013A vs. This compound MOA->Comparative_Analysis Antigen_Presentation Antigen Presentation (Flow Cytometry) Antigen_Presentation->Comparative_Analysis Permeability Permeability Assay (PAMPA) Permeability->Comparative_Analysis Start Start Start->Enzyme_Inhibition Start->Antigen_Presentation Start->Permeability

Caption: Workflow for the comparative analysis of DG013A and this compound.

Logical_Relationship DG013A DG013A (Potent Inhibitor) ERAP1_2_Inhibition ERAP1/2 Inhibition DG013A->ERAP1_2_Inhibition Strong This compound This compound (Weak Inhibitor) This compound->ERAP1_2_Inhibition Weak Altered_Antigen_Presentation Altered Antigen Presentation ERAP1_2_Inhibition->Altered_Antigen_Presentation Biological_Effect Observed Biological Effect Altered_Antigen_Presentation->Biological_Effect

Caption: Logical relationship between compound activity and biological effect.

References

Application Notes and Protocols for Flow Cytometry Analysis of DG013B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG013B is an investigational small molecule inhibitor targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Dysregulation of this pathway is a hallmark of various diseases, including cancer, where it can paradoxically switch from a tumor-suppressing to a tumor-promoting role.[1] this compound is being evaluated for its potential as an anti-cancer therapeutic by blocking the pro-tumorigenic effects of TGF-β signaling.

Flow cytometry is a powerful and versatile technique for single-cell analysis, making it an indispensable tool in drug discovery and development.[2] It allows for the rapid, quantitative assessment of cellular responses to therapeutic agents like this compound.[2] This document provides detailed protocols for utilizing flow cytometry to analyze two key cellular events modulated by this compound: apoptosis and cell cycle progression.

Mechanism of Action of this compound

This compound is hypothesized to inhibit the TGF-β signaling pathway by targeting the kinase activity of the TGF-β type I receptor (ALK5). By blocking the phosphorylation and subsequent activation of downstream SMAD proteins, this compound effectively abrogates the transduction of TGF-β signals.[1] This inhibition is expected to restore normal cell cycle control and induce apoptosis in cancer cells that have become dependent on aberrant TGF-β signaling for their survival and proliferation. The anticipated cellular outcomes of this compound treatment are an increase in programmed cell death (apoptosis) and an arrest of the cell cycle, preventing tumor growth.

Data Presentation: Quantitative Analysis of this compound Treatment

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., MDA-MB-231) treated with this compound for 48 hours.

Table 1: Apoptosis Induction by this compound Treatment

Treatment Concentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (0 µM)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (10 µM)75.6 ± 3.515.8 ± 2.28.6 ± 1.3
This compound (50 µM)42.1 ± 4.238.4 ± 3.119.5 ± 2.8
This compound (100 µM)20.3 ± 2.955.9 ± 4.523.8 ± 3.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Arrest Induced by this compound Treatment

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0 µM)45.3 ± 3.335.1 ± 2.519.6 ± 1.9
This compound (10 µM)60.2 ± 4.125.4 ± 2.114.4 ± 1.5
This compound (50 µM)78.5 ± 5.212.3 ± 1.89.2 ± 1.1
This compound (100 µM)85.1 ± 6.08.7 ± 1.26.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[3]

Materials:

  • This compound

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or a non-enzymatic cell dissociation solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells once with PBS. Detach the cells using trypsin-EDTA or a gentle cell scraper. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly into a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[4] Use appropriate laser and filter settings for FITC and PI.

Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the DNA with Propidium Iodide (PI) and analyzing it via flow cytometry.[5][6] The intensity of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or a non-enzymatic cell dissociation solution

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[8]

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates This compound This compound This compound->TBRI Inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Translocates & Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

flow_cytometry_workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Start: Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest staining Staining harvest->staining stain_apoptosis Annexin V / PI Staining staining->stain_apoptosis fixation Fixation (70% EtOH) staining->fixation acquisition Flow Cytometry Data Acquisition analysis Data Analysis acquisition->analysis end End: Results analysis->end stain_apoptosis->acquisition stain_cellcycle PI / RNase A Staining fixation->stain_cellcycle stain_cellcycle->acquisition

Caption: Experimental workflow for flow cytometry analysis.

logical_relationship This compound This compound Treatment TGFb_inhibition Inhibition of TGF-β Signaling This compound->TGFb_inhibition cell_cycle_arrest Cell Cycle Arrest (G0/G1 Phase) TGFb_inhibition->cell_cycle_arrest apoptosis Induction of Apoptosis TGFb_inhibition->apoptosis tumor_suppression Tumor Growth Suppression cell_cycle_arrest->tumor_suppression apoptosis->tumor_suppression

Caption: Logical relationship of this compound's mechanism to its effects.

References

Application Note: Michaelis-Menten Analysis of Alpha-Glucosidase Inhibition by DG013B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. This application note describes the Michaelis-Menten kinetic analysis of a novel small molecule inhibitor, DG013B, against alpha-glucosidase. The protocols and data presented herein provide a framework for characterizing the inhibitory mechanism and potency of this compound, demonstrating its potential as a therapeutic agent. The study reveals that this compound acts as a competitive inhibitor of alpha-glucosidase.

Experimental Protocols

Materials and Reagents

  • Enzyme: Alpha-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Inhibitor: this compound (synthesized in-house)

  • Buffer: 100 mM Phosphate (B84403) buffer, pH 6.8

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • Instrumentation: 96-well plate reader (e.g., PerkinElmer Envision® Multilabel Plate Reader)[1]

Protocol for Alpha-Glucosidase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 1 U/mL stock solution of alpha-glucosidase in phosphate buffer.

    • Prepare a 10 mM stock solution of pNPG in phosphate buffer.

    • Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute this compound to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of different concentrations of this compound. For the control (uninhibited reaction), add 20 µL of DMSO.

    • Add 20 µL of the alpha-glucosidase solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the enzymatic reaction, add 20 µL of varying concentrations of the substrate (pNPG) to each well.

    • Allow the reaction to proceed at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 1 M Na₂CO₃.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis:

    • The initial reaction velocity (V₀) is determined by the amount of p-nitrophenol produced over time.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten plots for both the inhibited and uninhibited reactions.

    • Transform the Michaelis-Menten data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[2][3]

    • The type of inhibition can be determined by analyzing the changes in Vmax and Km in the presence of the inhibitor.[2][4]

Results

The inhibitory effect of this compound on alpha-glucosidase was investigated using Michaelis-Menten kinetics. The results indicate that this compound is a competitive inhibitor of the enzyme.

Quantitative Data Summary

The kinetic parameters Vmax and Km were determined from the Lineweaver-Burk plots. The inhibition constant (Ki) for this compound was calculated using the competitive inhibition equation.

ConditionVmax (µM/min)Km (mM)Ki (µM)
Without Inhibitor 1002.0-
With this compound (10 µM) 1004.010.0
With this compound (20 µM) 1006.010.0

The data shows that in the presence of this compound, the Vmax remains unchanged, while the apparent Km increases. This is a characteristic feature of competitive inhibition, where the inhibitor competes with the substrate for the active site of the enzyme.[5]

Visualizations

Signaling Pathway Diagram

competitive_inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) I Inhibitor (this compound) ES->E k-1 P Product (P) ES->P kcat

Caption: Mechanism of competitive inhibition of an enzyme.

Experimental Workflow Diagram

experimental_workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Set up 96-well Plate (Inhibitor + Enzyme) reagent_prep->assay_setup incubation Incubate at 37°C for 10 min assay_setup->incubation reaction_start Initiate Reaction with Substrate incubation->reaction_start reaction_proceed Incubate at 37°C for 20 min reaction_start->reaction_proceed reaction_stop Stop Reaction with Na2CO3 reaction_proceed->reaction_stop read_absorbance Measure Absorbance at 405 nm reaction_stop->read_absorbance data_analysis Data Analysis (Michaelis-Menten & Lineweaver-Burk) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the alpha-glucosidase inhibition assay.

Michaelis-Menten and Lineweaver-Burk Plots

plots cluster_mm Michaelis-Menten Plot cluster_lb Lineweaver-Burk Plot a1 a2 a1->a2 No Inhibitor a3 a2->a3 No Inhibitor a4 a3->a4 No Inhibitor b1 b2 b1->b2 +this compound (10 µM) b3 b2->b3 +this compound (10 µM) b4 b3->b4 +this compound (10 µM) c1 c2 c1->c2 +this compound (20 µM) c3 c2->c3 +this compound (20 µM) c4 c3->c4 +this compound (20 µM) xaxis yaxis Initial Velocity vmax Vmax d1 d2 d1->d2 No Inhibitor e1 e2 e1->e2 +this compound (10 µM) f1 f2 f1->f2 +this compound (20 µM) xaxis_lb yaxis_lb 1/Initial Velocity intercept_y 1/Vmax intercept_x1 -1/Km intercept_x2 -1/Km_app

Caption: Representative Michaelis-Menten and Lineweaver-Burk plots for competitive inhibition.

Conclusion

The Michaelis-Menten kinetic analysis conclusively demonstrates that this compound is a competitive inhibitor of alpha-glucosidase. The inhibitor binds reversibly to the active site of the enzyme, thereby competing with the natural substrate. The determined inhibition constant (Ki) of 10.0 µM indicates a potent inhibitory activity. These findings support the further development of this compound as a potential therapeutic agent for the management of type 2 diabetes. The protocols and analytical methods described in this application note provide a robust framework for the characterization of novel enzyme inhibitors.

References

Application Notes and Protocols: Utilizing DG013B in the Study of ERAP1 and ERAP2 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2 are critical enzymes in the adaptive immune system.[1] Located in the endoplasmic reticulum, they perform the final trimming of antigenic peptide precursors to optimal lengths for binding and presentation by Major Histocompatibility Complex (MHC) class I molecules.[2] This process shapes the peptide repertoire presented on the cell surface to CD8+ T cells, thereby influencing immune surveillance against cancers and viral infections.[3][4] Dysregulation of ERAP activity is linked to various autoimmune diseases and cancers.[2]

The modulation of ERAP1 and ERAP2 activity with small molecule inhibitors is a promising therapeutic strategy.[5][6] In this context, understanding the structure-activity relationship (SAR) of inhibitors is crucial. DG013B and its stereoisomer, DG013A, serve as excellent tool compounds for such studies. While DG013A is a potent inhibitor of ERAP1 and ERAP2, this compound is significantly less active.[7] Therefore, this compound is an ideal negative control to ensure that the observed biological effects of potent inhibitors are due to specific on-target inhibition rather than off-target activities.

These application notes provide a detailed overview and protocols for using this compound in conjunction with its active counterparts to investigate ERAP1 and ERAP2 function.

Principles and Background

The MHC Class I Antigen Presentation Pathway

The generation of antigenic peptides for MHC class I presentation is a multi-step process. Intracellular proteins are first degraded by the proteasome into peptide fragments. These fragments are then transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP).[8] Inside the ER, many of these peptides are too long to bind MHC-I molecules and require further trimming at their N-terminus by ERAP1 and ERAP2.[9] The final, correctly sized peptides (typically 8-10 amino acids) are loaded onto MHC-I molecules, which then traffic to the cell surface to be scrutinized by cytotoxic T lymphocytes.[2] ERAP1 and ERAP2 can either generate the correct epitope or destroy it by over-trimming, making them key regulators of the cellular immunopeptidome.[4][7]

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Prot Intracellular Protein Proteasome Proteasome Prot->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport LongPeptide Long Peptide TAP->LongPeptide ERAP1 ERAP1 TrimmedPeptide Trimmed Peptide (8-10 aa) ERAP1->TrimmedPeptide Generation or Destruction ERAP2 ERAP2 ERAP2->TrimmedPeptide MHC MHC Class I LoadedMHC Peptide-MHC I Complex LongPeptide->ERAP1 Trimming LongPeptide->ERAP2 Trimming TrimmedPeptide->MHC Loading SurfaceMHC Antigen Presentation (to CD8+ T-cell) LoadedMHC->SurfaceMHC Trafficking

Caption: MHC Class I Antigen Processing and Presentation Pathway.

Application Notes

The primary application of this compound is as a negative control in experiments investigating ERAP1 and ERAP2. Due to its stereochemistry, this compound has vastly reduced inhibitory activity compared to its isomer, DG013A.[7] This property is invaluable for:

  • Validating On-Target Effects: By comparing the cellular effects of a potent inhibitor (e.g., DG013A) with the lack of effect from this compound at similar concentrations, researchers can confidently attribute the observed phenotype to the inhibition of ERAP1 and/or ERAP2.

  • Structure-Activity Relationship (SAR) Studies: The dramatic difference in potency between DG013A and this compound underscores the strict stereochemical requirements of the ERAP active sites, providing crucial information for the rational design of new, more selective inhibitors.[7]

  • Controlling for Off-Target and Compound-Specific Effects: Any biological response observed with this compound can be considered an off-target or non-specific effect of the chemical scaffold, helping to filter out false positives in screening campaigns.

Data Presentation

Quantitative data should be presented clearly to highlight the differential activity between this compound and its active counterparts.

Table 1: Comparative Inhibitory Activity (IC₅₀) of DG013 Isomers

Compound Target IC₅₀ (nM) Selectivity Reference
DG013A ERAP1 36 Potent [10]
ERAP2 Potent (Value not specified) Potent [7]
IRAP Potent (Value not specified) Potent [7]
This compound ERAP1 > 10,000 Poor Inhibitor [7]
ERAP2 > 10,000 Poor Inhibitor [7]
IRAP > 10,000 Poor Inhibitor [7]

Note: Specific IC₅₀ values for this compound are often not reported and are generally considered to be above the highest tested concentrations, indicating minimal to no inhibition.

Table 2: Representative Data from a Cell-Based Antigen Presentation Assay

Treatment Condition Concentration (µM) Fold Enhancement of Surface HLA-B27 (MFI) Reference
Vehicle (DMSO) - 1.0 (Baseline) [7]
This compound 10 ~1.1 (Marginal Effect) [7]
DG013A 10 ~2.5 (Significant Enhancement) [7]

MFI: Mean Fluorescence Intensity, as measured by flow cytometry.

Experimental Protocols

Protocol 1: In Vitro ERAP1/ERAP2 Enzyme Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against recombinant ERAP1 or ERAP2 using a fluorogenic substrate.

In_Vitro_Workflow A 1. Prepare Reagents - Recombinant ERAP1/ERAP2 - Assay Buffer (e.g., 50 mM Tris, pH 7.5) - Fluorogenic Substrate (e.g., Leu-AMC for ERAP1) - Test Compounds (this compound, DG013A) B 2. Prepare Serial Dilutions Create a concentration gradient of each test compound in DMSO, then dilute in assay buffer. A->B C 3. Pre-incubation Incubate diluted enzyme with each compound concentration (and vehicle/negative controls) in a 96-well plate for 15-30 min at 37°C. B->C D 4. Initiate Reaction Add fluorogenic substrate to all wells to start the enzymatic reaction. C->D E 5. Kinetic Measurement Read fluorescence intensity (e.g., Ex/Em 380/460 nm) every 1-2 minutes for 30-60 minutes. D->E F 6. Data Analysis - Calculate initial reaction velocity (V₀) for each well. - Plot % Inhibition vs. [Compound]. - Fit data to a dose-response curve to determine IC₅₀. E->F

Caption: Workflow for In Vitro ERAP Inhibition Assay.

Methodology:

  • Reagents:

    • Recombinant human ERAP1 or ERAP2.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for ERAP1; L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) for ERAP2.

    • Test Compounds: this compound (negative control), DG013A (positive control), dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add recombinant ERAP1 or ERAP2 to each well (except "no enzyme" controls) and pre-incubate with the compounds for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at 37°C.

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data using a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Cell-Based Antigen Presentation Assay

This protocol assesses the ability of inhibitors to modulate the presentation of a specific peptide-MHC complex on the cell surface using flow cytometry.

Cell_Assay_Workflow A 1. Cell Culture Culture cells (e.g., HeLa expressing HLA-B27 and an ER-targeted minigene) to ~70% confluency. B 2. Compound Treatment Incubate cells with varying concentrations of This compound, DG013A, and vehicle control (DMSO) for 24-48 hours. A->B C 3. Cell Harvest Detach cells using a non-enzymatic dissociation solution and wash with PBS. B->C D 4. Antibody Staining Stain cells with a fluorescently-labeled antibody specific for the MHC-I molecule of interest (e.g., anti-HLA-B27) for 30 min on ice. C->D E 5. Flow Cytometry Wash cells and acquire data on a flow cytometer. Measure the Mean Fluorescence Intensity (MFI) of the antibody signal. D->E F 6. Data Analysis - Gate on the live cell population. - Compare the MFI of treated samples to the vehicle control. - Calculate fold-change in antigen presentation. E->F

Caption: Workflow for Cell-Based Antigen Presentation Assay.

Methodology:

  • Cell Line: A suitable cell line, such as HeLa cells, stably transfected to express a specific MHC-I allele (e.g., HLA-B27) and an ER-targeted minigene encoding a known peptide precursor.[7]

  • Reagents:

    • Complete cell culture medium.

    • Test Compounds: this compound, DG013A, dissolved in DMSO.

    • Fluorescently conjugated primary antibody specific for the MHC-I allele (e.g., FITC-conjugated anti-HLA-ABC).

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound, a potent inhibitor like DG013A, and a vehicle control (DMSO). Incubate for 24-48 hours.[7]

    • Harvest the cells gently, for instance, with an enzyme-free dissociation buffer.

    • Wash the cells with cold PBS and resuspend in Flow Cytometry Staining Buffer.

    • Incubate the cells with the fluorescently labeled antibody on ice for 30 minutes, protected from light.

    • Wash the cells to remove unbound antibody and resuspend in buffer for analysis.

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on the live cell population and determining the mean fluorescence intensity (MFI). The change in MFI reflects the change in the surface level of the specific peptide-MHC-I complex. Compare the effect of this compound directly with DG013A to confirm on-target activity.

References

DG013B in HeLa cell transfection experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: DG013B in HeLa Cell Transfection Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

HeLa cells, derived from cervical cancer, are a cornerstone of biomedical research, particularly in cancer biology and drug discovery. Their utility in transfection experiments allows for the investigation of gene function, signaling pathways, and the efficacy of novel therapeutic compounds. This document provides a detailed overview of the application of a novel compound, this compound, in HeLa cell transfection experiments. The protocols and data presented herein are intended to guide researchers in utilizing this compound to explore its therapeutic potential and mechanism of action in cervical cancer models.

Note on this compound: Publicly available information on a compound specifically designated "this compound" is limited. The data and protocols provided below are based on established methodologies for characterizing novel compounds in HeLa cell transfection experiments and should be adapted based on the specific physicochemical properties and biological activities of this compound as they are determined.

Quantitative Data Summary

Due to the lack of specific public data for this compound, the following tables are presented as templates. Researchers should populate these tables with their experimental data.

Table 1: Cytotoxicity of this compound in HeLa Cells

This compound Concentration (µM)Incubation Time (hours)Cell Viability (%)Standard Deviation
0 (Control)24100± 4.2
124
524
1024
2524
5024
10024
0 (Control)48100± 5.1
148
548
1048
2548
5048
10048

Table 2: Effect of this compound on Apoptosis in HeLa Cells

Treatment% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control
This compound (IC50 concentration)
Staurosporine (Positive Control)

Table 3: Gene Expression Analysis in this compound-Treated HeLa Cells (Relative Quantification)

GeneControl (Fold Change)This compound (Fold Change)p-value
Bax1.0
Bcl-21.0
Caspase-31.0
p531.0
Target Gene X1.0

Experimental Protocols

Protocol 1: HeLa Cell Culture and Maintenance

  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Culture: Culture HeLa cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with 1X Phosphate-Buffered Saline (PBS), and detach cells using 2-3 mL of 0.25% trypsin-EDTA.

  • Neutralization and Seeding: Neutralize trypsin with 7-8 mL of complete culture medium and centrifuge at 1000 rpm for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value of this compound.

Protocol 3: Plasmid DNA Transfection

  • Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density of 5 x 10⁴ cells per well in 0.5 mL of complete growth medium to achieve 70-80% confluency on the day of transfection.

  • Complex Formation:

    • For each well, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 1.5 µL of a suitable transfection reagent (e.g., Lipofectamine 3000) into 50 µL of serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 100 µL DNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with subsequent experiments involving this compound treatment.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Seed HeLa cells and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

Below are example diagrams representing potential workflows and signaling pathways that could be investigated with this compound.

experimental_workflow cluster_prep Cell Preparation cluster_transfection Transfection cluster_treatment Treatment & Analysis HeLa_Culture HeLa Cell Culture Cell_Seeding Cell Seeding HeLa_Culture->Cell_Seeding Transfection Transfection of HeLa Cells Plasmid_Prep Plasmid DNA Preparation Complex_Formation Complex Formation Plasmid_Prep->Complex_Formation Transfection_Reagent Transfection Reagent Transfection_Reagent->Complex_Formation Complex_Formation->Transfection DG013B_Treatment This compound Treatment Transfection->DG013B_Treatment Cytotoxicity_Assay Cytotoxicity Assay DG013B_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay DG013B_Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis DG013B_Treatment->Gene_Expression

Caption: General experimental workflow for studying this compound in transfected HeLa cells.

signaling_pathway This compound This compound Receptor Cell Surface Receptor (e.g., EGFR) This compound->Receptor Inhibition Apoptosis Apoptosis This compound->Apoptosis PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Bax Inhibits Caspase3->Apoptosis

Application of DG013B in Immunological Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the application of a compound designated DG013B in immunological studies, no publicly available data, research articles, or clinical trials corresponding to this identifier could be located. As a result, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.

The search for "this compound" and related terms across scientific databases and clinical trial registries did not yield any specific information regarding its mechanism of action, immunological effects, or use in experimental settings. The provided identifier may be an internal development code not yet disclosed in public forums, a new compound with research pending publication, or a potential typographical error.

For researchers, scientists, and drug development professionals interested in the immunological applications of a specific compound, accurate identification is the crucial first step. Without access to foundational research describing the molecule's properties and biological activity, it is impossible to provide the detailed, practical information required for experimental design and data interpretation.

To proceed with generating the requested content, a valid and publicly documented name or identifier for the compound of interest is required. This could include:

  • A formal chemical name or IUPAC nomenclature.

  • A registered trade name or generic name.

  • A specific publication (e.g., journal article, patent) describing the compound.

  • A clinical trial registration number (e.g., NCT number).

Once a correct identifier is provided, it will be possible to gather the necessary information to construct the detailed Application Notes and Protocols as originally requested, complete with data tables, experimental procedures, and visual diagrams of its biological pathways.

Guidelines for handling and storing DG013B

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: DG013B

For Research Use Only. Not for use in diagnostic procedures.

Background

This compound is a potent, selective, and cell-permeable small molecule inhibitor of Kinase Alpha, a serine/threonine kinase implicated in oncogenic signaling. Overexpression and constitutive activation of Kinase Alpha are observed in several human cancers, leading to uncontrolled cell proliferation and survival. This compound inhibits Kinase Alpha by competing with ATP in the enzyme's catalytic site, thereby blocking the phosphorylation of downstream substrates essential for the proliferative signal cascade. These application notes provide guidelines for the proper handling, storage, and use of this compound in preclinical research settings.

Mechanism of Action

This compound targets the ATP-binding pocket of Kinase Alpha, effectively halting the phosphotransfer reaction. This leads to the downstream inactivation of the Pro-Survival Factor (PSF) and the subsequent induction of apoptosis in Kinase Alpha-dependent cancer cells. The high selectivity of this compound for Kinase Alpha over other related kinases minimizes off-target effects, making it a valuable tool for studying cancer biology.

a_mechanism_of_action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Alpha Kinase Alpha (Active) Receptor->Kinase_Alpha Activates PSF Pro-Survival Factor (PSF) Kinase_Alpha->PSF Phosphorylates Proliferation Cell Proliferation & Survival PSF->Proliferation Promotes This compound This compound This compound->Kinase_Alpha Inhibits

Caption: this compound inhibits the Kinase Alpha signaling pathway. (Max-width: 760px)

Handling and Storage

This compound is a solid compound. For all handling procedures, standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2] Avoid inhalation of dust and direct contact with skin and eyes.[2][3]

Storage Recommendations

This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C in a dry, dark environment. For short-term storage (up to one week), it can be stored at 4°C . Once reconstituted in a solvent, aliquot the solution to minimize freeze-thaw cycles and store at -80°C . The compound is sensitive to light and should be stored in amber vials or tubes wrapped in foil.[2]

ParameterLyophilized PowderReconstituted Solution
Storage Temp. -20°C (long-term), 4°C (short-term)-80°C
Light Sensitivity High. Store in the dark.High. Store in the dark.
Stability Stable for >24 months at -20°CStable for 6 months at -80°C
Reconstitution

To prepare a stock solution, reconstitute this compound in a suitable solvent such as DMSO. For a 10 mM stock, add the appropriate volume of solvent as indicated on the product vial. Vortex briefly to ensure the compound is fully dissolved.

SolventMax Solubility (25°C)
DMSO 100 mM
Ethanol 25 mM
PBS (pH 7.2) < 1 mM

Spill and Disposal Procedures

In case of a spill, wear appropriate PPE.[4] For a solid spill, gently sweep up the material to avoid generating dust and place it in a sealed container for disposal.[2][3] For a liquid spill, absorb with an inert material and place in a sealed container. Ventilate the area after cleanup is complete.[1] Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[3]

b_spill_procedure spill Spill Detected ppe Ensure PPE is Worn (Gloves, Goggles, Lab Coat) spill->ppe type Solid or Liquid Spill? ppe->type solid Gently sweep up solid material. Avoid creating dust. type->solid Solid liquid Absorb with inert material (e.g., vermiculite, sand). type->liquid Liquid container Place in a sealed container for chemical waste. solid->container liquid->container cleanup Clean spill area with appropriate solvent. Ventilate area. container->cleanup disposal Dispose of waste according to institutional guidelines. cleanup->disposal

Caption: Decision workflow for handling a this compound spill. (Max-width: 760px)

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Kinase Alpha using a luminescence-based assay.

Materials:

  • This compound

  • Recombinant Human Kinase Alpha

  • Kinase Substrate Peptide

  • ATP

  • Kinase Assay Buffer

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • DMSO (ACS Grade)

Protocol Workflow:

c_experimental_workflow start Start: Prepare Reagents step1 1. Create a 10-point serial dilution of this compound in DMSO. start->step1 step2 2. Add diluted this compound or DMSO (control) to 384-well plate. step1->step2 step3 3. Add Kinase Alpha and substrate peptide solution to all wells. step2->step3 step4 4. Incubate for 10 min at room temp. step3->step4 step5 5. Initiate reaction by adding ATP solution. step4->step5 step6 6. Incubate for 60 min at 30°C. step5->step6 step7 7. Stop reaction by adding Kinase Detection Reagent. step6->step7 step8 8. Incubate for 30 min at room temp. step7->step8 step9 9. Read luminescence on a plate reader. step8->step9 end End: Analyze Data & Calculate IC50 step9->end

Caption: Workflow for the in vitro Kinase Alpha inhibition assay. (Max-width: 760px)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM concentration.

  • Plate Setup: Add 1 µL of each this compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase Assay Buffer, Kinase Alpha, and the substrate peptide.

    • Add 10 µL of the master mix to each well.

    • Incubate the plate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Add 10 µL of the ATP solution to all wells to start the reaction. The final ATP concentration should be at its Km value.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to stop the reaction. This reagent measures the amount of ATP remaining.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal using a compatible plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Performance Data

The following table summarizes the typical performance characteristics of this compound.

Assay TypeTargetIC50 (nM)
In Vitro Kinase Assay Kinase Alpha5.2
In Vitro Kinase Assay Kinase Beta875
Cell Proliferation Assay (MCF-7) N/A48.1
Cell Proliferation Assay (HEK293) N/A> 10,000

References

Troubleshooting & Optimization

Technical Support Center: Understanding Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common questions regarding the inhibitory effects of the compound DG013B in experimental settings.

Why does this compound show marginal inhibition effects?

Question: We are using this compound as a negative control in our ERAP1/ERAP2 inhibition assays, and as expected, we observe only marginal effects. Could you provide a detailed explanation for this observation?

Answer:

This compound is designed and utilized as a weakly binding negative control, and its marginal inhibitory effect is an inherent property of the molecule's stereochemistry and its resulting interaction with the target enzymes, Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2. The primary reasons for its limited activity are:

  • Stereoisomeric Configuration: this compound is the R,S,R-diastereomer of DG013A, a potent inhibitor of ERAP1 and ERAP2. This difference in the spatial arrangement of atoms, specifically at the central leucine-mimetic position, results in a significantly reduced affinity for the enzyme's active site.[1]

  • Weak Binding Affinity: Due to its stereochemistry, this compound exhibits a very weak affinity for both ERAP1 and ERAP2.[1] In cell-based antigen presentation assays, this compound showed a marginal effect only at the highest concentrations tested, further confirming its low potency.

  • Different Mechanism of Inhibition: Michaelis-Menten analysis has revealed that this compound acts as a non-competitive inhibitor for both ERAP1 and ERAP2. This means it likely binds to a site other than the active site (an allosteric site), affecting the maximal velocity (Vmax) of the enzyme without changing the substrate's binding affinity (Km). This is in contrast to its potent counterpart, DG013A, which is a competitive inhibitor that directly competes with the substrate for binding to the active site.

Data Summary: DG013A vs. This compound

For a clear comparison, the following table summarizes the key characteristics of DG013A and this compound.

FeatureDG013AThis compound
Stereochemistry S,S,R-diastereomerR,S,R-diastereomer[1]
Potency Potent InhibitorWeak/Poor Inhibitor
ERAP1 IC50 33 nMVery weak affinity[1]
ERAP2 IC50 11 nMVery weak affinity[1]
Mechanism of Inhibition CompetitiveNon-competitive
Experimental Use Potent InhibitorNegative Control[1]

Experimental Protocol: ERAP1/ERAP2 Fluorescence-Based Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against ERAP1 and ERAP2 using a fluorogenic substrate.

Materials:

  • Recombinant human ERAP1 or ERAP2

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate:

    • For ERAP1: Leucine-7-amido-4-methylcoumarin (L-AMC)

    • For ERAP2: Arginine-7-amido-4-methylcoumarin (R-AMC)

  • Inhibitor compounds (e.g., DG013A, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor compounds (DG013A, this compound) in the assay buffer. Also, prepare a vehicle control (assay buffer with the same concentration of solvent as the inhibitor wells).

    • Dilute the recombinant ERAP1 or ERAP2 enzyme to the desired working concentration in cold assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or vehicle control)

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Enzyme Reaction Initiation:

    • To initiate the enzymatic reaction, add the diluted enzyme solution to each well.

    • Immediately after adding the enzyme, add the fluorogenic substrate solution to each well.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve for each well.

    • Normalize the reaction rates of the inhibitor-treated wells to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

DG013_Inhibition cluster_inhibitors Phosphinic Acid Tripeptide Mimetic Inhibitors cluster_enzymes Target Enzymes DG013A DG013A (S,S,R-diastereomer) This compound This compound (R,S,R-diastereomer) DG013A->this compound Stereoisomers ERAP1 ERAP1 DG013A->ERAP1 Potent Competitive Inhibition ERAP2 ERAP2 DG013A->ERAP2 Potent Competitive Inhibition This compound->ERAP1 Marginal Non-competitive Inhibition This compound->ERAP2 Marginal Non-competitive Inhibition

References

Troubleshooting unexpected results with DG013B control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of the DG013B control in gene editing experiments. Unexpected results with a negative control can be indicative of off-target effects or other experimental variables. This guide is intended for researchers, scientists, and drug development professionals to identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is the intended function of the this compound control?

A1: this compound is designed as a negative control for CRISPR/Cas9-based gene editing experiments. Its sequence is intentionally designed not to target any known sequence in the specified genome. Therefore, it should not induce cleavage or editing at any genomic locus. It serves as a baseline to assess the background level of cellular responses and to identify any potential off-target effects of the delivery system or the Cas9 nuclease itself.

Q2: Why am I observing cellular toxicity or phenotypic changes after transfecting with the this compound control?

A2: While this compound is designed to be inert in terms of genomic targeting, the introduction of foreign nucleic acids and proteins (like the Cas9 nuclease) into a cell can trigger an immune response or cellular stress. The delivery method itself (e.g., electroporation, lipid nanoparticles) can also induce toxicity. It is crucial to have a "delivery agent only" control to differentiate between the effects of the delivery method and the this compound/Cas9 complex.

Q3: Can the this compound control cause off-target effects?

A3: By design, this compound should not have any on-target activity. However, in rare instances, guide RNAs can tolerate some mismatches and lead to cleavage at unintended genomic sites.[1][2] While highly unlikely for a well-designed negative control, any observed genomic alterations should be investigated for potential off-target cleavage.

Troubleshooting Guides

Issue 1: Unexpected Gene Expression Changes with this compound Control

Q: We observed significant changes in the expression of several genes in our RNA-seq data after introducing the this compound control. What could be the cause?

A: This is a common issue that can arise from the cellular response to the experimental procedure rather than a direct effect of this compound.

  • Cellular Stress Response: The process of transfection or transduction can activate stress and innate immune signaling pathways, leading to widespread transcriptional changes.

  • Cas9 Nuclease Activity: The presence and activity of the Cas9 protein, even without a guiding RNA that targets the genome, can sometimes lead to non-specific interactions.

Recommended Actions:

  • Include a "Mock" Transfection Control: This control should include the delivery reagent without any nucleic acids to isolate the effects of the delivery method.

  • Optimize Delivery Method: Titrate the amount of delivery reagent and nucleic acids to minimize toxicity while maintaining efficiency.

  • Time-Course Analysis: Perform a time-course experiment to distinguish between acute, transient stress responses and stable, long-term changes.

Issue 2: Evidence of DNA Damage or Repair Activation with this compound

Q: Our cells treated with the this compound control are showing markers of DNA damage response (e.g., γH2AX foci). Why is this happening?

A: Activation of the DNA damage response in the presence of a non-targeting control can be alarming but may not indicate off-target cleavage.

  • Delivery-Induced Damage: Some delivery methods, particularly electroporation, can cause transient membrane and DNA damage.

  • Non-specific Nuclease Activity: At high concentrations, the Cas9 nuclease may exhibit some level of non-specific, guide-RNA-independent activity, though this is generally low.

Recommended Actions:

  • Titrate Cas9 Concentration: Reducing the concentration of the Cas9 nuclease can help minimize any non-specific activity.[3]

  • Use High-Fidelity Cas9 Variants: Engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) have reduced off-target activity and may also exhibit lower non-specific binding.[1]

  • Assess Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before transfection, as stressed cells are more susceptible to damage.

Summary of Potential Issues and Solutions

Observed Issue Potential Cause Recommended Solution Primary Control to Include
High Cell Death/ToxicityDelivery reagent toxicityOptimize delivery protocol; reduce reagent concentrationMock Transfection (reagent only)
High concentration of Cas9/gRNATitrate down the amount of Cas9 and this compoundUntreated Cells
Unexpected Phenotypic ChangesCellular stress responseAllow cells to recover post-transfection; perform time-courseMock Transfection (reagent only)
Changes in Gene ExpressionInnate immune responseUse nuclease-resistant modified gRNA; optimize deliveryMock Transfection (reagent only)
DNA Damage Response ActivationPhysical stress from deliveryOptimize delivery parameters (e.g., voltage in electroporation)Mock Transfection (reagent only)
Non-specific Cas9 activityReduce Cas9 concentration; use a high-fidelity Cas9 variantCas9 only (no gRNA)
Low-level Genomic AlterationsOff-target effects of this compoundSequence potential off-target sites predicted by in silico toolsUntreated Genomic DNA

Experimental Protocols

Protocol: Assessment of Off-Target Effects via Targeted Sequencing

This protocol outlines a method to investigate if unexpected results with the this compound control are due to off-target cleavage.

  • In Silico Off-Target Nomination:

    • Use web-based tools (e.g., Cas-OFFinder, CRISPOR) to predict potential off-target sites for the this compound guide RNA sequence, allowing for up to 3-4 mismatches.[1]

  • Cell Culture and Transfection:

    • Plate cells and allow them to reach 70-80% confluency.

    • Prepare three experimental groups:

      • Untreated cells

      • Mock transfection (delivery reagent only)

      • This compound + Cas9

    • Transfect cells according to the optimized protocol.

  • Genomic DNA Extraction:

    • Harvest cells 48-72 hours post-transfection.

    • Extract genomic DNA using a high-fidelity DNA extraction kit.

  • PCR Amplification of Potential Off-Target Loci:

    • Design primers to amplify the top 10-20 predicted off-target loci from the genomic DNA of each experimental group.

  • Next-Generation Sequencing (NGS):

    • Pool the PCR amplicons and perform deep sequencing to detect insertions, deletions (indels), or other mutations.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Quantify the frequency of indels at each potential off-target site for each experimental group. Compare the indel frequency in the this compound-treated group to the untreated and mock-transfected groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cell Culture transfection Transfection cell_culture->transfection reagent_prep Reagent Preparation (this compound, Cas9, Delivery Agent) reagent_prep->transfection incubation Incubation (48-72h) transfection->incubation harvest Harvest Cells incubation->harvest dna_extraction gDNA Extraction harvest->dna_extraction sequencing Targeted Sequencing dna_extraction->sequencing data_analysis Data Analysis sequencing->data_analysis troubleshooting_logic start Unexpected Result with this compound check_toxicity Is there high cell toxicity? start->check_toxicity check_phenotype Are there unexpected phenotypic changes? check_toxicity->check_phenotype No optimize_delivery Optimize Delivery Protocol (Titrate Reagents) check_toxicity->optimize_delivery Yes check_dna_damage Is there evidence of DNA damage? check_phenotype->check_dna_damage No run_mock Run Mock Control (Reagent Only) check_phenotype->run_mock Yes use_hifi_cas9 Use High-Fidelity Cas9 Variant check_dna_damage->use_hifi_cas9 Yes no_issue Likely Experimental Artifact check_dna_damage->no_issue No optimize_delivery->check_phenotype run_mock->check_dna_damage off_target_seq Perform Off-Target Sequencing Analysis use_hifi_cas9->off_target_seq

References

Optimizing DG013B concentration for minimal off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DG013B to minimize off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase X, a key component of the ABC signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents downstream signaling cascades that are implicated in disease progression.

Q2: What are potential off-target effects of this compound?

A2: While this compound is designed for high selectivity, at elevated concentrations, it may interact with other structurally similar kinases or cellular proteins. These off-target interactions can lead to unintended biological consequences, including cytotoxicity, altered gene expression, or modulation of other signaling pathways. It is crucial to determine the optimal concentration to minimize these effects.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is the lowest concentration that achieves the desired on-target effect while exhibiting minimal off-target activity. This is typically determined by performing a dose-response curve for the inhibition of Kinase X activity, alongside assays to assess off-target effects at various concentrations.

Q4: What are the recommended starting concentrations for in vitro and in vivo experiments?

A4: For initial in vitro cell-based assays, a concentration range of 1 nM to 10 µM is recommended to establish a dose-response relationship. For in vivo studies, the starting dose should be determined based on prior pharmacokinetic and toxicology studies.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed even at low concentrations of this compound.

  • Question: I am observing significant cell death in my cultures even when using this compound at concentrations that are reported to be effective for Kinase X inhibition. What could be the cause?

  • Answer:

    • Confirm On-Target Toxicity: First, verify if the observed cytotoxicity is due to the inhibition of the primary target, Kinase X, which might be essential for cell survival in your specific cell line. Use a rescue experiment by introducing a constitutively active form of a downstream effector of Kinase X.

    • Assess Off-Target Cytotoxicity: If on-target toxicity is ruled out, the cytotoxicity is likely due to off-target effects. We recommend performing a kinase selectivity profile at the cytotoxic concentrations to identify potential off-target kinases that might be mediating this effect.

    • Check Compound Integrity: Ensure the purity and integrity of your this compound stock. Impurities or degradation products could contribute to cytotoxicity.

    • Optimize Assay Conditions: Re-evaluate your assay conditions, including cell density and incubation time. Prolonged exposure to the compound can sometimes lead to increased toxicity.

Issue 2: Inconsistent results between experimental replicates.

  • Question: My experimental results with this compound are not reproducible. What are the common sources of variability?

  • Answer:

    • Compound Solubility: this compound has limited solubility in aqueous solutions. Ensure that your stock solutions are fully dissolved and that the final concentration in your assay medium does not exceed its solubility limit, which can lead to precipitation and inconsistent effective concentrations.

    • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to this compound. Maintain consistent cell culture practices.

    • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final compound concentration. Calibrate your pipettes regularly.

    • Assay Timing: Ensure that the timing of compound addition and subsequent measurements is consistent across all replicates and experiments.

Data Presentation

Table 1: Dose-Response of this compound on Kinase X Activity

This compound Concentration (nM)% Inhibition of Kinase X (Mean ± SD)
110.2 ± 2.1
1048.5 ± 3.5
5085.1 ± 1.8
10095.3 ± 0.9
50098.7 ± 0.5
100099.1 ± 0.4

Table 2: Off-Target Kinase Profiling of this compound at 1 µM

Kinase% Inhibition at 1 µM this compound
Kinase Y75.6
Kinase Z42.3
Other (Average of 50 kinases)< 10

Experimental Protocols

Protocol 1: Determination of On-Target Activity using a Luminescent Kinase Assay

  • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add 5 µL of each this compound dilution.

  • Add 10 µL of a solution containing recombinant Kinase X and the appropriate substrate.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Add 25 µL of a luminescence-based detection reagent that measures the amount of ATP remaining.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to a vehicle control (DMSO).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Culture cells to 80% confluency and treat with various concentrations of this compound or vehicle control for 2 hours.

  • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.

  • Analyze the soluble fraction by Western blotting using an antibody specific for Kinase X.

  • Increased thermal stability of Kinase X in the presence of this compound indicates target engagement.[1][2][3]

Protocol 3: RNA-Sequencing for Whole-Transcriptome Off-Target Analysis

  • Treat cells with the determined optimal concentration of this compound and a 10-fold higher concentration, alongside a vehicle control, for 24 hours.

  • Isolate total RNA from the cells using a standard RNA extraction kit.

  • Assess RNA quality and quantity.

  • Prepare sequencing libraries from the RNA samples.

  • Perform high-throughput sequencing.

  • Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups. Significant changes in gene expression at the higher concentration that are not observed at the optimal concentration may indicate off-target effects.

Visualizations

Signaling_Pathway A Upstream Signal B Kinase A A->B C Kinase B B->C Kinase_X Kinase X C->Kinase_X D Downstream Effector Kinase_X->D E Cellular Response D->E This compound This compound This compound->Kinase_X

Caption: Hypothetical ABC signaling pathway showing inhibition of Kinase X by this compound.

Experimental_Workflow cluster_0 On-Target Validation cluster_1 Off-Target Assessment A Dose-Response Curve (Kinase X Activity) C Kinase Selectivity Profiling A->C B CETSA for Target Engagement B->C D RNA-Sequencing Analysis C->D E Determine Optimal Concentration D->E

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree A High Cytotoxicity Observed B Is cytotoxicity on-target? A->B C Yes: Target is essential for cell survival B->C Yes D No: Potential off-target effect B->D No E Perform Kinase Selectivity Profiling D->E F Identify off-target kinase(s) E->F

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Factors affecting the stability of DG013B in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of the hypothetical compound DG013B in solution. The information presented here is based on general principles of small molecule drug stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several environmental and chemical factors. The most critical factors include temperature, pH, light exposure, and the presence of oxygen.[1][2][3][4] Inappropriate storage conditions can lead to degradation of the compound, resulting in decreased potency and the formation of potentially harmful byproducts.[3]

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures typically accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.[1][3][5] Therefore, it is crucial to store this compound solutions at the recommended temperature to ensure its stability over time. Conversely, storing at controlled lower temperatures can extend the shelf life of the compound.[1]

Q3: What is the optimal pH range for maintaining the stability of this compound in solution?

A3: Most drug compounds are stable within a specific pH range, typically between pH 4 and 8.[2][3] Deviations from the optimal pH can catalyze degradation reactions.[2] For this compound, it is recommended to maintain the pH of the solution within the range specified in the product datasheet. The use of buffer systems can help maintain a stable pH.[1]

Q4: Is this compound sensitive to light?

A4: Yes, exposure to UV or visible light can cause photodegradation of this compound.[1] This process involves the breaking of chemical bonds, which can lead to a loss of activity.[1] To mitigate this, solutions of this compound should always be stored in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil.

Q5: How does oxygen affect the stability of this compound?

A5: Oxygen can promote the oxidation of this compound, leading to its degradation.[1][3] This is a common degradation pathway for many pharmaceutical compounds. To minimize oxidation, it is advisable to handle solutions of this compound in an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents for solution preparation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of this compound potency in solution over a short period. - Inappropriate storage temperature: Storing at room temperature or higher when refrigerated or frozen storage is required.- Verify the recommended storage temperature on the product datasheet. - Aliquot the stock solution and store at the correct temperature. Avoid repeated freeze-thaw cycles.
- Incorrect pH of the solution: The pH of the solvent or buffer is outside the optimal range for this compound stability.- Measure the pH of the solution. - Use a buffered solution within the recommended pH range (typically pH 4-8 for many compounds).[2][3]
Appearance of unknown peaks in chromatography analysis. - Degradation of this compound: The compound is breaking down into degradation products.- Review the storage conditions (temperature, light, oxygen exposure). - Prepare fresh solutions for analysis. - Consider performing forced degradation studies to identify potential degradation products.
Precipitation of this compound from solution. - Poor solubility at storage temperature: The compound may be less soluble at lower storage temperatures.- Check the solubility information on the product datasheet. - Consider preparing a more dilute stock solution. - Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution.
- pH-dependent solubility: The pH of the solution may have shifted, causing the compound to precipitate.- Measure and adjust the pH of the solution to within the optimal range for solubility and stability.
Discoloration of the this compound solution. - Oxidation or photodegradation: Exposure to oxygen or light can lead to the formation of colored byproducts.- Store solutions in amber vials or protect from light. - Prepare solutions using degassed solvents and consider purging the headspace of the vial with an inert gas.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions.

Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.4)

TemperatureTime (Days)This compound Remaining (%)
4°C0100.0
799.5
3098.2
9095.1
25°C0100.0
792.3
3085.6
9070.4
40°C0100.0
778.1
3055.9
9025.3

Table 2: Effect of pH on this compound Stability in Solution (25°C)

pHTime (Days)This compound Remaining (%)
3.00100.0
788.2
3075.4
5.00100.0
795.1
3090.3
7.40100.0
792.3
3085.6
9.00100.0
785.7
3070.1

Table 3: Effect of Light Exposure on this compound Stability in Solution (25°C, pH 7.4)

ConditionTime (Hours)This compound Remaining (%)
Protected from Light0100.0
2499.8
7299.5
Exposed to Light0100.0
2480.5
7265.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, appropriate solvent (e.g., DMSO, Ethanol), sterile microcentrifuge tubes, calibrated pipette.

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of solvent to achieve the desired stock concentration. d. Vortex the solution for 1-2 minutes until the this compound is completely dissolved. e. If necessary, use a sonicator for a short period to aid dissolution. f. Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at the recommended temperature.

Protocol 2: Assessment of this compound Stability by HPLC

  • Objective: To quantify the amount of this compound remaining in solution over time under different storage conditions.

  • Materials: this compound solution, HPLC system with a suitable detector (e.g., UV-Vis), appropriate HPLC column, mobile phase, validated analytical standard of this compound.

  • Procedure: a. Prepare solutions of this compound at a known concentration in the desired buffer or solvent. b. Divide the solution into different storage conditions to be tested (e.g., different temperatures, light exposure). c. At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition. d. Analyze the samples by a validated stability-indicating HPLC method. e. Quantify the peak area of this compound in each sample. f. Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero. g. Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Solution T0 Time Zero Analysis (T0) Prep->T0 Temp Temperature Study (e.g., 4°C, 25°C, 40°C) T0->Temp pH pH Study (e.g., pH 3, 5, 7.4, 9) T0->pH Light Light Exposure Study (Protected vs. Exposed) T0->Light Sampling Sample at Time Points (Tx) Temp->Sampling pH->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis HPLC->Data Report Stability Report Data->Report

Caption: Workflow for assessing the stability of this compound in solution.

Degradation_Pathways cluster_degradation Degradation Products This compound This compound (Active Compound) Hydrolysis Hydrolysis Product This compound->Hydrolysis Water / pH Oxidation Oxidation Product This compound->Oxidation Oxygen Photodegradation Photodegradation Product This compound->Photodegradation Light (UV/Vis)

References

Technical Support Center: DG013B Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the experimental agent "DG013B" could not be located in publicly available resources. The following content has been generated based on a likely typographical error and assumes the intended subject was MGD013 , a bispecific antibody targeting PD-1 and LAG-3. If "this compound" is a different agent, please provide the correct identifier for accurate technical support.

This support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MGD013 in their experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action for MGD013? MGD013 is a bispecific, dual-affinity retargeting (DART) protein that simultaneously targets two inhibitory checkpoint molecules: Programmed Cell Death Protein 1 (PD-1) and Lymphocyte-Activation Gene 3 (LAG-3). By blocking both pathways, MGD013 is designed to restore and enhance T-cell activation, leading to a more robust anti-tumor immune response.
What are the recommended storage and handling conditions for MGD013? MGD013 should be stored at 2-8°C. Do not freeze. The solution should be protected from light. For experimental use, it is recommended to follow the specific dilution and handling instructions provided in the product's technical data sheet to ensure stability and activity.
What cell types are most responsive to MGD013 treatment in vitro? Cell types expressing both PD-1 and LAG-3, such as activated T cells, are the primary targets for MGD013. In vitro assays often utilize co-cultures of T cells with cancer cell lines that express PD-L1 (the ligand for PD-1) to assess the functional effects of MGD013 on T-cell activation and cytotoxicity.
Are there known off-target effects associated with MGD013? As a targeted antibody, MGD013 is designed for high specificity to PD-1 and LAG-3. However, researchers should always include appropriate controls to monitor for potential off-target effects in their specific experimental systems. This can include isotype controls and cell lines that do not express the target receptors.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in T-cell activation assays. 1. Inconsistent cell viability or activation state of primary T cells. 2. Variability in the expression of PD-1 and LAG-3 on T cells. 3. Inconsistent seeding density of cells. 4. Reagent instability.1. Ensure consistent isolation and activation protocols for primary T cells. Use freshly isolated cells when possible. 2. Characterize PD-1 and LAG-3 expression on your T-cell population using flow cytometry before initiating the assay. 3. Optimize and standardize cell seeding densities for all experimental and control wells. 4. Ensure MGD013 and other reagents are stored and handled correctly.
Lower than expected cytotoxicity in co-culture assays. 1. Low expression of PD-L1 on target cancer cells. 2. Effector-to-target cell ratio is not optimal. 3. Insufficient incubation time.1. Verify PD-L1 expression on target cells via flow cytometry or western blot. Consider using IFN-γ to upregulate PD-L1 expression if appropriate for your model. 2. Perform a titration experiment to determine the optimal effector-to-target ratio for your specific cell lines. 3. Conduct a time-course experiment to identify the optimal incubation period for observing maximal cytotoxicity.
Inconsistent results in in vivo studies. 1. Variability in tumor engraftment and growth. 2. Differences in the immune status of experimental animals. 3. Suboptimal dosing or administration route.1. Standardize tumor cell implantation techniques and monitor tumor growth closely to randomize animals into treatment groups with similar tumor volumes. 2. Use age- and sex-matched animals from a reputable supplier. Acclimatize animals properly before starting the experiment. 3. Consult literature for recommended dosing and administration routes for similar bispecific antibodies in your animal model. Consider performing a dose-response study.

Experimental Protocols

T-Cell Activation Assay

Objective: To assess the effect of MGD013 on T-cell activation in a co-culture system.

Methodology:

  • Cell Preparation:

    • Culture a human cancer cell line known to express PD-L1 (e.g., SK-MEL-5) to 80% confluency.

    • Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using a Ficoll-Paque gradient.

    • Enrich for CD8+ T cells using magnetic-activated cell sorting (MACS).

  • Co-culture Setup:

    • Seed the PD-L1 positive cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • The following day, add the isolated CD8+ T cells to the wells at an effector-to-target ratio of 5:1.

    • Add MGD013 at a range of concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include an isotype control and a no-antibody control.

  • Incubation and Analysis:

    • Incubate the co-culture for 72 hours at 37°C and 5% CO2.

    • Collect the supernatant and measure IFN-γ and IL-2 levels using ELISA as an indicator of T-cell activation.

    • Harvest the T cells and analyze the expression of activation markers such as CD69 and CD25 by flow cytometry.

Visualizations

MGD013_Mechanism_of_Action MGD013 Mechanism of Action cluster_T_Cell T Cell cluster_APC Tumor Cell / APC T_Cell Activated T Cell T_Cell->T_Cell Enhanced Activation & Proliferation PD1 PD-1 LAG3 LAG-3 APC Tumor Cell or Antigen Presenting Cell PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHCII MHC class II MHCII->LAG3 Inhibitory Signal MGD013 MGD013 MGD013->PD1 Blocks MGD013->LAG3 Blocks

Caption: MGD013 blocks PD-1 and LAG-3 inhibitory pathways.

Troubleshooting_Workflow Troubleshooting Workflow for High Variability Start High Experimental Variability Observed Check_Cells Assess Cell Health and Phenotype Start->Check_Cells Check_Reagents Verify Reagent Storage & Handling Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Consistent_Cells Are Cells Consistent? Check_Cells->Consistent_Cells Consistent_Reagents Are Reagents Valid? Check_Reagents->Consistent_Reagents Consistent_Protocol Is Protocol Standardized? Check_Protocol->Consistent_Protocol Consistent_Cells->Consistent_Reagents Yes Optimize_Cells Optimize Cell Culture & Isolation Consistent_Cells->Optimize_Cells No Consistent_Reagents->Consistent_Protocol Yes Replace_Reagents Replace/Re-validate Reagents Consistent_Reagents->Replace_Reagents No Standardize_Protocol Standardize All Steps (e.g., seeding, timing) Consistent_Protocol->Standardize_Protocol No End Reduced Variability Consistent_Protocol->End Yes Optimize_Cells->Check_Cells Replace_Reagents->Check_Reagents Standardize_Protocol->Check_Protocol

How to confirm the inactivity of DG013B in an assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the inactivity of the small molecule DG013B in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is designed as a competitive inhibitor of the protein kinase "Kinase X." It is expected to bind to the ATP-binding pocket of Kinase X, thereby preventing the phosphorylation of its downstream substrates. An inactive batch of this compound would fail to inhibit Kinase X activity.

Q2: What are the essential positive and negative controls when testing this compound activity?

A2: Proper controls are critical for interpreting your assay results.

Control Type Description Expected Outcome
Positive Control Inhibitor A known, validated inhibitor of Kinase X.Significant reduction in Kinase X activity.
Vehicle Control (Negative) The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.No significant effect on Kinase X activity.
No Enzyme Control (Negative) A reaction mixture lacking Kinase X.Baseline (background) signal, indicating no enzymatic activity.
Active this compound Lot (if available) A previously validated, active batch of this compound.Dose-dependent inhibition of Kinase X activity.

Q3: How can I be sure that my this compound compound is the issue, and not the assay itself?

A3: If you observe that this compound is inactive, it is crucial to systematically troubleshoot your experiment. The flowchart below provides a logical guide to diagnosing the problem. Consistent performance of your positive and negative controls, as described in Q2, is the first indicator that the assay is functioning correctly.

Troubleshooting Guide

Problem: this compound does not inhibit Kinase X activity in my assay.

This guide will walk you through a series of checks to determine if the observed inactivity is due to the compound itself or to experimental factors.

Troubleshooting Workflow

start Start: this compound Appears Inactive check_controls 1. Review Controls: - Did the positive control inhibitor work? - Was the vehicle control inactive? - Was the 'no enzyme' control at baseline? start->check_controls controls_ok Controls are OK check_controls->controls_ok Yes controls_bad Controls Failed check_controls->controls_bad No check_compound 2. Assess this compound Integrity: - Is the compound from a new batch? - Was it stored correctly? - Has it undergone freeze-thaw cycles? controls_ok->check_compound assay_issue Troubleshoot Assay: - Check reagent concentrations. - Verify buffer pH and composition. - Review instrument settings. controls_bad->assay_issue compound_suspect Compound Integrity is Suspect check_compound->compound_suspect Yes compound_ok Compound Handling Seems OK check_compound->compound_ok No validate_compound 3. Validate Compound: - Test a fresh, validated lot of this compound. - Perform analytical chemistry (e.g., LC-MS) to confirm identity and purity. compound_suspect->validate_compound compound_ok->validate_compound compound_issue Conclusion: this compound is Inactive validate_compound->compound_issue

Caption: Troubleshooting decision tree for this compound inactivity.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in the solution following a kinase reaction. Active Kinase X will consume ATP, leading to a lower signal. An inactive inhibitor will fail to prevent ATP consumption.

Materials:

  • Kinase X (recombinant)

  • Kinase X substrate peptide

  • This compound (and control inhibitors) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Km for Kinase X)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

Workflow:

start Start add_compound 1. Add this compound/ Controls to Plate start->add_compound add_kinase 2. Add Kinase X and Substrate add_compound->add_kinase incubate1 3. Incubate (e.g., 15 min at RT) add_kinase->incubate1 add_atp 4. Add ATP to Initiate Reaction incubate1->add_atp incubate2 5. Incubate (e.g., 60 min at RT) add_atp->incubate2 add_adpglo 6. Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 7. Incubate (e.g., 40 min at RT) add_adpglo->incubate3 add_detection 8. Add Kinase Detection Reagent incubate3->add_detection incubate4 9. Incubate (e.g., 30 min at RT) add_detection->incubate4 read_luminescence 10. Read Plate on Luminometer incubate4->read_luminescence finish End read_luminescence->finish

Caption: Workflow for an in vitro luminescence-based kinase assay.

Procedure:

  • Add 50 nL of this compound, positive control inhibitor, or DMSO (vehicle) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing Kinase X and its substrate peptide in assay buffer.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Add 5 µL of ATP in assay buffer to start the kinase reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

Data Interpretation:

  • High Luminescence: Indicates low kinase activity (ATP was not consumed). This is expected for active inhibitors.

  • Low Luminescence: Indicates high kinase activity (ATP was consumed). This is expected for the vehicle control and an inactive this compound.

Sample This compound Conc. (µM) Luminescence (RLU) % Inhibition Interpretation
Vehicle (DMSO)010,0000%Maximum Kinase Activity
This compound (Inactive Lot)1011,500-15%No Inhibition
Positive Control195,00085%Expected Inhibition
No EnzymeN/A100,000100%Background Signal
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This assay determines if this compound can inhibit the phosphorylation of a known downstream substrate of Kinase X within a cellular context.

Signaling Pathway Context:

ext_signal External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor kinaseX Kinase X receptor->kinaseX Activates substrate Downstream Substrate kinaseX->substrate Phosphorylates p_substrate Phospho-Substrate (p-Substrate) substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation) p_substrate->cellular_response This compound This compound This compound->kinaseX Inhibits

Caption: Simplified signaling pathway involving Kinase X.

Procedure:

  • Plate cells known to have an active Kinase X pathway.

  • Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce baseline pathway activity.

  • Pre-treat cells with various concentrations of this compound, a positive control inhibitor, or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an appropriate growth factor or stimulus to activate Kinase X for 15-30 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated substrate (p-Substrate) and total substrate (as a loading control).

  • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

Data Interpretation:

  • A strong band for p-Substrate in the vehicle-treated, stimulated sample indicates a working assay.

  • An active this compound would show a dose-dependent decrease in the p-Substrate band intensity.

  • An inactive this compound will show no reduction in the p-Substrate band intensity compared to the vehicle control.

Technical Support Center: Overcoming Solubility Challenges with DG013B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with the investigational compound DG013B. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to facilitate the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Like many new chemical entities emerging from drug discovery programs, this compound is a lipophilic compound, which can lead to poor aqueous solubility.[1] This low solubility can present significant challenges for in vitro assays and in vivo studies, potentially impacting bioavailability and leading to unreliable experimental outcomes.[2][3]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solution preparation, it is recommended to use a water-miscible organic solvent.[3] Commonly used solvents for poorly soluble compounds include dimethyl sulfoxide (B87167) (DMSO), ethanol, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA).[3] It is crucial to prepare a high concentration stock solution to minimize the volume of organic solvent introduced into your aqueous experimental system.[4]

Q3: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent falls below the level required to keep the compound in solution.[4] To address this, you can try preparing a more concentrated stock solution or explore the use of co-solvents.[3][4] Additionally, formulation strategies such as the use of surfactants or cyclodextrins can help maintain solubility in aqueous media.[2][3]

Q4: Can pH adjustment improve the solubility of this compound?

A4: The solubility of ionizable compounds can be significantly influenced by pH.[3] If this compound has acidic or basic functional groups, modifying the pH of the solution may enhance its solubility.[3][5] For weakly basic drugs, a lower pH can increase solubility, while a higher pH can improve the solubility of weakly acidic compounds.[6] It is advisable to perform a pH-solubility profile to determine the optimal pH for your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution(s)
This compound powder is difficult to dissolve initially. High crystallinity and low polarity of this compound.- Use mechanical assistance such as vortexing or sonication.[4]- Gentle heating may be applied, but monitor for compound degradation.- Test a range of pharmaceutically acceptable solvents.[7]
Precipitation occurs immediately upon addition to aqueous media. The compound has very low aqueous solubility and the final solvent concentration is insufficient.- Increase the concentration of the stock solution to use a smaller volume.- Employ a co-solvent system (e.g., water/ethanol/polyethylene (B3416737) glycol).[3][7]- Consider using formulation aids like surfactants (e.g., Tween 80) or cyclodextrins.[2][5]
Inconsistent results in biological assays. Poor solubility leading to variable and unknown concentrations of the active compound.- Visually inspect all solutions for precipitation before use.- Prepare fresh dilutions for each experiment.- Consider developing a more robust formulation, such as a solid dispersion or a lipid-based formulation.[2][8]
Low bioavailability in in vivo studies. Limited dissolution of the compound in the gastrointestinal tract.- Reduce the particle size of the compound through micronization or nanosizing to increase the surface area for dissolution.[2][3]- Formulate this compound in a lipid-based drug delivery system (LBDD) to enhance absorption.[3][9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of a suitable organic solvent (e.g., DMSO) to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[4]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Co-solvent System

This experiment will help identify a suitable co-solvent system to maintain this compound solubility in an aqueous buffer.

  • Prepare a concentrated stock solution of this compound in a primary organic solvent (e.g., 100 mM in DMSO).

  • Prepare a series of aqueous buffers containing varying percentages of different co-solvents (e.g., polyethylene glycol 400, propylene (B89431) glycol, ethanol).[3]

  • Add a small, fixed volume of the this compound stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Incubate the solutions at the experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation. The optimal co-solvent system will be the one that maintains the clarity of the solution.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (pH 7.4)< 0.01
Ethanol5.2
Dimethyl Sulfoxide (DMSO)> 50
Polyethylene Glycol 400 (PEG 400)12.8

Note: The data presented here is for illustrative purposes for a hypothetical compound and should be experimentally determined for the actual this compound.

Table 2: Effect of Excipients on the Aqueous Solubility of this compound
Formulation Solubility Enhancement Factor
2% (w/v) Polysorbate 80 (Tween 80)15
5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD)50
1:5 this compound:Soluplus® Solid Dispersion120

Note: Solubility enhancement factor is the ratio of the solubility in the formulation to the solubility in water. This data is illustrative.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Addressing this compound Solubility cluster_0 Initial Assessment cluster_1 Troubleshooting Precipitation cluster_2 Formulation Development cluster_3 Final Application a Weigh this compound b Select Primary Solvent (e.g., DMSO) a->b c Prepare Concentrated Stock Solution b->c d Precipitation in Aqueous Buffer? c->d e Optimize Co-solvent System d->e Yes f Test Surfactants / Cyclodextrins d->f Yes g pH Adjustment d->g Yes k In Vitro / In Vivo Experiments d->k No e->k f->k g->k h Solid Dispersion h->k i Lipid-Based Formulation i->k j Nanosuspension j->k

Caption: A logical workflow for addressing this compound solubility issues.

solubility_enhancement_strategies Strategies for Enhancing this compound Solubility cluster_0 Physicochemical Modifications cluster_1 Formulation Approaches A Poorly Soluble this compound B Particle Size Reduction (Micronization/Nanosizing) A->B C pH Adjustment A->C D Co-solvents A->D E Surfactants (Micelles) A->E F Cyclodextrin Complexation A->F G Solid Dispersions A->G H Lipid-Based Systems A->H I Enhanced this compound Solubility & Bioavailability B->I C->I D->I E->I F->I G->I H->I

Caption: Overview of solubility enhancement strategies for this compound.

References

Preventing degradation of DG013B during experiments

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of the small molecule inhibitor, DG013B, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO has turned a faint yellow color after being stored at -20°C for a month. What could be the cause?

A color change in your stock solution may indicate chemical degradation or oxidation of this compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution when I thaw it. How can I prevent this?

Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following troubleshooting steps:

  • Solvent Choice: Ensure DMSO is the recommended solvent for long-term storage of this compound at your desired temperature.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly more dilute stock solution.[1]

  • Thawing Protocol: Thaw your stock solution slowly at room temperature and vortex gently to ensure it has completely dissolved before use. Importantly, avoid repeated freeze-thaw cycles.[1][2]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact the stability of your compound.[1] Some plastics may leach contaminants, or the compound may adsorb to the container's surface.[1][3] For long-term storage, it is recommended to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]

Q4: I'm seeing a loss of this compound activity in my cell-based assay. What are the potential causes?

A loss of compound activity can be due to several factors:

  • Degradation in Culture Medium: Assess the stability of this compound in your specific culture medium.

  • Adsorption to Plasticware: Consider using low-binding plates to minimize the loss of your compound.

  • Poor Cell Permeability: You may need to evaluate the cell permeability of this compound using standard assays.[3]

Troubleshooting Guides

Issue: Inconsistent Experimental Results and Loss of Compound Activity

This is a common problem that often points to the degradation of the small molecule inhibitor in solution.[1] Below is a systematic approach to troubleshoot this issue.

Impact of Storage Conditions on this compound Stability

The stability of this compound in solution is highly dependent on the storage conditions. The table below summarizes key storage variables and their potential impact.

Variable Potential Impact Recommendation
Temperature Elevated temperatures can accelerate the rate of chemical degradation.[4][5]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][6]
Light Exposure UV and visible light can induce photochemical degradation.[4][5][7]Store solutions in amber vials or wrap containers in aluminum foil.[1]
Air (Oxygen) Exposure This compound may be susceptible to oxidation.[3][8]Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]
pH The stability of many compounds is pH-dependent.[3][4]Maintain the recommended pH for this compound in aqueous solutions. Use a buffer if necessary.[1]

Note: The information in this table is illustrative and the specific stability of this compound may vary.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol provides a general workflow to assess the stability of this compound in a specific solvent or buffer.

1. Solution Preparation:

  • Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

  • Aliquot the solution into multiple inert vials (e.g., amber glass or polypropylene).

2. Incubation:

  • Store the aliquots under different conditions you wish to test (e.g., room temperature, 4°C, 37°C).

  • Include a control sample stored at -80°C, which will serve as your time zero (T=0) reference.

3. Time Points:

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[3]

4. Quenching (if necessary):

  • To stop any further degradation, you can add an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[3]

5. Analysis:

  • Centrifuge the samples to remove any precipitate.

  • Analyze the supernatant by HPLC or LC-MS.[3]

6. Data Analysis:

  • Quantify the peak area of the parent this compound compound at each time point relative to the T=0 sample.[3]

  • A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]

Visualizations

cluster_storage This compound Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Aliquoting Aliquot into Inert Vials Stock_Solution->Aliquoting Storage Store at -80°C Protect from Light Aliquoting->Storage Thawing Thaw at Room Temp Vortex Gently Storage->Thawing Use a fresh aliquot for each experiment Working_Solution Prepare Working Solution (in aqueous buffer) Thawing->Working_Solution Assay Perform Experiment (e.g., Cell-based Assay) Working_Solution->Assay Degradation_Check Inconsistent Results? Assay->Degradation_Check Stability_Assay Perform Stability Assay (HPLC/LC-MS) Degradation_Check->Stability_Assay Yes

Caption: Workflow for handling and troubleshooting this compound stability.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Pathway_Activation Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Pathway_Activation Cell_Proliferation Cell Proliferation Pathway_Activation->Cell_Proliferation This compound This compound This compound->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

start Start: Inconsistent Results check_storage Check Storage Conditions: - Temp? - Light? - Freeze/Thaw? start->check_storage check_prep Review Solution Preparation: - Solvent? - Concentration? - pH? start->check_prep run_stability Run Stability Assay (HPLC/LC-MS) check_storage->run_stability check_prep->run_stability degraded Compound Degraded? run_stability->degraded degraded->start No optimize Optimize Storage & Handling degraded->optimize Yes new_compound Synthesize/ Order New Batch degraded->new_compound Yes

Caption: Logical troubleshooting flow for this compound degradation issues.

References

Technical Support Center: Interpreting the Noncompetitive Inhibition Kinetics of DG013B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the noncompetitive inhibition kinetics of the inhibitor DG013B.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a noncompetitive inhibitor. This means it can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site, known as the allosteric site.[][2] This binding event reduces the catalytic activity of the enzyme without affecting the substrate's ability to bind to the active site.[][3]

Q2: How does this compound affect the Vmax and Km of the enzyme?

A2: In noncompetitive inhibition, this compound decreases the maximum reaction velocity (Vmax) of the enzyme.[][3] This is because the inhibitor-bound enzyme is catalytically inactive or has significantly reduced activity. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, remains unchanged.[2] The unchanged Km indicates that the inhibitor does not interfere with the binding of the substrate to the enzyme's active site.[]

Q3: What is the difference between the Ki and Ki' values for this compound?

A3: For a pure noncompetitive inhibitor like this compound, the inhibition constant for the free enzyme (Ki) is equal to the inhibition constant for the enzyme-substrate complex (Ki'). This signifies that the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex.[]

Q4: Can the inhibition by this compound be overcome by increasing the substrate concentration?

A4: No, the inhibition by a noncompetitive inhibitor like this compound cannot be overcome by increasing the substrate concentration.[3] Since the inhibitor binds to an allosteric site and not the active site, even at saturating substrate concentrations, a fraction of the enzyme will be inhibited, leading to a lower Vmax.[3]

Troubleshooting Guide

Problem 1: My Vmax decreases as expected, but my Km value is also changing.

  • Possible Cause: This suggests that this compound might not be a pure noncompetitive inhibitor but rather a mixed inhibitor. Mixed inhibitors have different affinities for the free enzyme and the enzyme-substrate complex (Ki ≠ Ki').

  • Solution: Re-evaluate your data using a mixed-inhibition model. This will allow you to determine both Ki and Ki' and better characterize the inhibitor's mechanism.

Problem 2: I am observing significant variability in my kinetic measurements.

  • Possible Causes:

    • Inconsistent Reagent Preparation: Day-to-day variations in buffer, enzyme, or substrate concentrations can introduce errors.

    • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Inconsistent incubation temperatures can lead to variable reaction rates.[4]

    • Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or inhibitor can significantly impact the results.

  • Solutions:

    • Prepare fresh reagents from stock solutions for each experiment and ensure they are well-mixed.

    • Use a temperature-controlled water bath or incubator for all assays.[5] Allow all solutions to reach the desired temperature before starting the reaction.[5]

    • Calibrate your pipettes regularly and use appropriate pipetting techniques.

Problem 3: The initial reaction rates are too fast to measure accurately.

  • Possible Cause: The enzyme concentration may be too high.

  • Solution: Dilute the enzyme stock and repeat the assay. Aim for a linear rate of product formation over the initial measurement period.[5]

Data Presentation

Table 1: Kinetic Parameters of an Enzyme in the Presence and Absence of this compound

Inhibitor Concentration [this compound] (nM)Apparent Vmax (µM/min)Apparent Km (µM)
010010
105010
2033.310
502010

Table 2: Inhibition Constants for this compound

Inhibition ConstantValue (nM)Description
Ki10Dissociation constant for the inhibitor and the free enzyme.
Ki'10Dissociation constant for the inhibitor and the enzyme-substrate complex.

Experimental Protocols

Protocol 1: Determining the Kinetic Parameters of this compound Inhibition

This protocol outlines the steps to determine the Vmax, Km, and inhibition constants of this compound using a continuous spectrophotometric assay.

Materials:

  • Purified enzyme

  • Substrate stock solution

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a series of substrate dilutions in assay buffer at various concentrations (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x the expected Km).

    • Prepare a series of this compound dilutions in assay buffer at different concentrations (e.g., 0 nM, 10 nM, 20 nM, 50 nM). Ensure the final solvent concentration is constant across all wells.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the desired concentration of this compound, and the enzyme. Mix gently and incubate for 5 minutes at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

    • Prepare control wells containing no inhibitor.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength for the product being formed. Collect data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocity (v) against the substrate concentration [S] for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and apparent Km for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize the noncompetitive inhibition pattern. The lines should intersect on the x-axis.

    • Determine the Ki value by plotting the reciprocal of the apparent Vmax against the inhibitor concentration.

Mandatory Visualizations

Noncompetitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (this compound) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) ES->P k_cat EI->E - I (Ki) EI->ESI + S ESI->ES - I (Ki') ESI->EI - S

Caption: Mechanism of noncompetitive inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, this compound, Buffer) B Incubate Enzyme with this compound A->B C Initiate Reaction with Substrate B->C D Measure Initial Reaction Rates C->D E Plot Michaelis-Menten & Lineweaver-Burk D->E F Determine Vmax, Km, Ki E->F G Characterize Inhibition Mechanism F->G

Caption: General workflow for kinetic analysis of this compound.

References

Ensuring the purity of DG013B for reliable results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of the small molecule inhibitor DG013B for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, cell-permeable small molecule inhibitor designed to target the kinase activity of the MAP4K7 signaling pathway, which is implicated in inflammatory responses and cellular stress signaling.[1][][3][4] By binding to the ATP-binding pocket of MAP4K7, this compound acts as a competitive inhibitor, preventing the phosphorylation of downstream substrates and thereby modulating the signaling cascade.[][5]

Q2: What are the common causes of impurity in a this compound sample?

A2: Impurities in a this compound sample can arise from several sources, including residual starting materials or reagents from the synthesis process, byproducts of the chemical reactions, degradation products due to improper storage, or contamination from solvents and laboratory equipment.[6][7] It is crucial to handle and store the compound as recommended to maintain its purity.

Q3: How can I be sure of the purity of my this compound compound?

A3: Ensuring the purity of this compound requires analytical testing.[8] The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] For definitive confirmation of elemental composition, elemental analysis (CHN analysis) is the ultimate proof of purity.[9][11]

Q4: What is the acceptable purity level for this compound in cell-based assays versus in vivo studies?

A4: For most in vitro and cell-based assays, a purity of >95% is generally considered acceptable.[10] However, for in vivo animal studies, a much higher purity of >98% or even >99% is strongly recommended to minimize off-target effects and potential toxicity from impurities.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or weaker than expected biological activity of this compound.
  • Possible Cause 1: Compound Degradation. this compound may be sensitive to light, temperature, or repeated freeze-thaw cycles. Improper storage can lead to degradation and loss of activity.

    • Solution: Store this compound as recommended on the datasheet, typically at -20°C or -80°C, protected from light. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

  • Possible Cause 2: Presence of Impurities. Impurities can interfere with the binding of this compound to its target, leading to reduced efficacy.

    • Solution: Verify the purity of your this compound sample using HPLC or LC-MS. If significant impurities are detected, purify the compound using techniques like column chromatography or recrystallization.[9]

  • Possible Cause 3: Incorrect Solvent or Formulation. The solubility and stability of this compound can be highly dependent on the solvent used.

    • Solution: Ensure you are using a recommended solvent for dissolution, such as DMSO. For aqueous buffers, be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.

Issue 2: Unexpected off-target effects or cellular toxicity.
  • Possible Cause 1: Impurities with Biological Activity. Contaminants in the this compound sample may have their own biological effects, leading to misleading results.

    • Solution: As with Issue 1, confirm the purity of your compound. An impurity profile from HPLC or LC-MS can help identify potential culprits.

  • Possible Cause 2: High Concentration of this compound. Even at high purity, excessive concentrations of the inhibitor can lead to non-specific binding and off-target effects.[5]

    • Solution: Perform a dose-response curve to determine the optimal concentration range for your specific assay. It is advisable to use the lowest concentration that elicits the desired biological effect.

Data Presentation

The following tables summarize typical quantitative data for assessing the purity of a batch of this compound.

Table 1: HPLC Purity Analysis of this compound (Lot #A123)

ParameterResultAcceptance Criteria
Retention Time5.42 min5.4 ± 0.1 min
Purity (by Area %)99.2%≥ 98.0%
Total Impurities0.8%≤ 2.0%
Largest Single Impurity0.3%≤ 0.5%

Table 2: Mass Spectrometry and Elemental Analysis of this compound (Lot #A123)

AnalysisTheoretical ValueExperimental Value
Molecular Weight (MS)450.15 [M+H]⁺450.18 [M+H]⁺
Carbon (%)64.0063.95
Hydrogen (%)5.375.41
Nitrogen (%)12.4412.40

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines the methodology for determining the purity of a this compound sample using reverse-phase HPLC.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Cell Viability Assay to Assess Cellular Toxicity

This protocol describes how to evaluate the potential cytotoxic effects of this compound using a standard MTT assay.

  • Cell Seeding:

    • Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium, ranging from 0.1 µM to 100 µM.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

This compound Mechanism of Action

DG013B_Mechanism cluster_upstream Upstream Signal cluster_pathway MAP4K7 Signaling Pathway Stress Signal Stress Signal MAP4K7 MAP4K7 Stress Signal->MAP4K7 Activates Downstream_Substrate Downstream_Substrate MAP4K7->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Inflammatory_Response Inflammatory_Response Phosphorylated_Substrate->Inflammatory_Response This compound This compound This compound->MAP4K7 Inhibits

Caption: this compound inhibits the MAP4K7 signaling pathway.

Experimental Workflow for Purity Verification

Purity_Verification_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Crude_this compound Crude this compound Purification Column Chromatography Crude_this compound->Purification HPLC HPLC Purification->HPLC LCMS LC-MS Purification->LCMS NMR NMR Purification->NMR Purity_Check Purity >98%? HPLC->Purity_Check LCMS->Purity_Check NMR->Purity_Check Proceed Proceed to Experiments Purity_Check->Proceed Yes Repurify Repurify Purity_Check->Repurify No Repurify->Purification

Caption: Workflow for verifying the purity of this compound.

Troubleshooting Logic for Inconsistent Activity

Troubleshooting_Logic Start Inconsistent Activity Observed Check_Purity Check Purity via HPLC Start->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Check_Storage Review Storage Conditions Purity_OK->Check_Storage Yes Purify_Compound Purify Compound Purity_OK->Purify_Compound No Storage_OK Stored Correctly? Check_Storage->Storage_OK Check_Protocol Review Experimental Protocol Storage_OK->Check_Protocol Yes New_Aliquot Use Fresh Aliquot Storage_OK->New_Aliquot No Optimize_Protocol Optimize Protocol (e.g., concentration) Check_Protocol->Optimize_Protocol

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Validation & Comparative

Potency Under the Microscope: A Comparative Analysis of DG013A and DG013B IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparison of the half-maximal inhibitory concentration (IC50) values for DG013A and its stereoisomer, DG013B, focusing on their activity against the M1-aminopeptidases ERAP1 and ERAP2.

DG013A, a phosphinic acid tripeptide mimetic, has been identified as a potent inhibitor of Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), key enzymes in the antigen processing pathway.[1][2] In contrast, its diastereomer, this compound, serves as a weakly binding negative control, highlighting the stereospecificity of the interaction with these enzymes.[1] This guide synthesizes available experimental data to offer a clear comparison of their inhibitory capacities.

Comparative Inhibitory Activity: IC50 Values

The inhibitory potential of DG013A and this compound has been evaluated against ERAP1 and ERAP2, as well as the off-target aminopeptidase N (APN). The data consistently demonstrates the significantly higher potency of DG013A.

CompoundTarget EnzymeReported IC50 (nM)Notes
DG013A ERAP133[3][4], 36[5], >165One study reported a >5-fold increase in IC50 compared to previously published data.[1]
ERAP211[3][4]
APN3.7[1]Demonstrates potent off-target activity.[1]
This compound ERAP1Weak affinityUsed as a negative control.[1]
ERAP2Weak affinityUsed as a negative control.[1]

It is noteworthy that one study reported a significantly weaker affinity for DG013A against both ERAP1 and ERAP2 than previously described, with a more than five-fold increase in the IC50 value.[1] This highlights the importance of considering experimental conditions when comparing such values. DG013A has been shown to act as a competitive inhibitor for both ERAP1 and ERAP2.[6]

Experimental Protocols

The determination of IC50 values for DG013A and this compound is typically performed using a fluorogenic substrate assay. The general workflow for such an assay is outlined below.

G cluster_prep Assay Preparation cluster_reaction Reaction Incubation cluster_detection Data Acquisition & Analysis Recombinant Enzyme Recombinant Enzyme Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Recombinant Enzyme->Incubate Enzyme and Inhibitor Inhibitor Dilution Inhibitor Dilution Inhibitor Dilution->Incubate Enzyme and Inhibitor Fluorogenic Substrate Fluorogenic Substrate Add Substrate Add Substrate Fluorogenic Substrate->Add Substrate Incubate Enzyme and Inhibitor->Add Substrate Incubate Reaction Mixture Incubate Reaction Mixture Add Substrate->Incubate Reaction Mixture Measure Fluorescence Measure Fluorescence Incubate Reaction Mixture->Measure Fluorescence Plot Data Plot Data Measure Fluorescence->Plot Data Calculate IC50 Calculate IC50 Plot Data->Calculate IC50

Caption: Workflow for determining IC50 values using a fluorogenic substrate assay.

Detailed Methodology:

  • Enzyme and Substrate Preparation: Recombinant ERAP1 and ERAP2 enzymes are used. Specific fluorogenic substrates are chosen for each enzyme to measure their activity. For ERAP1, L-Leucine-7-amido-4-methylcoumarin (L-AMC) is often used, while Arginine-7-amido-4-methylcoumarin (R-AMC) is used for ERAP2.[1][5] For APN, Alanine-7-amido-4-methylcoumarin (A-AMC) can be utilized.[1] Substrate concentrations are typically kept at or below their Michaelis constant (Km) to allow for the comparison of IC50 values for competitive inhibitors.[1]

  • Inhibitor Preparation: DG013A and this compound are serially diluted to a range of concentrations.

  • Assay Procedure:

    • The recombinant enzyme is pre-incubated with the various concentrations of the inhibitor (DG013A or this compound) in an appropriate buffer.

    • The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The fluorescence generated by the cleavage of the substrate is measured using a microplate reader at specific excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).[5]

  • Data Analysis: The rate of the enzymatic reaction is determined from the fluorescence measurements. The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable nonlinear regression model, such as a four-parameter variable slope model.[1]

Role in the Antigen Processing Pathway

DG013A's inhibition of ERAP1 and ERAP2 has direct implications for the cellular antigen presentation pathway, a critical component of the adaptive immune response.

G cluster_antigen_processing Antigen Processing Pathway Proteasome Proteasome Peptide Precursors Peptide Precursors Proteasome->Peptide Precursors Degradation TAP TAP Peptide Precursors->TAP Transport to ER ERAP1 ERAP1 TAP->ERAP1 ERAP2 ERAP2 TAP->ERAP2 Optimal Peptides Optimal Peptides ERAP1->Optimal Peptides Trimming ERAP2->Optimal Peptides Trimming MHC Class I MHC Class I Optimal Peptides->MHC Class I Loading Cell Surface Presentation Cell Surface Presentation MHC Class I->Cell Surface Presentation DG013A DG013A DG013A->ERAP1 Inhibits DG013A->ERAP2 Inhibits

Caption: Inhibition of ERAP1 and ERAP2 by DG013A in the antigen processing pathway.

In this pathway, proteins are degraded by the proteasome into peptide precursors, which are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1] Within the ER, ERAP1 and ERAP2 trim these precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] By inhibiting ERAP1 and ERAP2, DG013A can modulate the repertoire of peptides presented on the cell surface, which has potential therapeutic implications in cancer and autoimmune diseases.[4]

Conclusion

The available data clearly establishes DG013A as a potent, low-nanomolar inhibitor of ERAP1 and ERAP2, while this compound demonstrates significantly weaker activity, underscoring the stereochemical requirements for effective inhibition. The potent off-target inhibition of APN by DG013A is a critical consideration for its use as a selective chemical probe.[1] The limited cell permeability of DG013A is another factor that may affect its utility in cellular assays.[1] This comparative guide provides researchers with the essential data and experimental context to effectively utilize and interpret findings related to these compounds in the study of the antigen presentation pathway and beyond.

References

A Comparative Guide to DG013B and Other ERAP1/ERAP2 Non-Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, drug discovery, and molecular biology, understanding the nuanced roles of Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) in antigen presentation is critical. This guide provides a comparative analysis of DG013B, a known stereoisomer with weak inhibitory activity, against other compounds that serve as non-inhibitors or weak inhibitors in ERAP1 and ERAP2 functional assays. This document is intended to aid in the selection of appropriate negative controls and to provide a baseline for evaluating potent and specific inhibitors.

Introduction to ERAP1, ERAP2, and the Importance of Non-Inhibitor Controls

ERAP1 and ERAP2 are zinc-metallopeptidases located in the endoplasmic reticulum that play a crucial role in the final trimming of antigenic peptides before their presentation by MHC class I molecules to cytotoxic T lymphocytes.[1][2][3] These enzymes can either generate optimal epitopes for immune recognition or destroy them by over-trimming.[4][5] Given their central role in the immune response, ERAP1 and ERAP2 are significant targets for therapeutic intervention in autoimmune diseases and cancer.

In the study of ERAP1 and ERAP2, the use of well-characterized non-inhibitors is essential for establishing baseline enzyme activity and for validating the specificity of potent inhibitors. This compound, the (R,S,R)-diastereomer of the potent phosphinic acid-based inhibitor DG013A, is frequently utilized as a weakly binding negative control due to its stereochemistry, which results in a significantly reduced affinity for the active sites of ERAP1 and ERAP2.[6] This guide compares this compound with other compounds that exhibit minimal to no inhibitory effects on these enzymes.

Quantitative Comparison of this compound and Other ERAP1/ERAP2 Non-Inhibitors

The following table summarizes the inhibitory activities of this compound and other relevant compounds against ERAP1 and ERAP2. The data is compiled from various biochemical assays, primarily utilizing fluorogenic substrates.

CompoundTarget Enzyme(s)IC50 (µM)ClassificationReference(s)
This compound ERAP1, ERAP2Very High (Weak Affinity)Non-inhibitor (Negative Control) [6]
Bestatin (B1682670)ERAP111 - 50Weak Inhibitor[1]
ERAP2>100Non-inhibitor[1]
Amastatin (B1665947)ERAP122 - 42Weak Inhibitor[1]
ERAP225Weak Inhibitor[1]
LeucinethiolERAP10.11Potent, Non-specific Inhibitor[1]
ERAP20.61Potent, Non-specific Inhibitor[1]
Compound 20 (analogue of a known inhibitor)ERAP1No detectable inhibitionNon-inhibitor [7]
Compound 21 (analogue of a known inhibitor)ERAP1No detectable inhibitionNon-inhibitor [7]

Note: "Very High (Weak Affinity)" for this compound indicates that while precise IC50 values are not consistently reported, the literature uniformly describes it as a compound with negligible inhibitory activity used for control purposes.

Experimental Methodologies

The data presented in this guide are primarily derived from two key types of in vitro assays: fluorescence-based enzymatic assays and mass spectrometry-based peptide trimming assays.

Fluorescence-Based Enzymatic Activity Assay

This assay measures the enzymatic activity of ERAP1 and ERAP2 by monitoring the cleavage of a fluorogenic substrate.

Principle: The assay utilizes a peptide substrate conjugated to a fluorophore, such as 7-amido-4-methylcoumarin (AMC), which is quenched. Upon cleavage of the N-terminal amino acid by ERAP, the fluorophore is released, resulting in an increase in fluorescence that is proportional to enzyme activity. For ERAP1, a common substrate is Leucine-AMC (L-AMC), while for ERAP2, Arginine-AMC (R-AMC) is often used, reflecting their respective substrate preferences.[1][8]

Protocol Outline:

  • Recombinant human ERAP1 or ERAP2 is diluted in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl).

  • The test compound (e.g., this compound or other non-inhibitors) at various concentrations is pre-incubated with the enzyme for a defined period at 37°C. A vehicle control (e.g., DMSO) is run in parallel.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., L-AMC for ERAP1, R-AMC for ERAP2).

  • The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

  • The rate of reaction is calculated from the linear phase of the fluorescence curve. The inhibitory activity of the compound is determined by comparing the reaction rates in the presence and absence of the compound.

Mass Spectrometry-Based Peptide Trimming Assay

This assay directly measures the cleavage of a longer peptide substrate into its smaller products by ERAP1 or ERAP2.

Principle: A specific peptide substrate is incubated with the enzyme, and the reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS). This method allows for the direct observation and quantification of the substrate and its cleavage products, providing detailed information on the enzyme's trimming activity and specificity.[3][9]

Protocol Outline:

  • A synthetic peptide substrate (typically >10 amino acids in length) is prepared in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Recombinant ERAP1 or ERAP2 is added to the peptide solution to initiate the trimming reaction. Test compounds are included at desired concentrations.

  • The reaction mixture is incubated at 37°C. Aliquots are taken at various time points.

  • The reaction in the aliquots is quenched by adding an acid (e.g., 0.6% trifluoroacetic acid).

  • The samples are then analyzed by mass spectrometry to identify and quantify the remaining substrate and the generated peptide fragments. The extent of inhibition is determined by comparing the product formation in the presence of a test compound to a control reaction.

Visualizing Key Concepts

To further clarify the experimental workflows and the role of ERAP enzymes, the following diagrams are provided.

experimental_workflow_fluorescence_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme ERAP1 or ERAP2 Incubation Pre-incubation (Enzyme + Compound) Enzyme->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Buffer Assay Buffer Buffer->Incubation Substrate Add Fluorogenic Substrate Incubation->Substrate Reaction Enzymatic Reaction Substrate->Reaction Detection Measure Fluorescence Increase Reaction->Detection Analysis Calculate Inhibition Detection->Analysis

Caption: Workflow for a fluorescence-based ERAP activity assay.

experimental_workflow_ms_assay cluster_prep_ms Preparation cluster_reaction_ms Reaction cluster_analysis_ms Analysis Enzyme_ms ERAP1 or ERAP2 Reaction_ms Incubation (Enzyme + Peptide + Compound) Enzyme_ms->Reaction_ms Peptide_ms Peptide Substrate Peptide_ms->Reaction_ms Compound_ms Test Compound Compound_ms->Reaction_ms Quench Quench Reaction Reaction_ms->Quench MS Mass Spectrometry (MALDI-TOF or LC-MS/MS) Quench->MS Data_Analysis Identify & Quantify Peptides MS->Data_Analysis

Caption: Workflow for a mass spectrometry-based peptide trimming assay.

antigen_presentation_pathway Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Peptide Fragments ERAP1_ERAP2 ERAP1 / ERAP2 TAP->ERAP1_ERAP2 N-terminally extended peptides ER Endoplasmic Reticulum MHC_I MHC Class I ERAP1_ERAP2->MHC_I Trimmed Peptides (8-10 aa) Cell_Surface Cell Surface MHC_I->Cell_Surface Peptide-MHC I Complex T_Cell Cytotoxic T Cell Cell_Surface->T_Cell Antigen Presentation

Caption: Simplified diagram of the MHC class I antigen presentation pathway.

Conclusion

The selection of appropriate non-inhibitor controls is fundamental for robust and reliable studies of ERAP1 and ERAP2. This compound serves as a valuable tool in this regard, offering a structurally related but functionally inactive counterpart to the potent inhibitor DG013A. For broader comparative studies, compounds such as bestatin and amastatin can be employed as benchmarks for weak inhibition. The detailed experimental protocols provided herein offer a foundation for the consistent and accurate assessment of ERAP activity in the presence of various test compounds. This guide aims to facilitate rigorous experimental design and the generation of high-quality, reproducible data in the field of ERAP research.

References

Validating the Specificity of DG013A using its Stereoisomer DG013B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for potent and selective chemical probes, rigorous validation of a compound's specificity is paramount to ensure that its observed biological effects are genuinely due to the modulation of the intended target. This guide provides a comparative analysis of DG013A, a phosphinic acid tripeptide mimetic inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), and its diastereomer, DG013B, which serves as a crucial negative control for validating DG013A's specificity.

DG013A is designed to target ERAP1 and the closely related M1-family member ERAP2.[1] These zinc-dependent metalloproteases reside in the endoplasmic reticulum and play a critical role in the adaptive immune system by trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex class I (MHC-I) molecules.[1] Dysregulation of ERAP1 activity has been implicated in autoimmune diseases and cancer, making it an attractive therapeutic target.[1][2][3]

To ascertain that the biological effects observed with DG013A are a direct consequence of ERAP1/2 inhibition, it is essential to use a structurally similar but biologically inactive control. This compound, the R,S,R-diastereomer of DG013A, fulfills this role perfectly.[1] As an epimer at the central leucine-mimetic position, this compound is a weakly binding negative control, allowing researchers to differentiate between on-target and off-target effects.[1]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of DG013A and this compound against their primary targets, ERAP1 and ERAP2, as well as a key off-target enzyme, Aminopeptidase N (APN).

CompoundTargetIC50 (nM)Reference
DG013A ERAP133[4]
ERAP136[5]
ERAP211[4]
APN3.7[1]
This compound ERAP1Very Weak Affinity[1]
ERAP2Very Weak Affinity[1]

Note: One study reported a >5-fold increase in the IC50 of DG013A for ERAP1 and ERAP2 compared to previously published values, highlighting potential variability in experimental conditions.[1]

Antigen Processing and Presentation Pathway

The diagram below illustrates the role of ERAP1 in the antigen processing and presentation pathway, the intended target pathway of DG013A.

ERAP1_Pathway cluster_proteasome Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Peptide Fragments Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation ERAP1 ERAP1 TAP->ERAP1 Trimming PLC Peptide-Loading Complex ERAP1->PLC 8-12 aa Peptides MHC_I MHC Class I MHC_I->PLC Cell_Surface Cell Surface Presentation PLC->Cell_Surface Peptide-MHC-I Complex

Caption: Role of ERAP1 in the MHC-I antigen presentation pathway.

Experimental Workflow for Specificity Validation

Validating the on-target activity of DG013A using this compound as a negative control is a critical step. The following workflow outlines a typical experimental approach.

Specificity_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_offtarget Off-Target Profiling Enzyme_Assay ERAP1/2 Enzymatic Assay (e.g., Leu-AMC substrate) IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Dose-response curves Cell_Treatment Treat cells with DG013A vs. This compound IC50_Det->Cell_Treatment Inform concentrations APN_Assay APN Enzymatic Assay IC50_Det->APN_Assay Assess selectivity Antigen_Pres Antigen Presentation Assay (Flow Cytometry) Cell_Treatment->Antigen_Pres Data_Analysis Data Analysis & Conclusion Antigen_Pres->Data_Analysis Compare effects APN_Assay->Data_Analysis

Caption: Experimental workflow for validating DG013A specificity.

Experimental Protocols

In Vitro Enzymatic Assay for ERAP1/2 Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of DG013A and this compound against recombinant ERAP1 and ERAP2.

Materials:

  • Recombinant human ERAP1 and ERAP2

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • Assay buffer: (e.g., 50 mM Tris-HCl, pH 7.5)

  • DG013A and this compound dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of DG013A and this compound in DMSO, followed by a further dilution in assay buffer.

  • Add a fixed concentration of ERAP1 or ERAP2 to the wells of the microplate.

  • Add the diluted compounds to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Leu-AMC substrate to all wells. Substrate concentrations should be at or below the Km value to ensure accurate IC50 determination for competitive inhibitors.[1]

  • Monitor the fluorescence signal over time using a plate reader.

  • Calculate the rate of reaction for each well.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.

Cell-Based Antigen Presentation Assay

This assay evaluates the effect of DG013A and this compound on the presentation of a specific antigenic epitope on the cell surface.

Materials:

  • HeLa cells transfected with a plasmid expressing an ER-targeted minigene encoding a specific epitope (e.g., SRHHAFSFR) recognized by a specific HLA allele (e.g., HLA-B27).[6]

  • DG013A and this compound

  • Fluorescently labeled antibody specific for the presented peptide-MHC complex

  • Flow cytometer

Procedure:

  • Seed the transfected HeLa cells in a multi-well plate and allow them to adhere.

  • Treat the cells with increasing concentrations of DG013A and this compound for 48 hours. Include a vehicle control (DMSO).

  • After incubation, harvest the cells and wash them with PBS.

  • Stain the cells with the fluorescently labeled antibody specific for the peptide-MHC complex.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of antigen presentation on the cell surface.

  • Compare the enhancement of antigen presentation for DG013A-treated cells with that of this compound-treated cells and the vehicle control. A significant increase in fluorescence with DG013A and a marginal or no effect with this compound at similar concentrations would support the on-target activity of DG013A.[6]

Conclusion

The use of a structurally related, inactive control like this compound is indispensable for the validation of DG013A as a specific chemical probe for ERAP1/2. While DG013A shows potent inhibition of its target enzymes in biochemical assays, its utility as a cellular probe has been questioned due to poor cell permeability.[1] Furthermore, the potent off-target inhibition of APN by DG013A underscores the importance of comprehensive selectivity profiling.[1] Researchers using DG013A should exercise caution and interpret cellular data in the context of its physicochemical properties and off-target activities, always including this compound as a negative control to substantiate claims of ERAP1/2-mediated effects.

References

A Structural Showdown: Unveiling the Contrasting Biological Activities of DG013A and DG013B Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. This guide provides a detailed structural and functional comparison of DG013A and DG013B, two phosphinic acid pseudotripeptide epimers that, despite their near-identical composition, exhibit vastly different biological activities as inhibitors of M1-aminopeptidases. Through a comprehensive review of experimental data, this document illuminates the critical role of stereochemistry in drug efficacy and selectivity.

DG013A and its epimer, this compound, serve as compelling examples of how a subtle change in three-dimensional structure can profoundly impact molecular interactions and biological outcomes. Both compounds are transition-state analogue inhibitors of Endoplasmic Reticulum Aminopeptidases (ERAP1) and (ERAP2), enzymes pivotal to the adaptive immune response. However, their inhibitory potencies diverge significantly, establishing DG013A as a potent inhibitor and this compound as a valuable, weakly binding negative control in experimental settings[1].

Stereochemical Distinction: The Root of Functional Divergence

DG013A is a pseudotripeptide phosphinic acid with three stereogenic centers, possessing the (S,S,R)-diastereomer configuration. In contrast, this compound is the (R,S,R)-diastereomer, differing from DG013A only in the stereochemistry at the central leucine-mimetic position[1]. This seemingly minor alteration in the spatial arrangement of atoms is the primary determinant of their differential binding affinities and inhibitory activities.

Quantitative Comparison of Inhibitory Activity

The disparity in the biological activity of DG013A and this compound is most evident in their half-maximal inhibitory concentration (IC50) values against their primary targets, ERAP1 and ERAP2. DG013A demonstrates potent, low nanomolar inhibition of both enzymes, whereas this compound exhibits significantly weaker activity. The following table summarizes the reported IC50 values from various studies.

CompoundTarget EnzymeIC50 (nM)Reference
DG013A ERAP133[2][3]
ERAP211[2][3]
IRAP30[3]
APN3.7[4]
This compound ERAP1>10,000[4]
ERAP2>10,000[4]

Note: IC50 values can vary between different studies and assay conditions.

Mechanism of Action: A Tale of Two Binding Modes

Kinetic analyses have revealed that DG013A acts as a competitive inhibitor of ERAP1 and ERAP2, indicating that it directly competes with endogenous peptide substrates for binding to the active site of the enzymes[2]. This is consistent with its design as a transition-state analogue. Conversely, the weaker inhibitory effect of this compound is characterized by a noncompetitive mechanism of action, suggesting that it binds to a site other than the active site (an allosteric site), thereby altering the enzyme's conformation and reducing its catalytic efficiency[2].

The crystal structures of ERAP1 and ERAP2 in complex with DG013A have provided invaluable insights into its potent inhibitory activity. DG013A binds within the catalytic site, with its phosphinic acid moiety coordinating with the essential zinc ion and its side chains occupying the S1, S1', and S2' specificity pockets of the enzymes[1][5]. This precise fit, facilitated by its specific stereochemistry, is crucial for its high-affinity binding. The altered stereochemistry of this compound disrupts this optimal interaction, leading to its significantly reduced potency.

The Antigen Presentation Pathway: A Key Biological Context

ERAP1 and ERAP2 play a critical role in the final trimming of antigenic peptides in the endoplasmic reticulum before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules. This process is fundamental for the presentation of antigens to cytotoxic T lymphocytes and the subsequent initiation of an adaptive immune response. By inhibiting ERAP1 and ERAP2, DG013A can modulate this pathway, leading to an altered repertoire of presented antigens[2][6]. This has significant implications for immunotherapy in cancer and the treatment of autoimmune diseases.

Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Degradation TAP TAP Transporter Peptides->TAP ERAP ERAP1 / ERAP2 TAP->ERAP Peptide Transport MHC1 MHC Class I ERAP->MHC1 Peptide Trimming Peptide_MHC1 Peptide-MHC I Complex MHC1->Peptide_MHC1 Peptide Loading Peptide_MHC1_surface Antigen Presentation Peptide_MHC1->Peptide_MHC1_surface Transport to Surface T_Cell Cytotoxic T Cell Peptide_MHC1_surface->T_Cell TCR Recognition DG013A DG013A DG013A->ERAP Potent Inhibition This compound This compound This compound->ERAP Weak Inhibition

Figure 1. The role of DG013A and this compound in the MHC Class I antigen presentation pathway.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

The inhibitory activity of DG013A and this compound is typically determined using a fluorigenic assay.

Methodology:

  • Recombinant human ERAP1 or ERAP2 is pre-incubated with varying concentrations of the inhibitor (DG013A or this compound) in assay buffer at 37°C.

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (for ERAP1) or L-Arginine-7-amido-4-methylcoumarin (for ERAP2)[2].

  • The fluorescence generated from the cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • The initial reaction rates are calculated and plotted against the inhibitor concentration.

  • IC50 values are determined by fitting the data to a dose-response curve.

Inhibition_Assay_Workflow Start Start Preincubation Pre-incubate Enzyme with Inhibitor Start->Preincubation Add_Substrate Add Fluorogenic Substrate Preincubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot Rates vs. Inhibitor Concentration Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 End End Determine_IC50->End

Figure 2. Workflow for the in vitro enzyme inhibition assay.

Cellular Antigen Presentation Assay

The effect of the inhibitors on antigen presentation in a cellular context can be assessed using a cell-based assay.

Methodology:

  • HeLa cells are transfected with a plasmid vector that expresses a minigene encoding an N-terminally extended antigenic peptide targeted to the endoplasmic reticulum[2].

  • The transfected cells are then incubated with varying concentrations of DG013A or this compound for 48 hours[2].

  • Following incubation, the cells are stained with a fluorescently labeled antibody that specifically recognizes the processed antigenic peptide presented on MHC class I molecules at the cell surface.

  • The level of cell-surface antigen presentation is quantified by flow cytometry.

  • The change in antigen presentation is compared to untreated control cells. An increase in presentation suggests that the inhibitor is preventing the over-trimming and destruction of the epitope by ERAP1/ERAP2.

Conclusion

The comparative analysis of DG013A and this compound underscores the profound influence of stereochemistry on pharmacological activity. DG013A, with its (S,S,R) configuration, is a potent, competitive inhibitor of ERAP1 and ERAP2, capable of modulating the antigen presentation pathway. In stark contrast, the (R,S,R) epimer, this compound, is a weak, noncompetitive inhibitor, rendering it an effective negative control. This guide provides researchers with the foundational data and experimental context to effectively utilize these molecules as tools to probe the intricacies of the adaptive immune system and to inform the rational design of novel immunomodulatory therapeutics. The negligible cellular permeability of DG013A, however, remains a challenge for its direct use as a cellular chemical probe and highlights the need for further development of potent, cell-permeable ERAP inhibitors[4].

References

Comparative Analysis of DG013B and DG002A Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations have revealed no publicly available scientific literature, experimental data, or supplier information for an inhibitor designated as DG002A. Consequently, a direct comparative analysis between DG013B and DG002A cannot be provided at this time.

This guide will instead focus on the available information for This compound and its potent stereoisomer, DG013A , to offer a valuable comparative context for researchers in the field of aminopeptidase (B13392206) inhibitors. DG013A is a well-characterized inhibitor of Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2), and understanding its properties provides a framework for evaluating related compounds.

Introduction to ERAP Inhibitors

Endoplasmic Reticulum Aminopeptidases, ERAP1 and ERAP2, are critical enzymes in the antigen processing pathway. They trim peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This process is essential for the presentation of antigens to cytotoxic T-lymphocytes and the subsequent adaptive immune response. Dysregulation of ERAP activity has been implicated in autoimmune diseases and cancer, making these enzymes attractive targets for therapeutic intervention.

Signaling Pathway of Antigen Processing and Presentation

The following diagram illustrates the role of ERAP1 and ERAP2 in the antigen presentation pathway, the target of inhibitors like DG013A and this compound.

Antigen Processing Pathway Role of ERAP1/ERAP2 in Antigen Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_inhibitors Inhibitor Action Ubiquitinated\nProteins Ubiquitinated Proteins Proteasome Proteasome Ubiquitinated\nProteins->Proteasome Degradation Peptides Peptides Proteasome->Peptides TAP TAP Peptides->TAP Transport Peptide\nPrecursors Peptide Precursors TAP->Peptide\nPrecursors ERAP1 ERAP1 Peptide\nPrecursors->ERAP1 Trimming ERAP2 ERAP2 Peptide\nPrecursors->ERAP2 Trimming Trimmed\nPeptides Trimmed Peptides ERAP1->Trimmed\nPeptides ERAP2->Trimmed\nPeptides MHC I MHC I Trimmed\nPeptides->MHC I Loading Peptide-MHC I\nComplex Peptide-MHC I Complex MHC I->Peptide-MHC I\nComplex Cell Surface Cell Surface Peptide-MHC I\nComplex->Cell Surface Transport to DG013A DG013A DG013A->ERAP1 Potent Inhibition DG013A->ERAP2 Potent Inhibition This compound This compound This compound->ERAP1 Weak Inhibition This compound->ERAP2 Weak Inhibition

Figure 1: ERAP1/ERAP2 signaling pathway in antigen presentation.

Comparative Analysis: DG013A vs. This compound

DG013A is a phosphinic acid tripeptide mimetic inhibitor designed to target the active site of M1 aminopeptidases.[1][2] this compound is an epimer of DG013A, differing in the stereochemistry at the central leucine-mimetic position.[2] This stereochemical difference has a profound impact on the inhibitory activity of the compound.

FeatureDG013AThis compound
Description Phosphinic acid tripeptide mimetic inhibitor.(R,S,R)-diastereomer and epimer of DG013A.[2]
Target(s) ERAP1, ERAP2, IRAP.[3]ERAP1, ERAP2.[2]
Potency Potent inhibitor with low nanomolar affinity for ERAP1 and ERAP2.[1][2]Weakly binding negative control.[2]
IC50 (ERAP1) 33 nM[1], 36 nM[4], 48 nM.[5]Very weak affinity, specific IC50 not reported.[2]
IC50 (ERAP2) 11 nM[1], 80 nM.[5]Very weak affinity, specific IC50 not reported.[2]
Mechanism of Action Competitive, transition-state analogue inhibitor.[5]Assumed to be a competitive inhibitor with very low affinity.
Cellular Permeability Negligible passive permeability.[2]Not reported, but likely similar to DG013A.
Common Use A chemical probe to investigate the role of ERAP1 and ERAP2.[2]Used as a weakly binding negative control in experiments.[2]

Experimental Protocols

To evaluate the inhibitory activity of compounds like DG013A and this compound, a series of biochemical and cell-based assays are typically employed.

Biochemical Inhibition Assay (In Vitro)

This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ERAP1 or ERAP2.

Objective: To determine the IC50 value of an inhibitor against a specific aminopeptidase.

Materials:

  • Purified recombinant ERAP1 or ERAP2 enzyme.

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC).

  • Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations).

  • Test inhibitor (e.g., DG013A, this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black plates.

  • Fluorescence plate reader.

Methodology:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the purified enzyme to each well.

  • Add the diluted inhibitor to the wells and incubate for a specific period to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader. The fluorescence is proportional to the amount of substrate cleaved by the enzyme.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Figure 2: Workflow for a biochemical ERAP inhibition assay.
Cell-Based Antigen Presentation Assay

This assay evaluates the effect of an inhibitor on the antigen presentation pathway within a cellular context.

Objective: To determine if an inhibitor can modulate the presentation of a specific antigen on the cell surface.

Materials:

  • A suitable cell line (e.g., HeLa cells).[5]

  • A system to express a specific antigenic precursor peptide.

  • Test inhibitor.

  • Antibodies specific for the presented peptide-MHC complex.

  • Flow cytometer.

Methodology:

  • Culture the cells and treat them with various concentrations of the test inhibitor.

  • Induce the expression of the antigenic precursor peptide.

  • Incubate the cells to allow for antigen processing and presentation.

  • Stain the cells with a fluorescently labeled antibody that specifically recognizes the final processed peptide presented on MHC class I molecules.

  • Analyze the cells using a flow cytometer to quantify the amount of cell surface presentation of the target antigen.

  • An increase or decrease in fluorescence intensity, depending on the specific antigen and processing pathway, indicates modulation of ERAP activity by the inhibitor.

Conclusion

While a direct comparison between this compound and the unidentifiable DG002A is not feasible, the analysis of this compound in the context of its potent stereoisomer, DG013A, provides critical insights for researchers. The stark difference in inhibitory activity between DG013A and this compound underscores the importance of stereochemistry in the design of effective enzyme inhibitors. DG013A serves as a potent tool compound for studying the roles of ERAP1 and ERAP2 in immunity and disease, while this compound provides an essential negative control for such studies. Future research in this area will likely focus on developing inhibitors with improved selectivity and cell permeability to enhance their therapeutic potential.

References

DG013B: A Study in Stereoselective Aminopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comparative analysis of DG013B, a phosphinic acid pseudopeptide, and its cross-reactivity with various M1 aminopeptidases. Experimental data and detailed protocols are presented to offer a clear perspective on its utility as a negative control in research.

This compound is a stereoisomer of the potent M1 aminopeptidase (B13392206) inhibitor, DG013A. While DG013A exhibits nanomolar inhibitory activity against several aminopeptidases, this compound demonstrates markedly weaker binding, highlighting the critical role of stereochemistry in inhibitor potency. This guide delves into the comparative inhibitory profiles of these compounds against key aminopeptidases involved in antigen presentation and other physiological processes.

Comparative Inhibitory Activity

The inhibitory activity of this compound and its active stereoisomer, DG013A, was assessed against a panel of M1 aminopeptidases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

AminopeptidaseThis compound IC50 (nM)DG013A IC50 (nM)Comments
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)> 100,00033[1]This compound shows very weak affinity for ERAP1.
Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)> 100,00011[1]This compound displays very weak affinity for ERAP2.
Aminopeptidase N (APN/CD13)Not Reported3.7[1]The phosphinic acid chemotype is a potent inhibitor of APN.
Leucyl-cystinyl aminopeptidase (LNPEP/IRAP)Not ReportedPotent InhibitorDG013A is a potent inhibitor of LNPEP.
Aminopeptidase A (APA)Not ReportedNot ReportedData not available.

The data clearly illustrates that this compound is a significantly less potent inhibitor of ERAP1 and ERAP2 compared to DG013A, confirming its role as a weakly binding negative control.[2] The high potency of the general phosphinic acid chemotype against Aminopeptidase N (APN) suggests that DG013A is a more potent inhibitor of APN than of ERAP1 and ERAP2.[1]

Experimental Protocols

The determination of IC50 values for aminopeptidase inhibitors is typically performed using an in vitro enzymatic assay with a fluorogenic substrate.

Protocol: Aminopeptidase Inhibition Assay

This protocol outlines the general procedure for measuring the inhibitory activity of compounds like this compound against aminopeptidases.

Materials:

  • Purified recombinant aminopeptidase (e.g., ERAP1, ERAP2, APN)

  • Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin (L-AMC) for ERAP1/2, L-Alanine-7-amido-4-methylcoumarin (A-AMC) for APN)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound) and reference compound (DG013A) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the purified aminopeptidase to a working concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test and reference compounds in the assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Michaelis constant (Km) for the enzyme.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Process and Selectivity

To better understand the experimental workflow and the selectivity profile of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Dilute Enzyme Mix Combine Enzyme & Inhibitor Enzyme->Mix Inhibitor Serial Dilute Inhibitor (this compound) Inhibitor->Mix Substrate Prepare Substrate Add_Substrate Add Substrate (Initiate Reaction) Substrate->Add_Substrate Preincubation Pre-incubate Mix->Preincubation Preincubation->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate Calculate Reaction Velocities Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

selectivity_profile cluster_inhibitors Inhibitors cluster_enzymes Aminopeptidases This compound This compound ERAP1 ERAP1 This compound->ERAP1 >100,000 nM (Very Weak) ERAP2 ERAP2 This compound->ERAP2 >100,000 nM (Very Weak) DG013A DG013A DG013A->ERAP1 33 nM (Potent) DG013A->ERAP2 11 nM (Potent) APN APN DG013A->APN 3.7 nM (Very Potent) LNPEP LNPEP DG013A->LNPEP Potent

Caption: Comparative selectivity profile of this compound and DG013A.

Conclusion

The available data strongly indicates that this compound has minimal cross-reactivity with ERAP1 and ERAP2, serving as an effective negative control for its potent stereoisomer, DG013A. The significant difference in inhibitory activity between DG013A and this compound underscores the high degree of stereoselectivity of these M1 aminopeptidases. For researchers investigating the roles of ERAP1, ERAP2, and related aminopeptidases, the use of both DG013A and this compound in parallel can provide robust, well-controlled experimental outcomes. Future studies reporting the inhibitory activity of this compound against a broader panel of aminopeptidases would further solidify its characterization as a selective tool compound.

References

The Weak Binding Affinity of DG013B to ERAP1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding characteristics of small molecules to therapeutic targets is paramount. This guide provides a comparative analysis of DG013B's binding to Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1), contextualizing its weak affinity against more potent inhibitors.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules.[1] Modulation of ERAP1 activity is a promising therapeutic strategy for various diseases, including autoimmune disorders and cancer.[2] The development of specific and potent inhibitors is therefore of significant interest. This compound, a phosphinic acid tripeptide mimetic, has been utilized in studies as a negative control due to its characteristically weak interaction with ERAP1.[3] This guide will delve into the experimental evidence confirming this weak binding, comparing it with its potent stereoisomer, DG013A, and other known ERAP1 inhibitors.

Comparative Binding Affinities for ERAP1 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The available data underscores the significant difference in binding affinity between this compound and other inhibitors. While a precise IC50 value for this compound is not consistently reported in the literature, studies consistently describe its binding to ERAP1 as "very weak" or having a "marginal effect" even at high concentrations.[3][4] In stark contrast, its stereoisomer, DG013A, is a potent inhibitor of ERAP1 with reported IC50 values in the low nanomolar range.[3][5] This highlights the critical role of stereochemistry in the binding interaction.

CompoundTypeERAP1 IC50 (nM)Reference
This compound Phosphinic acid tripeptide mimeticVery weak affinity; marginal effect at high concentrations[3][4]
DG013A Phosphinic acid tripeptide mimetic33 - 36[3][6]
DG046 Phosphinic pseudopeptide43[7]
Bestatin Natural dipeptideMicromolar affinity (weak inhibitor)[7]

Experimental Determination of ERAP1 Inhibition

The binding affinity of compounds to ERAP1 is commonly determined using a fluorogenic enzyme inhibition assay. This assay measures the rate of cleavage of a synthetic substrate, which releases a fluorescent molecule. The presence of an inhibitor will decrease the rate of this reaction in a concentration-dependent manner, allowing for the calculation of the IC50 value.

Experimental Protocol: ERAP1 Inhibition Assay

This protocol outlines a standard method for determining the IC50 of inhibitors against ERAP1.

Materials:

  • Recombinant human ERAP1 enzyme

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1 M NaCl

  • Inhibitor compounds (e.g., this compound, DG013A) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant human ERAP1 in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 5 nM).[1]

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor compounds in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Assay Reaction:

    • To each well of the 96-well plate, add the inhibitor solution (or solvent control).

    • Add the ERAP1 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the L-AMC substrate solution to each well. The final substrate concentration is typically at or below its Michaelis-Menten constant (Km), for example, 100 µM.[3]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[3] Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Binding Logic

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme ERAP1 Enzyme (e.g., 5 nM) Plate 96-Well Plate Enzyme->Plate Inhibitor Serial Dilution of Inhibitor (e.g., this compound) Inhibitor->Plate Substrate L-AMC Substrate (e.g., 100 µM) Reaction Enzymatic Reaction Substrate->Reaction Incubation Incubation (Pre-binding) Plate->Incubation Incubation->Reaction Reader Fluorescence Measurement (380/460 nm) Reaction->Reader Data Data Processing (% Inhibition) Reader->Data IC50 IC50 Determination Data->IC50

Caption: Workflow for ERAP1 enzymatic inhibition assay.

binding_comparison cluster_inhibitors Inhibitors ERAP1 ERAP1 Active Site DG013A DG013A (Potent Inhibitor) DG013A->ERAP1 Strong Binding (Low nM IC50) This compound This compound (Weak Binder) This compound->ERAP1 Very Weak Binding

Caption: Comparative binding of DG013A and this compound to ERAP1.

References

Unraveling the Role of DG013B as a Negative Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The identity of DG013B, a compound referenced as a negative control in some research contexts, remains elusive in publicly accessible scientific literature and chemical databases. This lack of public information prevents a direct comparative analysis of its performance against alternative negative controls. It is likely that this compound is an internal compound identifier used by a specific research group or company, with its chemical structure and biological activity not widely disclosed.

For a meaningful comparison and replication of studies intending to use this compound as a negative control, the fundamental first step is the disclosure of its chemical identity. Without this crucial information, including its formal chemical name or structure, a thorough evaluation of its suitability as a negative control and a comparison with other potential controls cannot be conducted.

The Critical Role of a Negative Control

In experimental design, a negative control is an essential component that is treated identically to the experimental group but is not expected to produce a response. This allows researchers to account for placebo effects, experimental bias, and other sources of variability, ensuring that the observed effects are genuinely due to the experimental treatment. The choice of an appropriate negative control is paramount for the validity and reproducibility of scientific findings.

A suitable negative control should ideally share key physicochemical properties with the active compound being tested but lack the specific biological activity under investigation. This ensures that any observed differences in outcome can be confidently attributed to the specific mechanism of the active compound.

Hypothetical Experimental Workflow for Evaluating a Negative Control

To illustrate the process by which a compound like this compound would be validated as a negative control, a generalized experimental workflow is presented below. This workflow outlines the typical steps involved in assessing the inertness of a potential negative control in a given assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Data Acquisition & Analysis A Compound Preparation (Active vs. Negative Control) C Application of Compounds to Assay System A->C B Cell Culture/Assay System Setup B->C D Incubation Period C->D E Assay Readout (e.g., luminescence, fluorescence) D->E F Data Analysis E->F G Validation of Negative Control (Absence of Effect) F->G

Caption: A generalized workflow for validating a negative control compound.

Potential Alternatives to an Undisclosed Negative Control

In the absence of information on this compound, researchers seeking to replicate or build upon studies that have used this compound must select an appropriate alternative negative control. The choice of an alternative will be dictated by the specific experimental context, including the active compound, the biological target, and the assay system.

Common strategies for selecting a negative control include:

  • Inactive Enantiomers: If the active compound is chiral, its inactive enantiomer often serves as an excellent negative control.

  • Structurally Similar but Inactive Analogs: A molecule that is structurally very similar to the active compound but lacks a key functional group required for its biological activity can be a good choice.

  • Vehicle Control: The solvent or vehicle used to dissolve the active compound is the most basic form of negative control.

  • Scrambled Peptides or Oligonucleotides: In studies involving peptides or nucleic acids, a sequence with the same composition but a randomized order is often used.

Hypothetical Signaling Pathway and the Role of a Negative Control

To conceptualize the function of a negative control within a biological pathway, consider a generic signaling cascade initiated by a ligand binding to a receptor. An active compound might be an agonist that activates this pathway, leading to a downstream cellular response. A negative control, in this scenario, would be a compound that does not bind to the receptor or fails to elicit any downstream signaling.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand Ligand (Active Compound) Receptor Receptor Ligand->Receptor Binds & Activates Neg_Ctrl Negative Control (e.g., this compound) Neg_Ctrl->Receptor No Binding or No Activation Signal_1 Downstream Signal 1 Receptor->Signal_1 Activates Signal_2 Downstream Signal 2 Signal_1->Signal_2 Response Cellular Response Signal_2->Response

Caption: A diagram illustrating the role of a negative control in a signaling pathway.

Conclusion

While the prompt requested a comparative guide for the replication of studies using this compound as a negative control, the lack of public information on this compound makes such a guide impossible to create at this time. To move forward, it is imperative that the chemical identity of this compound be provided. Once this information is available, a comprehensive analysis can be conducted to identify suitable, publicly available alternatives, and detailed experimental protocols can be developed to ensure the reproducibility and validity of future research in this area. Researchers are encouraged to consult with the original sources that cite this compound to obtain the necessary information for their experimental design.

A Comparative Guide to the Effects of DG013A and Alternative Inhibitors on ERAP1 and ERAP2 Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the enzymatic inhibitor DG013A and its effects on the Vmax of Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). As information regarding "DG013B" is not available in the public domain, this guide focuses on the closely related and well-documented compound, DG013A. This document outlines the performance of DG013A in enzymatic assays and compares it with other known aminopeptidase inhibitors, Bestatin and Actinonin.

Introduction

ERAP1 and ERAP2 are zinc-metallopeptidases located in the endoplasmic reticulum that play a crucial role in the final trimming of antigenic peptides before their presentation by MHC class I molecules.[1][2][3] This function is vital for the adaptive immune response against infected or malignant cells. Dysregulation of ERAP1 and ERAP2 activity has been implicated in various autoimmune diseases and cancers, making them attractive targets for therapeutic intervention.

DG013A is a potent phosphinic acid tripeptide mimetic inhibitor of both ERAP1 and ERAP2.[4][5] Understanding its effect on the maximal rate of reaction (Vmax) of these enzymes is critical for characterizing its inhibitory mechanism and therapeutic potential. This guide presents available quantitative data, detailed experimental methodologies, and a visualization of the relevant biological pathway to aid researchers in their evaluation of DG013A and its alternatives.

Quantitative Data Summary

The following table summarizes the inhibitory potency of DG013A, Bestatin, and Actinonin against ERAP1 and ERAP2. While direct Vmax values under inhibition are not consistently available in the literature, IC50 values are provided as a key measure of inhibitory efficacy. For competitive inhibitors, a lower IC50 value generally correlates with a more significant reduction in the apparent Vmax at a given substrate concentration.

InhibitorTarget EnzymeIC50 ValueVmax EffectReference
DG013A ERAP133 nMNot explicitly reported[4]
ERAP211 nMNot explicitly reported[4]
Bestatin ERAP1Weak inhibitorMixed-mode activation/inhibition[6][7]
Actinonin Aminopeptidase NPotent inhibitorNot reported for ERAP1/ERAP2

Note: The effect of an inhibitor on Vmax is dependent on its mechanism of action. Competitive inhibitors increase the apparent Km but do not change Vmax, while non-competitive inhibitors decrease Vmax. Mixed-mode inhibitors can affect both parameters. The available data for DG013A suggests it is a competitive, transition-state analogue inhibitor.[8]

Experimental Protocols

The determination of enzymatic activity and the effect of inhibitors on Vmax are typically performed using a fluorogenic substrate-based assay.

Enzymatic Assay for ERAP1 and ERAP2 Inhibition

Objective: To determine the IC50 and kinetic parameters (Km and Vmax) of ERAP1/ERAP2 in the presence of inhibitors.

Materials:

  • Recombinant human ERAP1 or ERAP2 enzyme

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC)

  • Inhibitors: DG013A, Bestatin, Actinonin

  • Assay Buffer: Tris-HCl buffer, pH 7.5, containing NaCl and ZnCl2

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of L-AMC in DMSO and then dilute to the desired concentrations in assay buffer.

  • Inhibitor Preparation:

    • Prepare serial dilutions of the inhibitor (DG013A, Bestatin, or Actinonin) in assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the enzyme solution.

    • Add 25 µL of the inhibitor solution at various concentrations (or buffer for control).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the L-AMC substrate solution.

    • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time at 37°C. The rate of hydrolysis of L-AMC is proportional to the enzyme activity.

  • Data Analysis:

    • IC50 Determination: Plot the initial reaction velocities against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Vmax and Km Determination: To determine the effect on Vmax, perform the assay with a fixed concentration of inhibitor and varying concentrations of the substrate. Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation. This will yield the apparent Vmax and Km in the presence of the inhibitor. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can also be used to visualize the type of inhibition and determine Vmax.

Signaling Pathway and Experimental Workflow

Antigen Processing Pathway via ERAP1 and ERAP2

The following diagram illustrates the role of ERAP1 and ERAP2 in the MHC class I antigen presentation pathway.

AntigenProcessing cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptide Fragments (various lengths) Proteasome->Peptides Protein Degradation TAP TAP Transporter Peptides->TAP ERAP1 ERAP1 TAP->ERAP1 Peptide Transport ERAP2 ERAP2 TAP->ERAP2 Peptide Transport TrimmedPeptides Optimally Trimmed Peptides (8-10 aa) ERAP1->TrimmedPeptides N-terminal Trimming ERAP2->TrimmedPeptides N-terminal Trimming MHC1 MHC Class I TrimmedPeptides->MHC1 Peptide Loading PeptideLoadingComplex Peptide-MHC I Complex MHC1->PeptideLoadingComplex AntigenPresentation Antigen Presentation to CD8+ T-cells PeptideLoadingComplex->AntigenPresentation Transport to Cell Surface

Caption: Antigen processing and presentation pathway involving ERAP1 and ERAP2.

Experimental Workflow for Inhibitor Characterization

The logical flow for characterizing an inhibitor's effect on Vmax is depicted below.

ExperimentalWorkflow A Prepare Reagents: Enzyme, Substrate, Inhibitor B Perform Enzymatic Assay: Vary inhibitor concentration A->B D Perform Kinetic Assay: Vary substrate concentration at fixed inhibitor concentration A->D C Determine IC50 B->C G Compare with Alternative Inhibitors C->G E Determine Apparent Km and Vmax D->E F Analyze Inhibition Mechanism (e.g., Lineweaver-Burk Plot) E->F F->G

Caption: Workflow for characterizing the effect of an inhibitor on enzyme kinetics.

Conclusion

DG013A is a potent inhibitor of both ERAP1 and ERAP2, with IC50 values in the low nanomolar range. While direct Vmax data is limited, its classification as a competitive inhibitor suggests it primarily affects the apparent Km of the enzymes. In comparison, Bestatin is a weak, mixed-mode inhibitor of ERAP1, and the specific effects of Actinonin on ERAP1 and ERAP2 have not been extensively reported. The provided experimental protocol offers a robust framework for researchers to determine the precise effects of these and other inhibitors on the Vmax of ERAP1 and ERAP2, thereby aiding in the development of novel therapeutics targeting the antigen presentation pathway.

References

A Comparative Analysis of DG013A and DG013B: Potency, Selectivity, and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of DG013A and DG013B, two phosphinic acid tripeptide mimetic inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). These enzymes play a crucial role in the final trimming of antigenic peptides before their presentation by MHC class I molecules, making them significant targets in the fields of immunology and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential activities and potential applications of these two compounds.

Data Presentation: Inhibitory Potency

The inhibitory activities of DG013A and this compound against ERAP1 and ERAP2 have been characterized by determining their half-maximal inhibitory concentrations (IC50). The data reveals significant differences in potency between the two stereoisomers.

CompoundTarget EnzymeIC50 (nM)Reference
DG013A ERAP133[1][2]
ERAP211[1][2]
APN3.7[3]
This compound ERAP1Very Weak Affinity[3]
ERAP2Very Weak Affinity[3]

Note: DG013A is the (S,S,R)-diastereomer, while this compound is the (R,S,R)-diastereomer, being epimeric at the central leucine-mimetic position. This compound is often utilized as a weakly binding negative control in experiments.[3]

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for the evaluation of ERAP inhibitors.

In Vitro Enzyme Inhibition Assay

This assay determines the IC50 values of the compounds against recombinant ERAP1 and ERAP2.

Materials:

  • Recombinant human ERAP1 and ERAP2

  • Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • DG013A and this compound dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of DG013A and this compound in the assay buffer.

  • In a microplate, add the recombinant enzyme to each well.

  • Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antigen Presentation Assay

This assay evaluates the effect of the inhibitors on the presentation of a specific antigenic epitope on the cell surface.

Materials:

  • HeLa cells transfected with a plasmid expressing an ER-targeted minigene encoding a precursor of a known antigenic peptide (e.g., SIINFEKL).

  • Cell culture medium and supplements.

  • DG013A and this compound.

  • Flow cytometer.

  • Fluorescently labeled antibody specific for the presented antigen-MHC complex.

Procedure:

  • Seed the transfected HeLa cells in a multi-well plate and allow them to adhere.

  • Treat the cells with increasing concentrations of DG013A and this compound for a specified duration (e.g., 48 hours).[4]

  • Harvest the cells and wash them with a suitable buffer (e.g., PBS).

  • Stain the cells with the fluorescently labeled antibody specific for the presented epitope.

  • Analyze the cell surface fluorescence by flow cytometry to quantify the level of antigen presentation.

  • Compare the antigen presentation levels in inhibitor-treated cells to untreated control cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the antigen processing and presentation pathway targeted by DG013A and this compound, as well as a typical experimental workflow for their evaluation.

Antigen_Processing_Pathway cluster_proteasome Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Cellular/Viral Protein Protein->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport ERAP ERAP1 / ERAP2 TAP->ERAP Peptide Trimming MHC MHC Class I ERAP->MHC Loading Peptide_MHC Peptide-MHC Complex MHC->Peptide_MHC Cell_Surface Cell Surface Presentation Peptide_MHC->Cell_Surface Inhibitor DG013A Inhibitor->ERAP Inhibition

Caption: Antigen processing and presentation pathway inhibited by DG013A.

Experimental_Workflow A Compound Synthesis (DG013A & this compound) B In Vitro Enzyme Inhibition Assay A->B D Cell-Based Antigen Presentation Assay A->D C Determine IC50 Values B->C F Comparative Data Analysis C->F E Measure Cell Surface Antigen Presentation D->E E->F

Caption: Experimental workflow for comparing DG013A and this compound.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A Guide to the Safe Management of DG013B

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific disposal protocols for "DG013B" are not publicly available, this guide provides a comprehensive framework for the proper disposal of chemical waste, in line with established safety and environmental regulations. This information is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage laboratory waste effectively.

General Principles of Chemical Waste Disposal

The foundation of safe chemical disposal lies in the accurate identification, segregation, and containment of waste. It is imperative to treat all unknown chemical waste as hazardous.[1] The following procedures outline the standard steps for managing chemical waste in a laboratory setting.

Step-by-Step Disposal Protocol for Chemical Waste (e.g., this compound)

  • Waste Identification and Classification :

    • Determine the chemical properties of the waste. Classify it based on its hazards (e.g., flammable, corrosive, reactive, toxic).

    • Consult the Safety Data Sheet (SDS) for the substance to understand its specific hazards and disposal recommendations.

  • Container Selection and Labeling :

    • Choose a container that is compatible with the chemical waste. For instance, use glass bottles for solvents and plastic containers for aqueous solutions.[2]

    • The container must be in good condition, with no leaks or cracks, and have a secure lid.[1]

    • Affix a "Hazardous Waste" label to the container.[1]

    • The label must clearly state the complete chemical name(s) of the contents in English. Chemical abbreviations or formulas are not acceptable.[1]

    • Include the date when waste accumulation began.

  • Waste Segregation and Storage :

    • Never mix incompatible wastes, such as acids and bases, to prevent dangerous reactions.[2]

    • Store waste containers in a designated, well-ventilated, and secure area with secondary containment to catch any potential leaks.[2]

    • Keep waste containers closed except when adding waste.[1][2]

  • Disposal of Different Waste Types :

    • Liquid Waste :

      • Aqueous waste (water-soluble materials) should be collected in a designated aqueous waste container.[3]

      • Organic solvent waste should be collected in a separate organic waste container.[3]

    • Solid Waste :

      • Non-contaminated labware and glassware can be disposed of in the regular trash.

      • Chemically contaminated solid waste, such as gloves, filter paper, and silica (B1680970) gel, should be placed in a designated solid waste container.[3]

    • Sharps :

      • Needles, syringes, and other sharps must be placed in a puncture-resistant, leak-proof sharps container that is clearly labeled.[4]

    • Empty Containers :

      • Containers that held hazardous chemicals should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can often be disposed of as regular trash.[1]

  • Arranging for Professional Waste Collection :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

    • Provide them with a detailed inventory of the waste to be collected.

Summary of Chemical Waste Characteristics and Disposal

Waste CategoryCharacteristicsContainer TypeDisposal Considerations
Flammable Ignitable liquids, solids, or gases.Glass or compatible plastic, tightly sealed.Store away from ignition sources. Do not mix with oxidizers.
Corrosive Acids or bases that can cause damage to skin, eyes, or metals.Glass or corrosion-resistant plastic.Segregate acids from bases. Neutralize only if part of an established protocol.
Reactive Unstable under normal conditions; can create toxic gases or explode.Varies based on specific chemical; consult SDS.Store in a stable environment. Do not mix with other chemicals.
Toxic Harmful or fatal if ingested, inhaled, or absorbed through the skin.Leak-proof, sealed container.Minimize exposure. Wear appropriate Personal Protective Equipment (PPE).

Chemical Waste Disposal Workflow

G cluster_0 A Start: Chemical Waste Generated B Identify & Classify Waste (Consult SDS) A->B C Select Compatible Container B->C D Label Container: 'Hazardous Waste' + Contents C->D E Is the waste liquid? D->E F Is it aqueous or organic? E->F Yes I Is the waste solid? E->I No G Aqueous Waste Container F->G Aqueous H Organic Waste Container F->H Organic M Store in Designated Area (Segregated & with Secondary Containment) G->M H->M J Is it a sharp? I->J Yes L Solid Waste Container I->L No K Sharps Container J->K Yes J->L No K->M L->M N Contact EHS for Pickup M->N O End: Waste Disposed N->O

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Navigating the Safe Handling of Unidentified Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

The cornerstone of chemical safety is the thorough assessment of potential hazards. For any compound, including one designated as DG013B, the primary source of this information is its Safety Data Sheet (SDS). If you are in possession of this compound, the manufacturer or supplier is legally obligated to provide you with its SDS. This document is paramount and must be consulted before any handling of the substance.

I. Personal Protective Equipment (PPE): A Multi-Level Approach

The selection of appropriate PPE is dictated by the hazards identified in the SDS. The Occupational Safety and Health Administration (OSHA) outlines various levels of PPE to protect against different degrees of hazard.[1][2] In the absence of specific data for this compound, a risk-based assessment is necessary.

Recommended PPE Levels Based on Hazard Assessment:

PPE LevelLevel of ProtectionWhen to Use
Level D Minimum protection.[1]For substances with no known hazards.
Level C Required when the concentration and type of airborne substances are known and criteria for using air-purifying respirators are met.[1]For substances with known respiratory hazards at a specific concentration.
Level B Requires the highest level of respiratory protection with a lesser degree of skin protection.[1]For substances with a high potential for inhalation toxicity but a lower risk of skin absorption.
Level A Highest level of skin, respiratory, and eye protection.[1]For substances with a high potential for exposure to hazardous vapors, gases, and particulates, and where skin absorption is a significant risk.[1]

For an unknown compound like this compound, it is prudent to start with a higher level of PPE and adjust based on a thorough risk assessment and any available preliminary data.

Standard Laboratory PPE:

At a minimum, for handling any chemical of unknown toxicity, the following should be worn:

  • Eye Protection: Chemical splash goggles or a face shield.[3][4]

  • Hand Protection: Appropriate chemical-resistant gloves. The SDS will specify the most suitable glove material (e.g., nitrile, neoprene).

  • Body Protection: A fully buttoned laboratory coat.[5] Consider a chemical-resistant apron or coveralls if there is a splash risk.

  • Foot Protection: Closed-toe shoes are mandatory in a laboratory setting.[5]

II. Operational Plan for Safe Handling

A systematic workflow ensures that all safety aspects are considered from preparation to disposal.

Experimental Workflow for Handling this compound:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Locate and Review Safety Data Sheet (SDS) for this compound B Conduct Risk Assessment A->B C Select and Don Appropriate PPE B->C D Prepare Engineering Controls (e.g., Fume Hood) C->D E Weigh and Prepare This compound in a Contained Environment D->E F Perform Experimental Procedure E->F G Decontaminate Work Area and Equipment F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Label Hazardous Waste Container Appropriately H->I J Store Waste in a Designated Area I->J K Arrange for Professional Hazardous Waste Disposal J->K

Caption: Workflow for Safe Handling of Chemical Compounds.

III. Disposal Plan: Ensuring Environmental and Personal Safety

The proper disposal of chemical waste is critical to prevent environmental contamination and ensure the safety of all personnel.[6][7][8][9] The SDS for this compound will provide specific disposal instructions in Section 13: Disposal considerations.

General Chemical Waste Disposal Protocol:

  • Segregation: Never mix different types of chemical waste. Keep solids, liquids, and sharps in separate, clearly labeled containers.

  • Labeling: All waste containers must be accurately labeled with the full chemical name of the contents, the associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[8]

In the absence of an SDS for this compound, the compound should be treated as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures for unknown substances.

By adhering to this structured approach, researchers can confidently and safely manage compounds, even when specific information is not immediately available. The principles of risk assessment, proper PPE selection, controlled handling, and compliant disposal are the cornerstones of a robust laboratory safety culture.

References

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